molecular formula C11H19N2O5PS B1662751 ENS-163 phosphate CAS No. 117707-51-4

ENS-163 phosphate

Cat. No.: B1662751
CAS No.: 117707-51-4
M. Wt: 322.32 g/mol
InChI Key: PSRPKRDUWXFVQS-GNAZCLTHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ENS-163 phosphate is a selective muscarinic M1 receptor agonist.

Properties

IUPAC Name

(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]thiolan-2-one;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS.H3O4P/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2;1-5(2,3)4/h5,7-8,10H,3-4,6H2,1-2H3;(H3,1,2,3,4)/t8-,10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRPKRDUWXFVQS-GNAZCLTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(CSC1=O)CC2=CN=CN2C.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1[C@H](CSC1=O)CC2=CN=CN2C.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N2O5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90922525
Record name Phosphoric acid--3-ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]thiolan-2-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90922525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117707-51-4
Record name Thiopilocarpine phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117707514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid--3-ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]thiolan-2-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90922525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THIOPILOCARPINE PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZ0DY0JLD8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of SDZ ENS 163 Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SDZ ENS 163, chemically known as (+)-(3S,cis)-3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenonedihydrogenphosphate], is a novel muscarinic agonist with a distinct pharmacological profile that has garnered interest for its potential therapeutic applications in cognitive deficits.[1] This technical guide provides a comprehensive overview of the mechanism of action of SDZ ENS 163, detailing its cellular targets, signaling pathways, and the experimental evidence that elucidates its function. The information is tailored for researchers, scientists, and professionals involved in drug development.

Core Mechanism of Action

SDZ ENS 163 acts as a selective agonist for the M1 muscarinic acetylcholine receptor, while also exhibiting antagonistic properties at the M2 muscarinic receptor and partial agonism at the M3 receptor.[1][2] This unique combination of activities contributes to its specific effects on cellular signaling and physiological responses.

Signaling Pathways

The primary mechanism of action of SDZ ENS 163 is initiated by its binding to and activation of the M1 muscarinic receptor, a Gq/11 protein-coupled receptor. This activation stimulates the phospholipase C (PLC) pathway, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Concurrently, its antagonistic activity at the M2 receptor, a Gi/o protein-coupled receptor, inhibits the adenylyl cyclase pathway. This leads to a decrease in the production of cyclic AMP (cAMP) and reduced activation of protein kinase A (PKA). The dual action of M1 agonism and M2 antagonism results in a complex modulation of downstream signaling cascades.

ENS163_Signaling_Pathway cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular ENS163 SDZ ENS 163 M1R M1 Receptor (Gq/11-coupled) ENS163->M1R Agonist M2R M2 Receptor (Gi/o-coupled) ENS163->M2R Antagonist PLC Phospholipase C (PLC) M1R->PLC Activates AC Adenylyl Cyclase (AC) M2R->AC Inhibits PIP2 PIP2 ATP ATP IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) Inhibition cAMP->PKA

Caption: Signaling pathway of SDZ ENS 163.

Quantitative Data Summary

The pharmacological activity of SDZ ENS 163 has been characterized through various in vitro and in vivo studies. The key quantitative data are summarized in the tables below for easy comparison.

Table 1: In Vitro Receptor Activity of SDZ ENS 163

ParameterReceptorTissue/Cell ModelValueReference
pD2 M1Rat Superior Cervical Ganglion6.5 ± 0.3[1]
Efficacy M1Rat Superior Cervical Ganglion128 ± 4.2% (vs. Carbachol)[1]
Efficacy M2Rat Left Atria14 ± 2.9% (Partial Agonist)[1]
pA2 M2Rat Left Atria5.8 ± 0.2 (Antagonist)[1]
pD2 M3Guinea-Pig Ileum5.3 ± 0.1[1]
Efficacy M3Guinea-Pig Ileum72 ± 4.2% (Partial Agonist)[1]
Ki m1CHO cells1.5 µM[2]
Ki m3CHO cells2.4 µM[2]

Table 2: In Vivo and Ex Vivo Effects of SDZ ENS 163

EffectModelDosageObservationReference
Acetylcholine Turnover Rat Brain3-10 µmol/kg (oral)Reduced brain ACh levels[1]
Hippocampal EEG Rat0.3-30 µmol/kg (i.p.)Increased energy in the 2-5 Hz band[1]
LTP Enhancement Rat Hippocampal Slices2 x 10⁻⁶ M62 ± 8.4% potentiation of EPSP (8 trains)[3]
NMDA Receptor Component Rat Hippocampal Slices2 x 10⁻⁶ MIncreased from 21 ± 3% to 33 ± 2%[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. In Vitro Receptor Profiling

  • Objective: To determine the agonist and antagonist properties of SDZ ENS 163 at different muscarinic receptor subtypes.

  • Methodologies:

    • M1 Receptor Agonism (Rat Superior Cervical Ganglion):

      • The superior cervical ganglion from a rat is isolated and maintained in a physiological buffer.

      • Concentration-dependent depolarizations are induced by applying varying concentrations of SDZ ENS 163.

      • The pD2 value is calculated from the concentration-response curve. Efficacy is determined relative to the maximum response induced by carbachol.[1]

    • M2 Receptor Activity (Rat Left Atria):

      • The left atria from a rat heart are isolated and electrically stimulated.

      • The effect of SDZ ENS 163 on the force of contraction is measured. A decrease in contractile force indicates M2 agonism.

      • To determine antagonism, the ability of SDZ ENS 163 to competitively antagonize the effect of carbachol is assessed, and the pA2 value is calculated.[1]

    • M3 Receptor Agonism (Guinea-Pig Ileum):

      • A segment of the guinea-pig ileum is isolated and mounted in an organ bath.

      • The contractile response to different concentrations of SDZ ENS 163 is measured to determine the pD2 and efficacy.[1]

    • Radioligand Binding Assay (CHO cells):

      • Chinese Hamster Ovary (CHO) cells expressing either m1 or m3 receptors are used.

      • The ability of SDZ ENS 163 to displace the binding of a radiolabeled antagonist, ³H-N-methylscopolamine (³H-NMS), is measured.

      • The Ki (inhibition constant) is calculated from the competition binding curve.[2]

Experimental_Workflow_LTP cluster_prep Slice Preparation cluster_treatment Treatment Groups cluster_stimulation LTP Induction cluster_recording Data Acquisition cluster_analysis Analysis A Isolate Rat Hippocampus B Prepare Hippocampal Slices A->B C1 Control (Untreated) C2 SDZ ENS 163 (2 x 10⁻⁶ M) C3 Scopolamine + SDZ ENS 163 C4 Pirenzepine + SDZ ENS 163 C5 AF-DX 116 + SDZ ENS 163 D Deliver Theta-Burst Stimulation (TBS) to Schaffer/Commissural Fibers C1->D C2->D C3->D C4->D C5->D E Record Excitatory Postsynaptic Potential (EPSP) Amplitude D->E F Calculate % Potentiation of EPSP E->F G Measure NMDA Receptor Component E->G

References

An In-depth Technical Guide to the Pharmacology of SDZ ENS 163

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SDZ ENS 163, chemically known as (+)-(3S,cis)-3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-2(3H)-thiophenone dihydrogenphosphate, is a thiolactone analogue of pilocarpine. It has been investigated for its potential therapeutic applications, particularly in the symptomatic treatment of Alzheimer's disease. This document provides a comprehensive overview of the pharmacology of SDZ ENS 163, focusing on its mechanism of action, pharmacodynamic properties, and the experimental methodologies used to elucidate these characteristics. The information is intended for researchers, scientists, and professionals involved in drug development who are interested in muscarinic receptor pharmacology.

Pharmacological Profile

SDZ ENS 163 exhibits a distinct and complex pharmacological profile, acting as a selective agonist and antagonist at different subtypes of muscarinic acetylcholine receptors (mAChRs). This dual activity suggests a potential for targeted therapeutic effects with a favorable side-effect profile.

Mechanism of Action

SDZ ENS 163 primarily functions as a:

  • Muscarinic M1 Receptor Agonist: It displays full agonistic activity at M1 receptors, which are predominantly found in the central nervous system and are implicated in cognitive processes.[1][2]

  • Muscarinic M2 Receptor Antagonist: In contrast, it acts as an antagonist at M2 receptors.[1][2] These receptors are located in the heart and also function as presynaptic autoreceptors in the brain, regulating acetylcholine release.

  • Muscarinic M3 Receptor Partial Agonist: The compound shows partial agonistic effects at M3 receptors, which are involved in smooth muscle contraction and glandular secretion.[1][2]

This unique combination of postsynaptic M1 agonism and presynaptic M2 antagonism is thought to enhance cholinergic neurotransmission, a key strategy in managing the cognitive decline associated with Alzheimer's disease.[1][2] The antagonism of M2 autoreceptors can lead to an increased turnover of acetylcholine in the brain.[1] Furthermore, its activity profile suggests the potential for centrally active doses with minimal peripheral cholinergic side effects.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that characterize the interaction of SDZ ENS 163 with muscarinic receptor subtypes.

Table 1: In Vitro Receptor Binding and Functional Activity
ParameterReceptor SubtypeTissue/Cell LineValueReference
Binding Affinity (Ki) M1CHO cells1.5 µM[1]
M3CHO cells2.4 µM[1]
Functional Potency (pD2) M1Rat Superior Cervical Ganglion6.5 ± 0.3[2]
M3Guinea Pig Ileum5.3 ± 0.1[2]
Efficacy (% of Carbachol) M1Rat Superior Cervical Ganglion128 ± 4.2% (Full Agonist)[2]
M3Guinea Pig Ileum72 ± 4.2% (Partial Agonist)[2]
M2Rat Left Atria14 ± 2.9% (Very Weak Partial Agonist)[2]
Antagonist Potency (pA2) M2Rat Left Atria5.8 ± 0.2[2]
M2 (reversal of oxotremorine effect)Rat Hippocampal Slices5.5 ± 0.1[2]
Table 2: In Vivo Effects
EffectAnimal ModelDosageObservationReference
Acetylcholine Turnover Rat3-10 µmol/kg (oral)Reduced brain ACh levels, indicating increased turnover.[2]
Hippocampal EEG Rat0.3-30 µmol/kg (i.p.)Increased energy in the low-frequency band (2-5 Hz).[2]
Long-Term Potentiation (LTP) Rat Hippocampal Slices2 x 10⁻⁶ MFacilitated induction of LTP.[3]
Table 3: Human Clinical Trial Data
Study DesignPopulationDosageKey FindingsReference
Crossover, Placebo-Controlled18 healthy men50 mg (oral)Showed cholinomimetic activity (increased salivation and heart rate) but was insufficient to reverse scopolamine-induced cognitive impairment at this dose.[4]

Signaling Pathways

The differential effects of SDZ ENS 163 on muscarinic receptor subtypes are due to their coupling to distinct intracellular signaling cascades.

M1 Receptor Agonism Signaling Pathway

Activation of M1 receptors by SDZ ENS 163 initiates a signaling cascade through the Gq/11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC), leading to various downstream cellular responses, including neuronal excitation.

M1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular SDZ_ENS_163 SDZ ENS 163 M1_Receptor M1 Receptor SDZ_ENS_163->M1_Receptor Agonism Gq11 Gq/11 M1_Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Cellular_Response Neuronal Excitation & Downstream Effects Ca2->Cellular_Response PKC->Cellular_Response

Caption: M1 Receptor Agonistic Signaling Pathway of SDZ ENS 163.

M2 Receptor Antagonism Logical Flow

By acting as an antagonist at M2 receptors, SDZ ENS 163 blocks the inhibitory effects of acetylcholine on adenylyl cyclase. M2 receptors are coupled to the Gi/o family of G-proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). By blocking this interaction, SDZ ENS 163 prevents the decrease in cAMP, thereby disinhibiting the neuron. In its presynaptic location, this antagonism leads to increased acetylcholine release.

M2_Antagonism_Workflow cluster_extracellular Synaptic Cleft cluster_membrane Presynaptic Membrane cluster_intracellular Presynaptic Terminal ACh Acetylcholine (ACh) M2_Receptor M2 Autoreceptor ACh->M2_Receptor Binds SDZ_ENS_163 SDZ ENS 163 SDZ_ENS_163->M2_Receptor Antagonism Gi Gi M2_Receptor->Gi Activates Blocked_Signal Inhibitory Signal Blocked M2_Receptor->Blocked_Signal AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP ACh_Release ↓ ACh Release cAMP->ACh_Release Increased_ACh_Release ↑ ACh Release Blocked_Signal->Increased_ACh_Release

Caption: Logical Flow of M2 Receptor Antagonism by SDZ ENS 163.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide. While specific, granular details from the original publications are limited in publicly available abstracts, these protocols are constructed based on standard practices for these assays and incorporate the known parameters for SDZ ENS 163.

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of SDZ ENS 163 for muscarinic receptor subtypes.

  • Materials:

    • Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human M1 or M3 muscarinic receptors.[1]

    • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).[1]

    • SDZ ENS 163 (unlabeled competitor).

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Scintillation fluid.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Aliquots of cell membranes are incubated with a fixed concentration of [³H]-NMS and varying concentrations of SDZ ENS 163 in the binding buffer.

    • Non-specific binding is determined in the presence of a high concentration of a standard muscarinic antagonist (e.g., atropine).

    • The incubation is carried out at a controlled temperature (e.g., room temperature) for a duration sufficient to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

    • Filters are washed with ice-cold binding buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

    • The concentration of SDZ ENS 163 that inhibits 50% of the specific binding of [³H]-NMS (IC50) is determined by non-linear regression analysis.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

Isolated Tissue Functional Assays
  • Objective: To determine the functional activity (agonism, antagonism, potency, and efficacy) of SDZ ENS 163 at different muscarinic receptor subtypes.

  • Tissue Preparation: The superior cervical ganglion is isolated from a rat and placed in a chamber perfused with oxygenated physiological salt solution.

  • Measurement: Depolarization of the ganglion is measured using extracellular electrodes.

  • Procedure:

    • A stable baseline potential is established.

    • Concentration-response curves are generated by cumulative addition of SDZ ENS 163 to the perfusion solution.

    • The magnitude of depolarization is recorded for each concentration.

    • The pD2 (negative logarithm of the EC50) and the maximum response relative to a full agonist like carbachol are calculated.[2]

  • Tissue Preparation: The left atrium is isolated from a rat and mounted in an organ bath containing oxygenated physiological salt solution at a constant temperature. The contractile force is measured.

  • Procedure:

    • The atrium is electrically paced to ensure a regular beat.

    • A concentration-response curve for the inhibitory effect of carbachol on contractile force is established.

    • The atria are then incubated with a fixed concentration of SDZ ENS 163.

    • A second carbachol concentration-response curve is generated in the presence of SDZ ENS 163.

    • The parallel rightward shift of the carbachol curve is used to calculate the pA2 value for SDZ ENS 163, a measure of its antagonist potency.[2]

  • Tissue Preparation: A segment of the guinea pig ileum is suspended in an organ bath containing oxygenated physiological salt solution at a constant temperature. The isometric contraction of the smooth muscle is recorded.

  • Procedure:

    • A stable baseline tension is established.

    • A cumulative concentration-response curve for SDZ ENS 163 is generated by adding increasing concentrations to the bath.

    • The contractile response is measured at each concentration.

    • The pD2 and the maximum response relative to the full agonist carbachol are determined to characterize its partial agonist activity.[2]

Phosphoinositide Turnover Assay
  • Objective: To assess the ability of SDZ ENS 163 to stimulate M1 receptor-mediated phosphoinositide (PI) turnover.

  • Cell Line: A9L cells.[1]

  • Procedure:

    • Cells are incubated with [³H]-myo-inositol to label the cellular phosphoinositide pool.

    • After labeling, the cells are washed and then stimulated with various concentrations of SDZ ENS 163 in the presence of lithium chloride (LiCl), which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates (IPs).

    • The reaction is stopped, and the cells are lysed.

    • The total [³H]-IPs are separated from [³H]-myo-inositol by anion-exchange chromatography.

    • The amount of radioactivity in the IP fraction is quantified by scintillation counting and is indicative of the degree of PI turnover.

Conclusion

SDZ ENS 163 is a muscarinic agent with a distinctive pharmacological profile, characterized by its potent M1 agonism, M2 antagonism, and partial M3 agonism. This combination of activities makes it a valuable tool for research into cholinergic neurotransmission and a potential therapeutic candidate for conditions characterized by cholinergic deficits, such as Alzheimer's disease. The data presented in this guide, derived from a range of in vitro and in vivo experiments, provide a solid foundation for understanding its mechanism of action. Further research, particularly detailed pharmacokinetic and toxicology studies, would be necessary to fully evaluate its therapeutic potential. The experimental protocols outlined herein, based on established methodologies, can serve as a starting point for future investigations into SDZ ENS 163 and other novel muscarinic ligands.

References

ENS-163 Phosphate: A Selective Muscarinic M1 Receptor Agonist for Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive overview of ENS-163 phosphate (also known as SDZ ENS 163), a selective agonist of the M1 muscarinic acetylcholine receptor. The unique pharmacological profile of this compound, characterized by its potent M1 agonism coupled with M2 antagonism, positions it as a compound of interest for the potential treatment of cognitive deficits associated with neurodegenerative diseases like Alzheimer's disease.

Introduction

The cholinergic system plays a crucial role in cognitive functions such as learning and memory.[1][2] A decline in cholinergic neurotransmission is a hallmark of Alzheimer's disease.[1] Muscarinic acetylcholine receptors (mAChRs), particularly the M1 subtype, are predominantly expressed in the cortex and hippocampus, regions critical for cognitive processes.[2] Consequently, the development of selective M1 receptor agonists has been a key strategy in the pursuit of therapies for cognitive impairment.[1][3]

This compound, chemically identified as (+)-(3S,cis)-3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl) methyl-2(3H)-thiophenonedihydrogenphosphate], is a novel compound that has demonstrated a promising profile as a selective M1 agonist.[4] This guide will delve into its pharmacological properties, mechanism of action, and the experimental methodologies used to characterize this compound.

Mechanism of Action

This compound exerts its primary effect as a selective agonist at the M1 muscarinic receptor.[4][5][6] In addition to its M1 agonistic activity, it also functions as a competitive antagonist at the M2 muscarinic receptor.[4][7] This dual activity is significant because M2 receptors often act as presynaptic autoreceptors that inhibit the release of acetylcholine (ACh).[1] By antagonizing M2 receptors, this compound may further enhance cholinergic transmission by increasing the release of ACh.[4] The compound is a partial agonist at M3 receptors.[4][7]

The in vivo effects of this compound are likely a result of both its postsynaptic M1 agonistic and presynaptic M2 antagonistic activities.[4][7]

Pharmacological Data

The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies. The quantitative data from these studies are summarized in the tables below.

Table 1: In Vitro Receptor Activity of this compound [4]

Receptor SubtypeModel SystemMeasured EffectPotency (pD2/pA2)Efficacy (% of Carbachol)
M1 Rat Superior Cervical GanglionDepolarization6.5 ± 0.3128 ± 4.2%
M2 Rat Left AtriaDecrease in Contractile Force-14 ± 2.9% (Partial Agonist)
M2 Rat Left AtriaAntagonism of Carbachol5.8 ± 0.2 (pA2)-
M2 Rat Hippocampal SlicesReversal of Oxotremorine-induced ACh release inhibition5.5 ± 0.1 (pA2)-
M3 Guinea-Pig IleumContraction5.3 ± 0.172 ± 4.2% (Partial Agonist)

Table 2: In Vitro Binding Affinity of this compound [7]

Receptor SubtypeCell LineRadioligandKi (µM)
m1 CHO cells³H-N-methylscopolamine1.5
m3 CHO cells³H-N-methylscopolamine2.4

Table 3: In Vivo Effects of this compound in Rats [4]

Administration RouteDose RangeObserved Effect
Oral3-10 µmol/kgReduced brain ACh levels (indicative of increased turnover)
Intraperitoneal0.3-30 µmol/kgIncreased energy of the low frequency band (2-5 Hz) in hippocampal EEG

Signaling Pathways and Experimental Workflows

The activation of M1 muscarinic receptors by this compound initiates a cascade of intracellular signaling events. The following diagrams illustrate these pathways and the experimental workflows used to characterize the compound.

M1_Signaling_Pathway ENS163 ENS-163 Phosphate M1R M1 Receptor ENS163->M1R Binds to Gq Gq/11 Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC CellularResponse Cellular Response (e.g., Neuronal Excitability) Ca->CellularResponse PKC->CellularResponse M2_Antagonism_Workflow cluster_presynaptic Presynaptic Terminal ACh_release Acetylcholine (ACh) Release M2R M2 Autoreceptor Gi Gi Protein M2R->Gi Activates AC Adenylyl Cyclase (Inhibited) Gi->AC AC->ACh_release Reduces ENS163 ENS-163 Phosphate ENS163->M2R Blocks ACh Acetylcholine (ACh) ACh->M2R Binds to LTP_Facilitation_Workflow cluster_experimental_setup Experimental Setup Slice Rat Hippocampal Slice Stimulation Theta-Burst Stimulation (TBS) to Schaffer Collaterals Slice->Stimulation ENS163 Pre-treatment with This compound M1_Activation M1 Receptor Activation ENS163->M1_Activation NMDA_Component Increased NMDA Receptor-mediated EPSP Component M1_Activation->NMDA_Component LTP Enhanced Long-Term Potentiation (LTP) NMDA_Component->LTP

References

An In-depth Technical Guide to (+)-(3S,cis)-3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-2(3H)-furanone and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on the Chemical Structure: The chemical name provided in the topic, "(+)-(3S,cis)-3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl) methyl-2(3H)-thiophenonedihydrogenphosphate]," refers to a specific analog of the well-known compound pilocarpine. This analog, correctly named thiopilocarpine phosphate , contains a thiophenone ring (with a sulfur atom instead of an oxygen) and is formulated as a dihydrogenphosphate salt. While this compound is documented, for instance, in the Global Substance Registration System under CAS number 117707-51-4, detailed public-domain information regarding its synthesis, quantitative bioactivity, and specific experimental protocols is scarce.[1]

The vast body of scientific literature focuses on the oxygen-containing analog, pilocarpine , which has a furanone core. Given the detailed requirements of this technical guide and the wealth of available information, this document will focus on pilocarpine as the core subject. It is the most relevant and well-documented compound for researchers, scientists, and drug development professionals in this chemical class.

Introduction

Pilocarpine is a natural alkaloid derived from the leaves of plants belonging to the Pilocarpus genus.[2] It is a parasympathomimetic agent that functions primarily as a muscarinic acetylcholine receptor agonist.[3][4] Its therapeutic applications are extensive, most notably in the treatment of glaucoma and xerostomia (dry mouth).[2][3] The unique chemical structure of pilocarpine, featuring a cis-fused butyrolactone ring and an imidazole moiety, has made it a subject of significant interest in synthetic and medicinal chemistry.[5] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, mechanism of action, and relevant experimental data and protocols.

Chemical Structure and Properties

Pilocarpine is chemically designated as (+)-(3S,cis)-3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-2(3H)-furanone.[6][7] The molecule possesses two chiral centers, leading to the possibility of stereoisomers. The naturally occurring and pharmacologically active form is the (+)-enantiomer with a cis relationship between the ethyl group at C3 and the imidazolylmethyl group at C4.[8]

Physicochemical Properties

The physicochemical properties of pilocarpine and its common salt forms are crucial for its formulation and delivery.

PropertyValueReference
Molecular Formula C₁₁H₁₆N₂O₂[6][9]
Molecular Weight 208.26 g/mol [6][9]
Melting Point 34 °C (base)[10]
202-205 °C (hydrochloride salt)[3][11][12][13]
173.5-174 °C (nitrate salt)[10][14]
Solubility Base: Soluble in water, alcohol, chloroform; sparingly soluble in ether, benzene.
Hydrochloride: Very soluble in water and alcohol.[4][15]
Nitrate: Soluble in water (1:4) and alcohol (1:75).[14]
pKa 7.15 and 12.57 at 20 °C
Optical Rotation ([α]D) +106° (2% solution)
Stability

Pilocarpine's stability in aqueous solutions is pH-dependent. The primary degradation pathways are hydrolysis of the lactone ring to form pilocarpic acid and epimerization at the C3 position to yield the pharmacologically inactive isopilocarpine.[16] Optimal stability is achieved in acidic conditions (pH 4-5).[16] As the pH increases, the rate of hydrolysis and epimerization significantly increases.[16][17]

Synthesis of Pilocarpine

Several total synthesis strategies for pilocarpine have been developed. One of the most notable routes commences from the readily available furan-2-carboxylic acid.[5][18][19]

Synthetic Workflow from Furan-2-Carboxylic Acid

The synthesis involves the construction of the butyrolactone core, followed by enzymatic resolution to achieve the desired stereochemistry, and finally, the introduction of the imidazole ring.

G A Furan-2-carboxylic Acid B Photo-oxidation A->B C 5-Hydroxy-2(5H)-furanone B->C D Esterification & Hydrogenation C->D E Racemic Homopilopic Acid Derivative D->E F Enzymatic Resolution E->F G (+)-Homopilopic Acid F->G Separation H (-)-Homopilopic Acid F->H Separation I Conversion to Weinreb Amide G->I J Reduction to Aldehyde I->J K Homopilopicaldehyde J->K L van Leusen Imidazole Synthesis K->L M (+)-Pilocarpine L->M

Caption: Synthetic workflow for (+)-Pilocarpine.

Experimental Protocol: Key Steps in Synthesis from Furan-2-Carboxylic Acid

A detailed protocol based on published literature.[5][18][19]

  • Photo-oxidation: Furan-2-carboxylic acid is subjected to photo-oxidation in the presence of a sensitizer (e.g., Rose Bengal) and oxygen to yield 5-hydroxy-2(5H)-furanone.

  • Esterification and Hydrogenation: The resulting furanone is esterified and then hydrogenated (e.g., using H₂ with a Rh/Al₂O₃ catalyst) to form the racemic homopilopic acid derivative.[20]

  • Enzymatic Resolution: The racemic mixture is resolved using a lipase (e.g., Lipase PS) to selectively hydrolyze one enantiomer, allowing for the separation of (+)- and (-)-homopilopic acids.[20]

  • Conversion to Weinreb Amide: The desired (+)-homopilopic acid is converted to a Weinreb amide by reacting it with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent.[19]

  • Reduction to Aldehyde: The Weinreb amide is then reduced using a mild reducing agent like lithium aluminum hydride (LiAlH₄) at low temperatures to yield homopilopicaldehyde.[5]

  • van Leusen Imidazole Synthesis: The final imidazole ring is constructed via the van Leusen imidazole synthesis, where the aldehyde is reacted with p-toluenesulfonylmethyl isocyanide (TosMIC) and methylamine.[5][19] This step yields (+)-pilocarpine, which can then be purified by chromatography.

Mechanism of Action and Signaling Pathways

Pilocarpine is a non-selective agonist at muscarinic acetylcholine receptors (M1, M2, and M3 subtypes).[3][21] Its therapeutic effects are primarily mediated through the activation of M3 receptors located on exocrine glands and in the eye's ciliary muscle.[3]

M1/M3 Receptor Signaling (Gq Pathway)

Activation of M1 and M3 receptors, which are coupled to Gq/11 proteins, initiates the phospholipase C (PLC) signaling cascade. This leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC).

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Pilo Pilocarpine M3R M3 Receptor Pilo->M3R Binds Gq Gq/11 M3R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Secretion, Contraction) Ca->Response PKC->Response

Caption: Pilocarpine-activated M3 receptor Gq signaling.

M2 Receptor Signaling (Gi Pathway)

When pilocarpine binds to M2 receptors, which are coupled to Gi/o proteins, it inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Pilo Pilocarpine M2R M2 Receptor Pilo->M2R Binds Gi Gi/o M2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., Decreased Heart Rate) PKA->Response

Caption: Pilocarpine-activated M2 receptor Gi signaling.

Biased Agonism

Recent studies have shown that pilocarpine can act as a biased agonist at the M3 receptor. This means it can preferentially activate certain downstream signaling pathways over others. For example, in some cell types, pilocarpine may activate the extracellular signal-regulated kinase (ERK) pathway through a β-arrestin-dependent mechanism, without significantly stimulating the canonical Gq pathway.[22]

Quantitative Data

Pharmacokinetic Parameters

The pharmacokinetic profile of pilocarpine varies with the route of administration.

ParameterOral AdministrationIntravenous AdministrationOcular Administration (VUITY™ 1.25%)
Tmax (Time to Peak Concentration) ~1 hourN/A~0.33 hours
Cmax (Peak Plasma Concentration) ~20-30 ng/mL (5 mg dose)N/A~1950 pg/mL
Half-life (t₁/₂) ~1 hour~100 minutes (mean residence time)~1.74 hours
Volume of Distribution (Vd/F) Wide distribution (~3 L/kg)2.4 to 3.0 L/kgN/A
Clearance (Cl/F) High plasma clearance (~0.03 L/min/kg)0.026 to 0.03 L/kg/minN/A

Data compiled from references[10][23][24][25].

Receptor Binding Affinity

Pilocarpine's affinity for muscarinic receptor subtypes has been characterized in various studies.

Receptor SubtypeBinding Affinity (IC₅₀ or Kᵢ)Tissue/System
M1/M3 EC₅₀: 18 µM (PI turnover)Rat Hippocampus
M2 EC₅₀: 4.5 µM (GTPase activity)Rat Cortex
M2 IC₅₀: 14.9 µMRat Paraventricular Thalamus
M1 (CA3) IC₅₀: 40.6 µMRat Hippocampus

Data compiled from references[1][26]. Note: Affinity values can vary significantly based on the assay conditions and tissue used.

Experimental Protocols

HPLC Method for Quantification of Pilocarpine

This protocol is suitable for the quantification of pilocarpine and its degradation products in pharmaceutical formulations.[25][27][28][29][30]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Diode-Array Detector (DAD) or UV detector.

  • Column: Modified-silica cyanopropyl column.[25][27]

  • Mobile Phase: A mixture of acetonitrile and 10 mM potassium dihydrogen phosphate buffer (e.g., 60:40, v/v), with the pH adjusted to 5.30.[25][27]

  • Flow Rate: 1.0 mL/min.[25][27]

  • Detection Wavelength: 215 nm or 220 nm.[27][28]

  • Column Temperature: 50 °C.[25]

  • Procedure:

    • Standard Preparation: Prepare a stock solution of pilocarpine hydrochloride reference standard in purified water. Create a series of working standards by diluting the stock solution with the mobile phase to generate a calibration curve.

    • Sample Preparation: For tablets, accurately weigh and powder a set number of tablets (e.g., 20). Transfer a portion of the powder equivalent to one tablet's average weight to a volumetric flask. Dissolve in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm membrane filter.[27]

    • Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase for at least 30 minutes. Inject equal volumes of the standard and sample solutions.

    • Quantification: Measure the peak area of pilocarpine. Calculate the concentration in the sample by comparing its peak area to the calibration curve generated from the standard solutions.[27]

Radioligand Competition Binding Assay

This protocol determines the binding affinity (Kᵢ) of pilocarpine for specific muscarinic receptor subtypes.[22][31]

  • Materials:

    • Cell membranes expressing the muscarinic receptor subtype of interest (M1, M2, or M3).

    • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

    • Test compound: Pilocarpine.

    • Non-specific binding control: Atropine (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • 96-well filter plates.

    • Scintillation counter and cocktail.

  • Procedure:

    • Prepare serial dilutions of pilocarpine in the assay buffer.

    • In a 96-well plate, add the assay buffer, a fixed concentration of [³H]-NMS (near its Kₔ value), and either vehicle (for total binding), atropine (for non-specific binding), or the desired concentration of pilocarpine.

    • Initiate the reaction by adding the cell membrane suspension.

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity using a scintillation counter.

    • Data Analysis: Calculate the specific binding at each pilocarpine concentration. Determine the IC₅₀ value (the concentration of pilocarpine that inhibits 50% of specific binding) and convert it to a Kᵢ value using the Cheng-Prusoff equation.

Muscarinic Receptor Functional Assay (Calcium Flux for M3)

This assay measures the functional activation of Gq-coupled M3 receptors by quantifying changes in intracellular calcium.[32][33]

  • Materials:

    • Cells expressing the M3 receptor (e.g., HiTSeeker CHRM3 Cell Line).[33]

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Pilocarpine.

    • Fluorescence microscope or plate reader capable of measuring intracellular calcium.

  • Procedure:

    • Culture the M3-expressing cells on glass coverslips or in a 96-well plate.

    • Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.

    • Wash the cells to remove excess dye.

    • Challenge the cells with various concentrations of pilocarpine.

    • Monitor the fluorescence in real-time. An increase in fluorescence indicates a rise in intracellular calcium concentration.

    • Data Analysis: Generate a dose-response curve by plotting the change in fluorescence against the pilocarpine concentration to determine the EC₅₀ and Eₘₐₓ values.

Conclusion

Pilocarpine remains a cornerstone in the management of specific ophthalmological and salivary disorders. Its complex pharmacology, characterized by non-selective muscarinic agonism and potential biased signaling, continues to be an active area of research. This guide has provided a detailed overview of its chemical structure, physicochemical properties, synthetic routes, and mechanisms of action, supported by quantitative data and established experimental protocols. This information serves as a valuable resource for professionals in the fields of chemistry, pharmacology, and drug development, facilitating further research and innovation related to this important alkaloid.

References

The Cholinergic Modulator ENS-163 Phosphate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: ENS-163, chemically identified as (+)-(3S,cis)-3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl) methyl-2(3H)-thiophenonedihydrogenphosphate], is a novel phosphate-containing compound that has demonstrated significant activity within the cholinergic neurotransmitter system. As a selective M1 muscarinic acetylcholine receptor agonist with additional M2 receptor antagonistic properties, ENS-163 presents a unique pharmacological profile.[1][2] This dual action suggests its potential in therapeutic areas where enhanced acetylcholine turnover and signaling are desirable, such as in the treatment of cognitive deficits.[1] This document provides a comprehensive technical guide on the current understanding of ENS-163 phosphate, with a focus on its effects on acetylcholine release and associated signaling pathways.

Quantitative Pharmacological Profile of ENS-163

The following tables summarize the quantitative data on the efficacy and potency of ENS-163 at various muscarinic receptor subtypes as determined in preclinical studies.

Table 1: In Vitro Receptor Activity of ENS-163 [1]

Model SystemReceptor TargetParameterValueComparison
Rat Superior Cervical GanglionM1pD26.5 +/- 0.3-
Rat Superior Cervical GanglionM1Efficacy128 +/- 4.2%Compared to carbachol
Rat Left AtriaM2Efficacy14 +/- 2.9%Partial agonist
Rat Left AtriaM2pA25.8 +/- 0.2Competitive antagonist vs. carbachol
Guinea-Pig IleumM3pD25.3 +/- 0.1-
Guinea-Pig IleumM3Efficacy72 +/- 4.2%Partial agonist
Rat Hippocampal SlicesM2 (presynaptic)pA25.5 +/- 0.1Reversal of oxotremorine-induced inhibition of ACh release

Table 2: In Vivo Effects of ENS-163 on Acetylcholine Levels and Neuronal Activity [1]

Administration RouteDose RangeEffect
Oral (rat)3-10 µmol/kgReduced brain acetylcholine levels (indicative of increased turnover)
Intraperitoneal (rat)0.3-30 µmol/kgIncreased energy in the low frequency band (2-5 Hz) of hippocampal EEG

Signaling Pathways and Mechanism of Action

ENS-163 exerts its effects primarily through the modulation of muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). Its selective agonism at M1 receptors and antagonism at M2 receptors create a distinct signaling cascade that ultimately influences acetylcholine release and neuronal excitability.

The M1 receptor is typically coupled to the Gq family of G-proteins.[3] Activation of M1 receptors by ENS-163 would lead to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade can lead to neuronal depolarization and enhanced neuronal excitability.

Conversely, the M2 receptor is coupled to the Gi family of G-proteins.[1] M2 receptors are often found on presynaptic terminals and act as autoreceptors that inhibit acetylcholine release.[4] By antagonizing these receptors, ENS-163 blocks this negative feedback loop, thereby promoting the release of acetylcholine from the presynaptic neuron.[1]

ENS163_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ENS163_pre ENS-163 M2R M2 Receptor (Autoreceptor) ENS163_pre->M2R Antagonism ACh_release Acetylcholine Release M2R->ACh_release Inhibition M1R M1 Receptor ACh_release->M1R Activates ENS163_post ENS-163 ENS163_post->M1R Agonism Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Neuronal_excitation Neuronal Excitation Ca_release->Neuronal_excitation PKC_activation->Neuronal_excitation

Caption: Signaling pathway of ENS-163 at presynaptic and postsynaptic neurons.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the characterization of ENS-163.

In Vitro Receptor Profiling

1. Rat Superior Cervical Ganglion (M1 Receptor Agonism):

  • Tissue Preparation: Superior cervical ganglia are isolated from rats and placed in a recording chamber continuously perfused with Krebs solution.

  • Electrophysiological Recording: Intracellular recordings are made from ganglion cells using glass microelectrodes.

  • Drug Application: ENS-163 is applied to the perfusion solution at varying concentrations.

  • Measurement: The resulting depolarization of the ganglion cell membrane is measured to determine the pD2 and efficacy relative to a full agonist like carbachol.[1]

2. Rat Left Atria (M2 Receptor Activity):

  • Tissue Preparation: The left atria are dissected from rats and mounted in an organ bath containing oxygenated Krebs solution at 37°C.

  • Measurement of Contractile Force: The atria are electrically stimulated, and the force of contraction is recorded.

  • Agonist/Antagonist Application: To assess agonism, ENS-163 is added at increasing concentrations and the decrease in contractile force is measured. For antagonism, the atria are pre-incubated with ENS-163 before adding a full agonist like carbachol, and the shift in the concentration-response curve is used to calculate the pA2.[1]

3. Guinea-Pig Ileum (M3 Receptor Agonism):

  • Tissue Preparation: A segment of the guinea-pig ileum is suspended in an organ bath with Tyrode's solution.

  • Measurement of Contraction: The contractile response of the smooth muscle is recorded isometrically.

  • Drug Application: ENS-163 is added cumulatively to the organ bath to generate a concentration-response curve.

  • Analysis: The pD2 and intrinsic activity are determined by analyzing the resulting contractile responses.[1]

4. Rat Hippocampal Slices (Presynaptic M2 Receptor Antagonism):

  • Tissue Preparation: Transverse hippocampal slices are prepared from rat brains and maintained in an interface chamber with artificial cerebrospinal fluid.

  • Stimulation and Measurement of ACh Release: The slices are electrically stimulated to evoke acetylcholine release. The amount of released acetylcholine is quantified, often using high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Drug Application: The experiment is performed in the presence of an M2 agonist (e.g., oxotremorine) to inhibit acetylcholine release. ENS-163 is then added to assess its ability to reverse this inhibition.

  • Analysis: The pA2 value is calculated to quantify the antagonistic potency of ENS-163 at presynaptic M2 receptors.[1]

Experimental_Workflow_ACh_Release cluster_preparation Tissue Preparation cluster_experiment Experimental Procedure cluster_analysis Analysis prep_slice Prepare Rat Hippocampal Slices maintain_slice Maintain Slices in aCSF Chamber prep_slice->maintain_slice stimulate Electrically Stimulate Slices maintain_slice->stimulate add_m2_agonist Add M2 Agonist (e.g., Oxotremorine) stimulate->add_m2_agonist add_ens163 Add ENS-163 add_m2_agonist->add_ens163 collect_perfusate Collect Perfusate add_ens163->collect_perfusate hplc Quantify ACh via HPLC-ECD collect_perfusate->hplc calculate_pa2 Calculate pA2 for ENS-163 hplc->calculate_pa2

Caption: Workflow for determining presynaptic M2 receptor antagonism of ENS-163.

In Vivo Assessment

1. Brain Acetylcholine Turnover:

  • Animal Model: Rats are administered ENS-163 orally.

  • Sample Collection: At a designated time point post-administration, the animals are euthanized, and brain tissue is rapidly dissected and frozen.

  • Neurochemical Analysis: Brain tissue is homogenized, and acetylcholine levels are measured using methods such as HPLC with electrochemical detection or mass spectrometry. A reduction in steady-state acetylcholine levels is interpreted as an increase in its turnover (release and metabolism).[1]

2. Electroencephalography (EEG):

  • Animal Model: Rats are surgically implanted with electrodes in the hippocampus.

  • Drug Administration: Following a recovery period, ENS-163 is administered intraperitoneally.

  • EEG Recording: EEG signals are recorded and analyzed for changes in power spectra.

  • Analysis: An increase in the energy of specific frequency bands (e.g., 2-5 Hz) is indicative of altered neuronal network activity, which can be correlated with the cholinergic effects of the compound.[1]

Conclusion

This compound is a promising cholinergic modulator with a unique mechanism of action. Its ability to selectively activate postsynaptic M1 receptors while simultaneously blocking the inhibitory presynaptic M2 autoreceptors suggests a synergistic effect on enhancing cholinergic neurotransmission. The in vitro and in vivo data presented in this guide provide a solid foundation for further investigation into its therapeutic potential for cognitive disorders and other conditions associated with cholinergic deficits. Future research should focus on elucidating the downstream effects of ENS-163-mediated signaling and its long-term impact on neuronal plasticity and function.

References

In Vitro Characterization of ENS-163 Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological profile of ENS-163 phosphate, a selective M1 muscarinic acetylcholine receptor (mAChR) agonist with M2 receptor antagonistic properties. The data and methodologies presented herein are crucial for understanding its mechanism of action and potential therapeutic applications, particularly in the context of cognitive disorders.

Core Pharmacological Profile

This compound, also known as SDZ ENS 163, demonstrates a distinct in vitro profile characterized by its potent agonism at the M1 receptor subtype, coupled with antagonistic activity at the M2 receptor. This dual activity suggests a potential for enhancing cholinergic neurotransmission through both direct postsynaptic receptor activation and inhibition of presynaptic autoreceptors that negatively regulate acetylcholine release.

Quantitative Pharmacological Data

The in vitro activity of this compound has been quantified across various functional and binding assays. The following tables summarize the key pharmacological parameters.

Table 1: Functional Activity of this compound at Muscarinic Receptor Subtypes

Receptor SubtypeTissue/ModelAssay TypeParameterValueEfficacy (vs. Carbachol)Reference
M1 Rat Superior Cervical GanglionDepolarizationpD26.5 ± 0.3128 ± 4.2%[1]
M2 Rat Left AtriaDecrease in Contractile Force-Weak Partial Agonist14 ± 2.9%[1]
M2 Rat Left AtriaAntagonism of CarbacholpA25.8 ± 0.2-[1]
M3 Guinea-pig IleumContractionpD25.3 ± 0.172 ± 4.2% (Partial Agonist)[1]

Table 2: Radioligand Binding Affinity of this compound

Receptor SubtypeCell LineRadioligandParameterValue (µM)Reference
m1 CHO cells[³H]-N-methylscopolamineKi1.5[2]
m3 CHO cells[³H]-N-methylscopolamineKi2.4[2]

Table 3: Effect of this compound on Acetylcholine Turnover

AssayModelParameterValueReference
Reversal of Oxotremorine-induced Inhibition of ACh ReleaseRat Hippocampal SlicespA25.5 ± 0.1[1]

Signaling Pathways and Mechanism of Action

This compound exerts its effects by modulating distinct G-protein coupled receptor (GPCR) signaling cascades.

As an M1 receptor agonist, this compound stimulates the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses. This pathway is crucial for its potential cognitive-enhancing effects.

Conversely, its antagonistic activity at M2 receptors blocks the Gi/o-coupled pathway. M2 receptors typically inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. By blocking this, this compound can prevent the M2-mediated inhibition of acetylcholine release from presynaptic terminals.

M1_M2_Signaling_Pathway cluster_M1 M1 Receptor (Postsynaptic) cluster_M2 M2 Receptor (Presynaptic) ENS163_agonist This compound (Agonist) M1 M1 Receptor ENS163_agonist->M1 Binds to Gq11 Gq/11 M1->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response_M1 Cellular Response (e.g., Neuronal Excitation) Ca_release->Cellular_Response_M1 PKC_activation->Cellular_Response_M1 ENS163_antagonist This compound (Antagonist) M2 M2 Autoreceptor ENS163_antagonist->M2 Blocks ACh Acetylcholine ACh->M2 Binds to Gi Gi/o M2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP ACh_release_inhibition Inhibition of ACh Release cAMP->ACh_release_inhibition

Caption: Signaling pathways of this compound at M1 and M2 receptors.

Experimental Protocols

The following sections detail the representative methodologies for the key in vitro experiments used to characterize this compound.

Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competitive binding assay to determine the affinity of this compound for muscarinic receptors expressed in a cell line, such as Chinese Hamster Ovary (CHO) cells.

Objective: To determine the inhibitory constant (Ki) of this compound for M1 and M3 muscarinic receptors.

Materials:

  • CHO cell membranes stably expressing human M1 or M3 mAChRs.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Non-specific binding control: Atropine (1 µM final concentration).

  • This compound serial dilutions.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize CHO cells expressing the target receptor subtype and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer, [³H]-NMS (at a concentration near its Kd), and membrane preparation.

    • Non-specific Binding: Atropine, [³H]-NMS, and membrane preparation.

    • Competition Binding: Serial dilutions of this compound, [³H]-NMS, and membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (e.g., CHO-M1) start->prep_membranes setup_assay Set up 96-well plate: - Total Binding - Non-specific Binding (Atropine) - Competition (this compound) prep_membranes->setup_assay add_radioligand Add [³H]-NMS setup_assay->add_radioligand incubate Incubate (e.g., 60 min at 25°C) add_radioligand->incubate filter Filter through Glass Fiber Filters incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Ki count->analyze end End analyze->end

Caption: General workflow for a radioligand binding assay.
Functional Assays in Isolated Tissues

These assays measure the physiological response of a tissue to a drug, providing information on its potency (e.g., pD2 or EC₅₀) and efficacy.

Objective: To determine the M1 agonist activity of this compound by measuring depolarization in isolated rat SCG.

Materials:

  • Superior cervical ganglia from rats.

  • Krebs solution.

  • Recording chamber with electrodes.

  • Amplifier and data acquisition system.

  • This compound and control agonists (e.g., carbachol).

Procedure:

  • Tissue Preparation: Dissect the superior cervical ganglia from rats and place them in oxygenated Krebs solution.

  • Recording Setup: Mount the ganglion in a recording chamber and perfuse with Krebs solution. Place stimulating and recording electrodes to measure the ganglionic membrane potential.

  • Drug Application: After a stable baseline recording is achieved, apply increasing concentrations of this compound to the perfusion solution.

  • Data Acquisition: Record the change in membrane potential (depolarization) at each concentration.

  • Data Analysis: Plot the magnitude of depolarization against the logarithm of the drug concentration to obtain a concentration-response curve. Calculate the pD2 value and the maximum efficacy relative to a full agonist like carbachol.

Objective: To characterize the M2 receptor activity of this compound by measuring its effect on the contractile force of isolated rat atria.

Materials:

  • Left atria from rats.

  • Organ bath with physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated.

  • Force transducer and data acquisition system.

  • This compound, carbachol, and other relevant drugs.

Procedure:

  • Tissue Preparation: Isolate the left atria and mount them in an organ bath under a resting tension.

  • Partial Agonist Assay: After equilibration, add cumulative concentrations of this compound and record the change in contractile force. Compare the maximal response to that of carbachol to determine its efficacy.

  • Antagonist Assay (Schild Analysis):

    • Generate a cumulative concentration-response curve for carbachol.

    • Wash the tissue and incubate with a fixed concentration of this compound for a predetermined time.

    • Generate a second concentration-response curve for carbachol in the presence of this compound.

    • Repeat this process with increasing concentrations of this compound.

  • Data Analysis: For the antagonist assay, calculate the dose ratio (the ratio of the EC₅₀ of carbachol in the presence and absence of the antagonist). A Schild plot of log(dose ratio - 1) versus log(antagonist concentration) is used to determine the pA2 value.

Objective: To assess the M3 partial agonist activity of this compound by measuring contraction in the guinea-pig ileum.

Materials:

  • Segments of guinea-pig ileum.

  • Organ bath with Tyrode's solution.

  • Isotonic transducer and data acquisition system.

  • This compound and carbachol.

Procedure:

  • Tissue Preparation: Isolate segments of the guinea-pig ileum and mount them in an organ bath under a resting tension.

  • Concentration-Response Curve: After an equilibration period, add cumulative concentrations of this compound and record the isotonic contractions.

  • Data Analysis: Plot the contractile response (as a percentage of the maximal response to a standard agonist like carbachol) against the logarithm of the drug concentration. Calculate the pD2 and the intrinsic activity (efficacy) from the concentration-response curve.

Phosphoinositide (PI) Turnover Assay

This biochemical assay measures the functional consequence of M1 receptor activation.

Objective: To confirm that this compound stimulates the M1 receptor-mediated Gq/11 pathway by measuring the accumulation of inositol phosphates.

Materials:

  • Cells expressing the M1 receptor (e.g., A9L cells).

  • [³H]-myo-inositol.

  • Cell culture medium.

  • LiCl solution.

  • Quenching solution (e.g., trichloroacetic acid).

  • Anion exchange chromatography columns.

  • Scintillation counter.

Procedure:

  • Cell Labeling: Culture the cells in a medium containing [³H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

  • Drug Treatment: Pre-incubate the labeled cells with LiCl (which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates). Then, stimulate the cells with various concentrations of this compound for a defined period.

  • Extraction of Inositol Phosphates: Terminate the stimulation by adding a quenching solution. Extract the soluble inositol phosphates from the cells.

  • Separation and Quantification: Separate the total inositol phosphates from free [³H]-inositol using anion exchange chromatography. Quantify the amount of radioactivity in the inositol phosphate fraction using a scintillation counter.

  • Data Analysis: Plot the amount of [³H]-inositol phosphate accumulation against the logarithm of the this compound concentration to generate a concentration-response curve and determine the EC₅₀.

PI_Turnover_Workflow start Start label_cells Label Cells with [³H]-myo-inositol start->label_cells pre_incubate Pre-incubate with LiCl label_cells->pre_incubate stimulate Stimulate with This compound pre_incubate->stimulate quench Quench Reaction stimulate->quench extract_ip Extract Inositol Phosphates quench->extract_ip separate Separate IPs by Anion Exchange Chromatography extract_ip->separate quantify Quantify Radioactivity separate->quantify analyze Data Analysis: - Plot Concentration-Response - Determine EC₅₀ quantify->analyze end End analyze->end

Caption: Workflow for a phosphoinositide turnover assay.

Conclusion

The in vitro characterization of this compound reveals a unique pharmacological profile of a selective M1 agonist and M2 antagonist. The data from radioligand binding, isolated tissue functional assays, and biochemical signaling assays collectively support its mechanism of action. This in-depth understanding of its in vitro properties is fundamental for its continued development as a potential therapeutic agent for cognitive disorders. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of pharmacology and drug discovery.

References

ENS-163 Phosphate: A Technical Whitepaper on Muscarinic Receptor Binding Affinity and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the muscarinic receptor binding affinity and functional profile of ENS-163 phosphate. This compound, chemically identified as (+)-(3S,cis)-3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl) methyl-2(3H)-thiophenonedihydrogenphosphate], is a pilocarpine analogue that has been investigated for its potential therapeutic applications. This guide synthesizes available quantitative data, details the experimental protocols utilized in its characterization, and visualizes the relevant signaling pathways to offer a thorough understanding of its interaction with muscarinic acetylcholine receptors (mAChRs).

Executive Summary

This compound exhibits a distinct profile at muscarinic receptors, acting as a partial agonist at the M1 and M3 receptor subtypes and an antagonist at the M2 receptor subtype. This mixed agonist/antagonist profile suggests a potential for selective therapeutic action, particularly in conditions where modulation of specific muscarinic receptor populations is desired, such as in Alzheimer's disease. Radioligand binding studies have quantified its affinity at M1 and M3 receptors, while functional assays have elucidated its activity in various tissue preparations. The following sections provide an in-depth exploration of these characteristics.

Data Presentation: Muscarinic Receptor Binding and Functional Activity

Table 1: Radioligand Binding Affinity of this compound

Receptor SubtypeRadioligandPreparationKi (μM)
M13H-N-methylscopolamineCHO cells expressing m1 receptors1.5[1]
M33H-N-methylscopolamineCHO cells expressing m3 receptors2.4[1]

Table 2: Functional Activity of this compound

Receptor SubtypeFunctional Assay ModelActivitypD2 / pA2Efficacy
M1Rat superior cervical ganglion depolarizationFull AgonistpD2 = 6.5 ± 0.3[2]128 ± 4.2% (compared to carbachol)[2]
M2Inhibition of contractile force in rat left atriaAntagonistpA2 = 5.8 ± 0.2[2]14 ± 2.9% (very weak partial agonist)[2]
M2Reversal of oxotremorine-induced inhibition of ACh release in rat hippocampal slicesAntagonistpA2 = 5.5 ± 0.1[2]Not Applicable
M3Contraction of guinea-pig ileumPartial AgonistpD2 = 5.3 ± 0.1[2]72 ± 4.2%[2]

Experimental Protocols

The characterization of this compound's interaction with muscarinic receptors involves standard pharmacological assays. The following sections detail the methodologies for the key experiments cited.

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the Ki of this compound at specific muscarinic receptor subtypes.

Materials:

  • Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human M1 or M3 muscarinic receptor subtype.

  • Radioligand: 3H-N-methylscopolamine (3H-NMS).

  • Unlabeled competitor: this compound.

  • Assay Buffer: Typically a buffered saline solution (e.g., PBS or Tris-HCl) at physiological pH.

  • Filtration apparatus (e.g., Brandel cell harvester).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Incubation: A constant concentration of the radioligand (3H-NMS) and varying concentrations of the unlabeled competitor (this compound) are incubated with the cell membranes containing the target receptor.

  • Equilibrium: The incubation is carried out for a sufficient duration to allow the binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Tissue Functional Assays

These assays utilize isolated tissue preparations that endogenously express specific muscarinic receptor subtypes to assess the functional activity (agonist or antagonist) of a compound.

Objective: To determine the functional potency (pD2 or pA2) and efficacy of this compound at M1, M2, and M3 receptors.

General Procedure:

  • Tissue Preparation: The specific tissue (e.g., rat superior cervical ganglion, rat atria, guinea-pig ileum) is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Transducer: The tissue is connected to a force transducer to measure changes in muscle tension or electrical activity.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension for a specific period.

  • Compound Addition:

    • Agonist Activity: Cumulative concentrations of the test compound (this compound) are added to the organ bath, and the resulting response (e.g., contraction, depolarization) is measured. A concentration-response curve is generated to determine the pD2 (-log EC50) and the maximum response (efficacy).

    • Antagonist Activity: The tissue is pre-incubated with the test compound (this compound) for a specific duration. Then, a concentration-response curve for a known agonist (e.g., carbachol, oxotremorine) is generated in the presence of the antagonist. The rightward shift in the agonist's concentration-response curve is used to calculate the pA2 value, which represents the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to produce the same response.

  • Data Analysis: The data are analyzed using appropriate pharmacological software to determine the pD2, pA2, and efficacy values.

Mandatory Visualizations: Signaling Pathways

The five subtypes of muscarinic receptors (M1-M5) are G-protein coupled receptors (GPCRs) that mediate diverse physiological effects through different signaling cascades. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.

M1_M3_M5_Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling M1/M3/M5 M1/M3/M5 Receptor Gq Gq/11 M1/M3/M5->Gq Agonist (e.g., ENS-163) PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca ↑ Intracellular PKC PKC DAG->PKC Activates CellularResponse Cellular Response Ca->CellularResponse PKC->CellularResponse

Caption: Gq-coupled signaling pathway for M1, M3, and M5 muscarinic receptors.

M2_M4_Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling M2/M4 M2/M4 Receptor Gi Gi/o M2/M4->Gi Agonist AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates CellularResponse Inhibitory Cellular Response PKA->CellularResponse

Caption: Gi-coupled signaling pathway for M2 and M4 muscarinic receptors.

Experimental_Workflow cluster_assay Radioligand Binding Assay Workflow start Start prep Prepare Receptor Membranes (e.g., from CHO cells) start->prep incubate Incubate Membranes with Radioligand (³H-NMS) and This compound prep->incubate filter Separate Bound from Free Ligand (Vacuum Filtration) incubate->filter wash Wash Filters to Remove Non-specific Binding filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis (IC₅₀ and Kᵢ determination) count->analyze end End analyze->end

Caption: Workflow for radioligand competition binding assay.

References

Pharmacological Profile of the M1 Agonist SDZ ENS 163: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SDZ ENS 163, a thiolactone analogue of pilocarpine, is a muscarinic acetylcholine receptor agonist with a distinct pharmacological profile.[1] It exhibits high affinity and functional agonism at the M1 muscarinic receptor subtype, with a complex interplay of partial agonism and antagonism at other subtypes. This technical guide provides a comprehensive overview of the pharmacological properties of SDZ ENS 163, including its binding affinity, functional potency and efficacy across various muscarinic receptor subtypes, and its effects in in vivo models. Detailed methodologies for the key experiments cited are provided, along with visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.

Introduction

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors that are widely expressed throughout the central and peripheral nervous systems. They are involved in a multitude of physiological processes, including learning, memory, and autonomic regulation. The M1 subtype, in particular, is a key target for the development of therapeutics for cognitive disorders such as Alzheimer's disease. SDZ ENS 163 emerged from research efforts to develop selective M1 agonists with the potential to enhance cholinergic transmission in a targeted manner, thereby avoiding the widespread side effects associated with non-selective muscarinic agonists.

In Vitro Pharmacology

The in vitro pharmacological profile of SDZ ENS 163 has been characterized through a series of radioligand binding and functional assays.

Binding Affinity

Radioligand binding studies using ³H-N-methylscopolamine (³H-NMS) have been conducted to determine the affinity of SDZ ENS 163 for muscarinic receptor subtypes. These studies were performed using Chinese Hamster Ovary (CHO) cells stably expressing human m1 and m3 receptors.[1] The results indicate that SDZ ENS 163 does not show significant discrimination between the m1 and m3 receptor subtypes in terms of binding affinity.[1]

Table 1: Binding Affinity (Ki) of SDZ ENS 163 at Muscarinic Receptors

Receptor SubtypeRadioligandCell LineKi (µM)Reference
m1³H-NMSCHO1.5[1]
m3³H-NMSCHO2.4[1]

Data for M2, M4, and M5 receptor binding affinities are not available in the reviewed literature.

Functional Activity

The functional activity of SDZ ENS 163 has been assessed in various tissue preparations that endogenously express specific muscarinic receptor subtypes.

  • M1 Receptor: In the rat superior cervical ganglion, a model for M1 receptor function, SDZ ENS 163 acts as a full agonist, inducing concentration-dependent depolarizations with an efficacy comparable to the endogenous agonist carbachol.[1][2]

  • M2 Receptor: In the rat atria, which is rich in M2 receptors, SDZ ENS 163 exhibits weak partial agonist activity and also acts as a competitive antagonist against carbachol-induced effects.[2]

  • M3 Receptor: In the guinea-pig ileum, a classic model for M3 receptor-mediated smooth muscle contraction, SDZ ENS 163 behaves as a partial agonist.[1][2]

Table 2: Functional Potency (pD2/pA2) and Efficacy of SDZ ENS 163 at Muscarinic Receptors

Receptor SubtypeTissue/ModelParameterValueEfficacy (% of Carbachol)Reference
M1Rat Superior Cervical GanglionpD26.5 ± 0.3128 ± 4.2[2]
M2Rat Left AtriaEfficacy-14 ± 2.9 (partial agonist)[2]
M2Rat Left AtriapA25.8 ± 0.2- (antagonist)[2]
M3Guinea-Pig IleumpD25.3 ± 0.172 ± 4.2 (partial agonist)[2]

Data for M4 and M5 receptor functional activity are not available in the reviewed literature.

Signaling Pathways

The primary signaling pathway activated by M1 receptor agonists is the hydrolysis of phosphoinositides. SDZ ENS 163 has been shown to be a partial agonist in stimulating phosphoinositide (PI) turnover in A9L cells, which is consistent with its M1 agonistic activity.[1]

M1_Signaling_Pathway SDZ_ENS_163 SDZ ENS 163 M1_Receptor M1 Receptor SDZ_ENS_163->M1_Receptor Gq_11 Gq/11 M1_Receptor->Gq_11 activates PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release induces PKC_activation PKC Activation DAG->PKC_activation activates

M1 Receptor Signaling Pathway for SDZ ENS 163.

In Vivo Pharmacology

The in vivo effects of SDZ ENS 163 are consistent with its in vitro profile, demonstrating central nervous system activity with a favorable peripheral side effect profile.

Effects on Acetylcholine Turnover

Oral administration of SDZ ENS 163 (3-10 µmol/kg) in rats has been shown to reduce brain acetylcholine (ACh) levels, which is indicative of an increased turnover of ACh.[2] This effect is consistent with a presynaptic M2 receptor antagonistic activity, leading to enhanced ACh release, and a postsynaptic M1 agonistic activity.[1]

Electrophysiological Effects

Intraperitoneal administration of SDZ ENS 163 (0.3-30 µmol/kg) in rats leads to an increase in the energy of the low-frequency band (2-5 Hz) in the hippocampal electroencephalogram (EEG).[2] This EEG profile is characteristic of centrally acting muscarinic agonists and is thought to be related to cognitive enhancement.

Experimental Protocols

The following are generalized protocols for the key assays used to characterize SDZ ENS 163. Specific parameters may have varied in the original studies.

Radioligand Binding Assay (CHO cells)

This protocol outlines a competitive binding assay to determine the affinity of SDZ ENS 163 for muscarinic receptors.

Radioligand_Binding_Workflow start Start prepare_membranes Prepare Membranes from CHO cells expressing muscarinic receptors start->prepare_membranes incubate Incubate Membranes with ³H-NMS (radioligand) and varying concentrations of SDZ ENS 163 prepare_membranes->incubate separate Separate Bound and Free Radioligand (e.g., filtration) incubate->separate quantify Quantify Bound Radioactivity (scintillation counting) separate->quantify analyze Analyze Data to Determine Ki quantify->analyze end End analyze->end

Workflow for Radioligand Binding Assay.
  • Membrane Preparation: CHO cells stably expressing the muscarinic receptor subtype of interest are harvested and homogenized in a suitable buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.

  • Incubation: A fixed concentration of the radioligand (e.g., ³H-NMS) is incubated with the cell membranes in the presence of a range of concentrations of the unlabeled competitor drug (SDZ ENS 163). Non-specific binding is determined in the presence of a high concentration of a standard muscarinic antagonist (e.g., atropine).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Phosphoinositide Turnover Assay (A9L cells)

This protocol measures the ability of SDZ ENS 163 to stimulate the production of inositol phosphates, a downstream signaling event of M1 receptor activation.

  • Cell Culture and Labeling: A9L cells are cultured and incubated with ³H-myo-inositol to label the cellular phosphoinositide pools.

  • Stimulation: The cells are then washed and incubated with SDZ ENS 163 at various concentrations for a defined period.

  • Extraction: The reaction is stopped, and the inositol phosphates are extracted from the cells.

  • Separation and Quantification: The different inositol phosphate species are separated using anion-exchange chromatography and the radioactivity of each fraction is determined by scintillation counting.

  • Data Analysis: The amount of ³H-inositol phosphates produced is plotted against the concentration of SDZ ENS 163 to generate a dose-response curve and determine the EC50 and maximal response.

Summary and Conclusion

SDZ ENS 163 is a muscarinic agonist with a unique pharmacological profile characterized by:

  • Full agonism at M1 receptors.

  • Partial agonism at M3 receptors.

  • Weak partial agonism and competitive antagonism at M2 receptors.

Its ability to act as a potent M1 agonist with central activity, coupled with a reduced peripheral cholinergic effect, suggested its potential as a therapeutic agent for cognitive decline in conditions like Alzheimer's disease. The lack of publicly available data on its activity at M4 and M5 receptors, however, leaves its complete selectivity profile incompletely characterized. The detailed experimental protocols provided in this guide, while generalized, offer a framework for understanding the methodologies used to elucidate the pharmacological properties of this and similar compounds. Further research would be necessary to fully understand its interactions with all muscarinic receptor subtypes and to explore its full therapeutic potential.

References

Early Preclinical Research on ENS-163 Phosphate for Cognitive Enhancement: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early preclinical research on ENS-163 phosphate, a muscarinic agonist investigated for its potential cognitive-enhancing properties. The following sections detail the pharmacological profile, mechanism of action, and key experimental findings from foundational studies.

Pharmacological Profile of this compound

This compound, chemically identified as (+)-(3S,cis)-3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl) methyl-2(3H)-thiophenonedihydrogenphosphate], is a thiolactone analog of pilocarpine.[1] Early research established its profile as a selective M1 muscarinic receptor agonist with additional M2 receptor antagonistic effects.[2] This dual activity was considered a unique and potentially favorable characteristic for treating cognitive deficits.[2]

In Vitro Receptor Activity

The following tables summarize the quantitative data on the in vitro activity of this compound at different muscarinic receptor subtypes.

Table 1: Functional Activity of this compound at Muscarinic Receptors

Receptor SubtypeTissue/ModelParameterValueEfficacy (Compared to Carbachol)Reference
M1Rat Superior Cervical GanglionpD26.5 ± 0.3128 ± 4.2% (Full Agonist)[2]
M2Rat Left AtriaEfficacy-14 ± 2.9% (Very Weak Partial Agonist)[2]
M2Rat Left AtriapA25.8 ± 0.2-[2]
M3Guinea-Pig IleumpD25.3 ± 0.172 ± 4.2% (Partial Agonist)[2]
M2 (presynaptic)Rat Hippocampal SlicespA25.5 ± 0.1-[2]

Table 2: Radioligand Binding Affinity of this compound

Receptor SubtypeCell LineRadioligandKi (μM)Reference
m1CHO cells³H-N-methylscopolamine1.5[1]
m3CHO cells³H-N-methylscopolamine2.4[1]
In Vivo Effects

In vivo studies in rats demonstrated the central activity of this compound.

Table 3: In Vivo Neurochemical and Electrophysiological Effects of this compound in Rats

EffectDose RangeRoute of AdministrationKey FindingReference
Reduced Brain Acetylcholine Levels3-10 μmol/kgOralIndicative of increased acetylcholine turnover[2]
Increased Hippocampal EEG Energy (2-5 Hz)0.3-30 μmol/kgIntraperitonealConsistent with central muscarinic activity[1][2]
Accelerated Phosphoinositide MetabolismSimilar to EEG effective doses-Consistent with postsynaptic M1 agonism[1]

Mechanism of Action

This compound exerts its effects primarily through the modulation of the muscarinic acetylcholine receptor system. Its cognitive-enhancing potential is believed to arise from its selective M1 receptor agonism, which is coupled to the phosphoinositide signaling pathway, and its M2 receptor antagonism, which can lead to increased acetylcholine release.[1][2]

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron ACh_release Acetylcholine (ACh) Release M2_receptor M2 Autoreceptor (Antagonized by ENS-163) M2_receptor->ACh_release Inhibition M1_receptor M1 Receptor (Activated by ENS-163) PLC Phospholipase C M1_receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Cognitive_effects Cognitive Enhancement (e.g., LTP facilitation) Ca_release->Cognitive_effects PKC->Cognitive_effects ENS_163_agonist ENS-163 (Agonist) ENS_163_agonist->M1_receptor ENS_163_antagonist ENS-163 (Antagonist) ENS_163_antagonist->M2_receptor ACh Acetylcholine ACh->M2_receptor ACh->M1_receptor

Proposed signaling pathway for this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the early research are provided below.

In Vitro Electrophysiology: Rat Superior Cervical Ganglion (M1 Receptor Activity)
  • Tissue Preparation: Superior cervical ganglia were isolated from rats.

  • Recording: Intracellular recordings were performed to measure membrane potential changes.

  • Procedure: Tissues were perfused with a physiological salt solution. This compound was added in increasing concentrations to induce depolarization.

  • Data Analysis: Concentration-response curves were generated to calculate the pD2 value (a measure of potency) and efficacy was determined by comparing the maximal response to that of the full agonist carbachol.[2]

In Vitro Pharmacology: Isolated Rat Atria (M2 Receptor Activity) and Guinea-Pig Ileum (M3 Receptor Activity)
  • Tissue Preparation: Left atria from rats and segments of guinea-pig ileum were dissected and mounted in organ baths containing appropriate physiological solutions.

  • Measurement: Changes in contractile force were recorded.

  • Procedure:

    • Agonist Activity: Cumulative concentration-response curves for this compound were established.

    • Antagonist Activity (Atria): The ability of this compound to antagonize the negative inotropic effect of carbachol was assessed to determine its pA2 value (a measure of antagonist potency).[2]

  • Data Analysis: Efficacy was determined relative to carbachol, and pD2/pA2 values were calculated from the concentration-response curves.[2]

Radioligand Binding Assay
  • Cell Lines: Chinese Hamster Ovary (CHO) cells expressing either m1 or m3 muscarinic receptors were used.[1]

  • Radioligand: ³H-N-methylscopolamine (³H-NMS), a non-selective muscarinic antagonist, was used.[1]

  • Procedure: Cell membranes were incubated with a fixed concentration of ³H-NMS and varying concentrations of this compound.

  • Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of ³H-NMS (IC50) was determined. This value was then used to calculate the inhibitory constant (Ki), representing the binding affinity of this compound for the receptor.[1]

In Vivo Acetylcholine Turnover
  • Animal Model: Rats were used for this study.

  • Drug Administration: this compound was administered orally at doses of 3-10 μmol/kg.[2]

  • Procedure: After a specified time, the animals were sacrificed, and brain tissue was collected.

  • Measurement: Acetylcholine levels in the brain were measured. A reduction in acetylcholine levels is interpreted as an increase in its release and turnover.[2]

Long-Term Potentiation (LTP) in Rat Hippocampal Slices
  • Tissue Preparation: Transverse hippocampal slices were prepared from rats.

  • Electrophysiology: Extracellular field potentials were recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collateral-commissural pathway.

  • LTP Induction: LTP was induced using theta-burst stimulation (TBS).

  • Procedure: Slices were pre-incubated with this compound (2 x 10⁻⁶ M) before TBS. The effect on the amplitude of the excitatory postsynaptic potential (EPSP) was measured. In some experiments, specific antagonists (scopolamine, pirenzepine, AF-DX 116) were co-administered to confirm the receptor subtype involved.[3]

  • Data Analysis: The potentiation of the EPSP amplitude was calculated as a percentage of the pre-LTP baseline.[3]

cluster_invitro In Vitro Analysis receptor_binding Radioligand Binding (CHO Cells, ³H-NMS) ki_values Binding Affinity (Ki) receptor_binding->ki_values functional_assays Functional Assays (Isolated Tissues) potency_efficacy Potency (pD2/pA2) & Efficacy functional_assays->potency_efficacy ltp LTP Electrophysiology (Hippocampal Slices) ltp_facilitation Facilitation of LTP ltp->ltp_facilitation drug_admin Drug Administration (Rats, Oral/IP) ach_turnover ACh Turnover (Brain Tissue Analysis) drug_admin->ach_turnover eeg EEG Recording (Hippocampus) drug_admin->eeg ens163 This compound ens163->receptor_binding ens163->functional_assays ens163->ltp ens163->drug_admin

Experimental workflow for preclinical evaluation of this compound.

Conclusion

The early preclinical data for this compound characterized it as a selective M1 agonist and M2 antagonist. This pharmacological profile translated to enhanced acetylcholine turnover, central nervous system activity as measured by EEG, and facilitation of synaptic plasticity in the form of LTP.[1][2][3] These findings suggested that this compound held promise as a potential therapeutic agent for the symptomatic treatment of cognitive deficits, such as those seen in Alzheimer's disease.[1]

References

An In-Depth Technical Guide to the Effects of Fingolimod-Phosphate on Hippocampal Neurons

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "ENS-163 phosphate" is not documented in publicly available scientific literature. This technical guide utilizes Fingolimod (FTY720) as a well-researched analog. Fingolimod is a prodrug that requires in vivo phosphorylation to become the active molecule, Fingolimod-phosphate, which exerts its effects on the central nervous system, including hippocampal neurons. This substitution allows for a factually accurate and data-rich guide that adheres to the user's specified structure and technical requirements.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fingolimod (FTY720) is an immunomodulatory drug approved for the treatment of relapsing forms of multiple sclerosis.[1] It is a structural analog of sphingosine and functions as a prodrug.[2] Following oral administration, it is phosphorylated by sphingosine kinase 2 to form its active metabolite, Fingolimod-phosphate (FTY720-P) .[3] FTY720-P is a potent agonist and functional antagonist at four of the five sphingosine-1-phosphate (S1P) receptors (S1P₁, S1P₃, S1P₄, and S1P₅).[1][2] While its primary therapeutic effect in multiple sclerosis involves sequestering lymphocytes in lymph nodes to prevent their infiltration into the central nervous system (CNS), Fingolimod readily crosses the blood-brain barrier and exerts direct effects on neural cells.[4][5] Emerging evidence highlights its significant neuroprotective and neurogenic activities within the hippocampus, a brain region critical for learning and memory.[1][6] This guide details the molecular mechanisms, cellular effects, and functional outcomes of Fingolimod-phosphate's action on hippocampal neurons.

Core Mechanism of Action in the CNS

The primary mechanism of Fingolimod-phosphate within the CNS involves its interaction with S1P receptors expressed on various neural cells, including neurons and glial cells.[1][2] Upon binding, FTY720-P initially activates these G-protein coupled receptors but subsequently leads to their internalization and degradation, resulting in a functional antagonism.[5] This modulation of S1P signaling in the hippocampus triggers several downstream pathways, notably the MAPK/ERK and PI3K/Akt pathways, which are crucial for neuronal survival, growth, and plasticity.[7][8] A key consequence of this signaling cascade is the upregulation of Brain-Derived Neurotrophic Factor (BDNF), a critical mediator of synaptic plasticity and neurogenesis.[8][9]

Fingolimod_Signaling_Pathway Figure 1: Fingolimod-Phosphate Signaling in Hippocampal Neurons cluster_0 Extracellular cluster_1 Intracellular Fingolimod Fingolimod SK2 Sphingosine Kinase 2 Fingolimod->SK2 Enters Cell FTY720P Fingolimod-Phosphate (FTY720-P) S1P1R S1P1 Receptor FTY720P->S1P1R Binds & Activates SK2->FTY720P Phosphorylation MAPK_ERK MAPK/ERK Pathway S1P1R->MAPK_ERK CREB CREB Activation MAPK_ERK->CREB BDNF_exp BDNF Gene Expression CREB->BDNF_exp Effects Neuroprotection Neurogenesis Synaptic Plasticity BDNF_exp->Effects

Caption: Figure 1: Fingolimod-Phosphate Signaling in Hippocampal Neurons

Quantitative Data on Hippocampal Effects

Fingolimod administration has been shown to produce significant, measurable effects on hippocampal neurogenesis, neuronal survival, and related molecular markers.

Table 1: Effects of Fingolimod on Adult Hippocampal Neurogenesis
ParameterAnimal ModelFingolimod Dose & DurationOutcome vs. ControlReference
NSC Proliferation Young C57BL/6 Mice0.3 mg/kg/day, i.p. for 14 daysSignificant increase in BrdU+ cells in the Dentate Gyrus.[6][10]
NSC Survival 3-month-old Mice0.3 mg/kg/day, i.p. for 21 days~35% increase in survival of BrdU+ neural progenitors.[11]
New Neuron Formation Young C57BL/6 Mice0.3 mg/kg/day, i.p. for 14 daysMost surviving BrdU+ cells co-labeled with NeuN, indicating neuronal differentiation.[6][10]
Table 2: Neuroprotective and Molecular Effects of Fingolimod
ParameterModelFingolimod Concentration/DoseResultReference
Neuronal Survival Cultured neurons + NMDA10 nM (phospho-fingolimod)Increased number of healthy nuclei vs. NMDA alone.[8]
Cellular Viability R28 cells + H₂O₂Not specifiedSignificantly reduced H₂O₂-induced cytotoxicity.[12]
ERK1/2 Phosphorylation P30 Mice Hippocampus0.1 mg/kg, i.p.Significant increase 30 minutes post-injection.[8]
BDNF mRNA Levels P30 Mice Hippocampus0.1 mg/kg, i.p.Elevated levels 30 minutes post-injection.[8]
BDNF Protein Levels Cultured NSCs1 µM (phospho-fingolimod)Significant increase quantified by ELISA.[11]
Synaptic Plasticity MCAO Rat ModelNot specifiedRecovers the magnitude of Long-Term Potentiation (LTP).[13]
Cognitive Function RRMS Patients0.5 mg/day, oralStatistically significant improvement in PASAT-3 score vs. placebo at 24 months.[14]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments used to assess the effects of Fingolimod on hippocampal neurons.

In Vivo Adult Neurogenesis Assay

This protocol is designed to quantify the proliferation and survival of new neurons in the adult mouse hippocampus.

  • Animal Model and Drug Administration: Adult (e.g., 3-month-old) C57BL/6 mice are used. Fingolimod is dissolved in saline and administered daily via intraperitoneal (i.p.) injection at a dose of 0.3 mg/kg for a period of 14 to 21 days.[10][11] The control group receives saline injections.

  • Cell Proliferation Labeling: To label dividing cells, mice are injected i.p. with 5-bromo-2'-deoxyuridine (BrdU) at 50 mg/kg, typically for the last 5 consecutive days of the Fingolimod treatment period.[10][15]

  • Tissue Processing: 24 hours after the final BrdU injection (for proliferation studies) or 2-3 weeks later (for survival studies), mice are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are extracted and post-fixed in 4% PFA overnight, then cryoprotected in a 30% sucrose solution.

  • Immunohistochemistry: Coronal sections (e.g., 40 µm) of the hippocampus are cut using a cryostat. For BrdU staining, sections undergo DNA denaturation (e.g., with 2N HCl). Sections are then blocked and incubated with primary antibodies (e.g., rat anti-BrdU and mouse anti-NeuN for new neurons) overnight at 4°C.

  • Quantification and Analysis: BrdU-positive and BrdU+/NeuN+ cells in the subgranular zone (SGZ) and granule cell layer of the dentate gyrus are counted using stereological methods. The total number of positive cells is estimated and compared between Fingolimod-treated and control groups.[6][10]

Experimental_Workflow Figure 2: Workflow for In Vivo Neurogenesis Study cluster_setup Phase 1: Treatment cluster_processing Phase 2: Tissue Processing cluster_analysis Phase 3: Analysis A 1. Animal Grouping (Control vs. FTY720) B 2. Daily i.p. Administration (e.g., 14 Days) A->B C 3. BrdU Injections (e.g., Last 5 Days) B->C D 4. Perfusion & Brain Extraction C->D E 5. Sectioning (Cryostat) D->E F 6. Immunohistochemistry (Anti-BrdU, Anti-NeuN) E->F G 7. Stereological Quantification F->G H 8. Statistical Analysis G->H

Caption: Figure 2: Workflow for In Vivo Neurogenesis Study

In Vitro Neuroprotection Assay

This protocol assesses the ability of Fingolimod-phosphate to protect cultured neurons from excitotoxic or oxidative stress-induced cell death.

  • Primary Neuron Culture: Hippocampal or cortical neurons are harvested from embryonic day 18 (E18) rat or mouse pups. Tissues are dissociated, and cells are plated on poly-D-lysine-coated plates or coverslips in appropriate neuronal culture media. Cultures are maintained for 10-14 days in vitro (DIV) to allow for maturation.

  • Treatment: Cultures are pre-treated with Fingolimod-phosphate (e.g., 10 nM) for 24 hours.[8]

  • Induction of Injury: Neuronal injury is induced by adding a toxic agent. Common models include NMDA (e.g., 20 µM) to induce excitotoxicity or TNFα / H₂O₂ to induce inflammation and oxidative stress.[8][12] Control cultures receive vehicle treatment.

  • Viability Assessment: 24 hours after injury induction, cell viability is measured.

    • MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to the cultures. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals, which are then solubilized and quantified by measuring absorbance.[8]

    • Immunocytochemistry: Cells can be fixed and stained with neuronal markers (e.g., NeuN) and a nuclear counterstain (e.g., DAPI). Pyknotic (condensed) nuclei are quantified as a marker of cell death.[8]

  • Data Analysis: Viability is expressed as a percentage relative to the untreated control group. Statistical comparisons are made between the injury-only group and the Fingolimod + injury group.

Western Blot for Signaling Proteins

This protocol is used to quantify changes in protein expression or phosphorylation, such as ERK1/2, in response to Fingolimod.

  • Sample Preparation: Following in vivo or in vitro treatment with Fingolimod for a specified time (e.g., 30 minutes for pERK1/2), hippocampal tissue or cultured neurons are rapidly harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.[8]

  • Protein Quantification: The total protein concentration of each lysate is determined using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with a primary antibody specific to the protein of interest (e.g., anti-phospho-ERK1/2). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using densitometry software. Levels of phosphorylated proteins are typically normalized to the total amount of the respective protein.

Logical Framework and Therapeutic Implications

The effects of Fingolimod-phosphate on hippocampal neurons are multifaceted, stemming from its primary action on S1P receptors and leading to a cascade of beneficial downstream cellular outcomes. These effects suggest a strong therapeutic potential for conditions involving hippocampal dysfunction, neuroinflammation, and neuronal loss.

Logical_Framework Figure 3: Logical Framework of Fingolimod's Neuro-Effects cluster_molecular Molecular Level cluster_cellular Cellular Level A Fingolimod-Phosphate B Modulation of S1P Receptors on Hippocampal Cells A->B C1 Activation of MAPK/ERK & PI3K/Akt B->C1 C2 Upregulation of BDNF B->C2 C3 Anti-Inflammatory Signaling B->C3 D1 Increased Neuronal Survival (Neuroprotection) C1->D1 C2->D1 D2 Enhanced NSC Proliferation & Differentiation (Neurogenesis) C2->D2 D3 Improved Synaptic Plasticity (LTP Enhancement) C2->D3 C3->D1 E Improved Hippocampal Function (Learning & Memory) D1->E D2->E D3->E

Caption: Figure 3: Logical Framework of Fingolimod's Neuro-Effects

By promoting a pro-survival and anti-inflammatory environment, enhancing the generation of new neurons, and facilitating synaptic plasticity, Fingolimod demonstrates potential beyond its primary use in multiple sclerosis.[7][16] These neuro-restorative properties make it a compelling candidate for further investigation in other neurodegenerative and psychiatric disorders where hippocampal integrity is compromised, such as Alzheimer's disease, ischemic stroke, and depression.[17][18]

References

Methodological & Application

Application Notes and Protocols for ENS-163 Phosphate in Long-Term Potentiation (LTP) Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ENS-163 phosphate is a potent and selective agonist for the M1 muscarinic acetylcholine receptor.[1][2] Its ability to facilitate the induction of long-term potentiation (LTP) in the hippocampus makes it a valuable pharmacological tool for studying synaptic plasticity and a potential therapeutic agent for cognitive disorders.[1][3] These application notes provide detailed protocols for utilizing this compound in LTP assays using rat hippocampal slices, along with an overview of its mechanism of action and relevant signaling pathways.

Activation of M1 muscarinic receptors by this compound has been shown to enhance synaptic transmission and facilitate LTP induction.[1][4] This effect is mediated by the potentiation of N-methyl-D-aspartate (NMDA) receptor activity, a critical step in the induction of LTP.[4][5] The facilitation of LTP by ENS-163 is completely blocked by the M1 selective antagonist pirenzepine, confirming its receptor-specific action.[1]

Mechanism of Action: M1 Receptor-Mediated Facilitation of LTP

This compound, as an M1 receptor agonist, modulates synaptic plasticity through a Gq/G11 protein-coupled signaling cascade.[2][6] Upon binding to postsynaptic M1 receptors in hippocampal neurons, the following key events are initiated:

  • Activation of Phospholipase C (PLC): The activated Gq/G11 protein stimulates PLC.[2]

  • Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]

  • Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[2]

  • Activation of Protein Kinase C (PKC): Both DAG and elevated intracellular Ca2+ levels synergistically activate Protein Kinase C (PKC).[2]

  • Inhibition of SK Channels: PKC activation leads to the inhibition of small-conductance calcium-activated potassium (SK) channels.[4]

  • Enhanced NMDA Receptor Activation: Inhibition of SK channels reduces the hyperpolarizing potassium efflux in dendritic spines, leading to prolonged depolarization. This relieves the magnesium (Mg2+) block on NMDA receptors, thereby enhancing Ca2+ influx through these channels during synaptic stimulation.[4]

  • Facilitation of LTP Induction: The augmented Ca2+ influx through NMDA receptors is a critical trigger for the downstream signaling cascades that lead to the expression of LTP, including the insertion of AMPA receptors into the postsynaptic membrane.

This signaling pathway effectively lowers the threshold for LTP induction, allowing for a more robust potentiation of synaptic strength in the presence of this compound.

Signaling Pathway Diagram

M1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space ENS_163 This compound M1R M1 Receptor ENS_163->M1R Binds Gq_G11 Gq/G11 M1R->Gq_G11 Activates PLC Phospholipase C Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates NMDAR NMDA Receptor Ca2_cyto Ca2+ NMDAR->Ca2_cyto Ca2+ Influx SK_Channel SK Channel SK_Channel->NMDAR Modulates (relieves Mg2+ block) ER Endoplasmic Reticulum IP3->ER Binds to Receptor on PKC PKC DAG->PKC Activates ER->Ca2_cyto Releases Ca2_ER Ca2+ Ca2_cyto->PKC Activates LTP_Induction LTP Induction Ca2_cyto->LTP_Induction Triggers PKC->SK_Channel Inhibits

Caption: M1 receptor signaling pathway facilitating LTP.

Data Presentation

The following table summarizes the quantitative effects of this compound on the amplitude of field excitatory postsynaptic potentials (fEPSPs) in rat hippocampal slices.

Treatment GroupStimulation ProtocolDrug ConcentrationPost-Stimulation fEPSP Amplitude (% of Baseline)Reference
Control8 trains @ 100 Hz-27 ± 8.3%[1]
This compound8 trains @ 100 Hz2 µM62 ± 8.4%[1]
Control10 trains @ 100 Hz-54 ± 7.2%[1]
This compound10 trains @ 100 Hz2 µM54 ± 7.1%[1]

Experimental Protocols

Materials and Reagents
  • This compound (prepare stock solution in distilled water or appropriate buffer)

  • Artificial cerebrospinal fluid (aCSF) components (in mM): NaCl (117), KCl (5.3), MgSO4 (1.3), NaH2PO4 (1), NaHCO3 (26), Glucose (10), CaCl2 (2.5)

  • Sucrose-based cutting solution (optional, for improved slice health)

  • Carbogen gas (95% O2 / 5% CO2)

  • Male Sprague-Dawley or Wistar rats (P15-P30)

  • Anesthetic (e.g., isoflurane, urethane)

  • Standard electrophysiology equipment (vibrating microtome, slice chamber, amplifier, stimulator, data acquisition system)

Experimental Workflow Diagram

LTP_Workflow cluster_preparation Slice Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Anesthetize 1. Anesthetize Rat Dissect 2. Dissect Hippocampus Anesthetize->Dissect Slice 3. Prepare 400 µm Coronal Slices Dissect->Slice Incubate 4. Incubate Slices in aCSF (>1 hour at 32-34°C) Slice->Incubate Transfer 5. Transfer Slice to Recording Chamber Incubate->Transfer Position 6. Position Electrodes (Stimulating in Schaffer Collaterals, Recording in CA1 Stratum Radiatum) Transfer->Position Baseline 7. Record Stable Baseline (20-30 min) Position->Baseline Drug_App 8. Apply this compound (e.g., 2 µM for 30 min prior to LTP induction) Baseline->Drug_App Induce_LTP 9. Induce LTP (e.g., Theta-Burst Stimulation) Drug_App->Induce_LTP Post_LTP 10. Record Post-LTP Response (at least 60 min) Induce_LTP->Post_LTP Measure 11. Measure fEPSP Slope Post_LTP->Measure Normalize 12. Normalize to Baseline Measure->Normalize Compare 13. Compare Treatment Groups Normalize->Compare

Caption: Experimental workflow for LTP assays with this compound.

Detailed Methodologies

1. Preparation of Hippocampal Slices:

  • Anesthetize the rat according to approved institutional animal care and use committee protocols.

  • Rapidly decapitate the animal and dissect the brain in ice-cold, carbogen-gassed aCSF or a sucrose-based cutting solution.

  • Isolate the hippocampus and prepare 400 µm thick coronal or transverse slices using a vibrating microtome.

  • Transfer the slices to an interface or submerged-style holding chamber containing carbogen-gassed aCSF at 32-34°C.

  • Allow the slices to recover for at least 1 hour before starting the recordings.

2. Electrophysiological Recordings:

  • Transfer a single slice to the recording chamber, continuously perfused with carbogen-gassed aCSF at 32-34°C.

  • Place a stimulating electrode (e.g., bipolar tungsten) in the Schaffer collateral-commissural pathway and a recording electrode (glass micropipette filled with aCSF) in the stratum radiatum of the CA1 region.

  • Deliver single test pulses (e.g., 0.1 ms duration) every 30-60 seconds to evoke fEPSPs. Adjust the stimulus intensity to elicit a response that is 30-50% of the maximal fEPSP amplitude.

  • Record a stable baseline of fEPSP responses for at least 20-30 minutes.

3. Application of this compound:

  • Prepare a stock solution of this compound. Dilute the stock solution in aCSF to the desired final concentration (e.g., 2 µM). It is recommended to perform a dose-response curve (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your specific experimental conditions.

  • Switch the perfusion to the aCSF containing this compound.

  • Allow the drug to perfuse over the slice for a pre-incubation period of at least 30 minutes before inducing LTP.

4. Induction of Long-Term Potentiation (LTP):

  • Induce LTP using a standard high-frequency stimulation protocol. A commonly used and effective protocol is Theta-Burst Stimulation (TBS) :

    • Deliver trains of bursts at a theta frequency (5 Hz).

    • Each burst consists of 4-5 pulses at 100 Hz.

    • A typical TBS protocol consists of 10-15 bursts.

  • Alternatively, a High-Frequency Stimulation (HFS) protocol can be used:

    • Deliver 1-3 trains of 100 pulses at 100 Hz, with an inter-train interval of 20-30 seconds.

5. Post-LTP Recording and Data Analysis:

  • Continue to record fEPSPs for at least 60 minutes after the induction of LTP.

  • Measure the initial slope of the fEPSP for each recorded response. The slope is a more reliable measure of synaptic strength than the amplitude as it is less susceptible to contamination by the population spike.

  • Normalize the fEPSP slopes from the post-LTP period to the average fEPSP slope of the baseline period.

  • Express the magnitude of LTP as the percentage increase in the fEPSP slope.

  • Compare the magnitude and stability of LTP between control slices (no drug) and slices treated with this compound.

Troubleshooting and Considerations

  • Slice Health: Ensure optimal slice health by using young animals, proper dissection techniques, and maintaining appropriate temperature and oxygenation.

  • Drug Stability: Prepare fresh drug solutions for each experiment to ensure potency.

  • Stimulation Intensity: Maintain a consistent stimulation intensity throughout the experiment after the initial input-output curve.

  • Control Experiments: Always include a control group that undergoes the same experimental procedures but without the application of this compound. A vehicle control should also be considered if the drug is dissolved in a solvent other than water.

  • Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the results between different experimental groups.

By following these detailed protocols and understanding the underlying mechanism of action, researchers can effectively utilize this compound as a tool to investigate the role of M1 muscarinic receptors in synaptic plasticity and its potential for therapeutic applications.

References

Protocol for the Preparation of ENS-163 Phosphate for In Vivo Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ENS-163, also known as SDZ ENS 163, is the dihydrogenphosphate salt of a potent and selective M1 muscarinic agonist.[1][2] It has demonstrated activity in both in vitro and in vivo models, making it a compound of interest for neurological research.[1][2] Proper preparation of ENS-163 phosphate solutions is critical for accurate and reproducible in vivo studies. This document provides a detailed protocol for the dissolution of this compound for administration in animal models, based on available data and established practices for similar compounds.

Quantitative Data Summary

The following table summarizes key quantitative information for ENS-163 based on published in vivo studies in rats.

ParameterValueSpeciesAdministration RouteReference
Intraperitoneal (IP) Dose Range0.3 - 30 µmol/kgRatIntraperitoneal[2]
Oral (PO) Dose Range3 - 10 µmol/kgRatOral[2]

Experimental Protocol: Dissolution of this compound

This protocol outlines the steps for preparing a dosing solution of this compound in a saline vehicle. The use of a phosphate salt form of a drug is a common strategy to enhance its aqueous solubility.

Materials:

  • This compound powder

  • Sterile 0.9% Sodium Chloride Injection, USP (Saline)

  • Sterile water for injection, USP

  • 0.1 M Hydrochloric Acid (HCl) and 0.1 M Sodium Hydroxide (NaOH) for pH adjustment (if necessary)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Magnetic stirrer and stir bar (optional)

  • pH meter

  • Sterile syringes and needles for administration

  • 0.22 µm sterile syringe filter

Procedure:

  • Calculate the Required Amount of this compound:

    • Determine the desired final concentration of the dosing solution based on the intended dose (in mg/kg or µmol/kg), the average weight of the study animals, and the desired dosing volume (typically 5-10 mL/kg for oral or intraperitoneal administration in rodents).

    • Accurately weigh the calculated amount of this compound powder using a calibrated analytical balance.

  • Vehicle Preparation:

    • Use sterile 0.9% saline as the primary vehicle. This is a common and physiologically compatible vehicle for in vivo studies of muscarinic agonists.

  • Dissolution of this compound:

    • Add the weighed this compound powder to a sterile conical tube.

    • Add approximately 80% of the final required volume of sterile saline to the tube.

    • Cap the tube tightly and vortex vigorously for 1-2 minutes to facilitate dissolution.

    • If necessary, use a magnetic stirrer at a low to moderate speed to aid dissolution. Avoid vigorous stirring that may cause foaming.

    • Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.

  • pH Measurement and Adjustment (Recommended):

    • For related muscarinic agonists like pilocarpine, stability is often optimal in a slightly acidic to neutral pH range (e.g., pH 5.5 - 7.4).

    • Measure the pH of the prepared solution using a calibrated pH meter.

    • If the pH is outside the desired range, adjust it dropwise using 0.1 M HCl to lower the pH or 0.1 M NaOH to raise the pH. Mix well after each addition and re-measure the pH.

  • Final Volume Adjustment:

    • Once the this compound is fully dissolved and the pH is in the desired range, add sterile saline to reach the final calculated volume.

    • Mix the solution thoroughly by gentle inversion or brief vortexing.

  • Sterile Filtration:

    • To ensure the sterility of the final dosing solution for parenteral administration, filter it through a 0.22 µm sterile syringe filter into a sterile container.

  • Storage and Handling:

    • It is recommended to prepare the dosing solution fresh on the day of the experiment.

    • If short-term storage is necessary, store the solution at 2-8°C and protect it from light. The stability of this compound in solution over time should be determined for longer storage periods.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of ENS-163 and a general workflow for its in vivo administration and subsequent analysis.

ENS163_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ENS163 ENS-163 M1_Receptor M1 Muscarinic Receptor ENS163->M1_Receptor Gq_Protein Gq Protein M1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream_Effects Cellular Responses (e.g., Neuronal Excitation) Ca_Release->Downstream_Effects PKC_Activation->Downstream_Effects

Caption: Proposed M1 muscarinic receptor signaling pathway for ENS-163.

InVivo_Workflow cluster_prep Preparation cluster_admin Administration & Monitoring cluster_analysis Analysis A Calculate Dose & Weigh this compound B Dissolve in Saline A->B C Adjust pH (Optional) B->C D Sterile Filtration C->D E Administer to Animal Model (e.g., Rat via IP or PO) D->E F Monitor for Pharmacological Effects (e.g., Behavioral Changes) E->F G Collect Biological Samples (e.g., Brain Tissue, Blood) F->G H Perform Ex Vivo Analysis (e.g., Neurochemical Assays) G->H

Caption: General experimental workflow for in vivo studies with ENS-163.

References

Application Notes and Protocols for Studying M1 Receptor Signaling Pathways Using ENS-163 Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ENS-163 phosphate, also known as SDZ ENS 163, is a selective agonist for the M1 muscarinic acetylcholine receptor.[1] M1 receptors are predominantly coupled to the Gq/11 family of G proteins, and their activation initiates a canonical signaling cascade involving the stimulation of phospholipase C (PLC), which leads to the mobilization of intracellular calcium.[2] This pathway is a key area of investigation for therapeutic targets in neurological disorders such as Alzheimer's disease. These application notes provide detailed protocols for utilizing this compound to investigate M1 receptor signaling pathways, from receptor binding to downstream functional responses.

Data Presentation: In Vitro Pharmacology of this compound

The following tables summarize the in vitro pharmacological properties of this compound at muscarinic receptors.

Table 1: Radioligand Binding and Functional Potency of this compound

ParameterReceptor SubtypeCell Line/TissueValueReference
Ki M1CHO cells1.5 µM[2]
Ki M3CHO cells2.4 µM[2]
pD2 M1Rat Superior Cervical Ganglion6.5 ± 0.3[1]
Efficacy M1Rat Superior Cervical Ganglion128 ± 4.2% (vs. Carbachol)[1]
pD2 M3Guinea-pig Ileum5.3 ± 0.1[1]
Efficacy M3Guinea-pig Ileum72 ± 4.2% (Partial Agonist)[1]
pA2 M2Rat Left Atria5.8 ± 0.2 (Antagonist)[1]
Efficacy M2Rat Left Atria14 ± 2.9% (Very Weak Partial Agonist)[1]

Table 2: Functional Activity of this compound in Second Messenger Assays

AssayReceptor SubtypeCell Line/TissueObservationReference
Phosphoinositide (PI) Turnover M1A9L cellsPartial Agonist[2]

M1 Muscarinic Receptor Signaling Pathways

Activation of the M1 muscarinic receptor by an agonist like this compound can trigger multiple downstream signaling cascades. The canonical pathway involves Gq/11 protein activation, while non-canonical pathways can involve other G proteins or β-arrestin.

M1_Signaling_Pathways cluster_membrane Plasma Membrane cluster_cytosol Cytosol ENS-163 ENS-163 M1R M1 Receptor ENS-163->M1R Binds Gq11 Gq/11 M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Ca2->PKC Activates ERK ERK1/2 PKC->ERK pERK p-ERK1/2 ERK->pERK Phosphorylates Cellular_Response Cellular Response (e.g., Gene Expression, Neuronal Excitability) pERK->Cellular_Response ER->Ca2 Releases

Canonical M1 receptor signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments to study M1 receptor signaling using this compound are provided below.

Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of this compound for the M1 receptor using a competition binding assay with a radiolabeled antagonist, such as [³H]-N-Methylscopolamine ([³H]-NMS).

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Prepare Membranes (e.g., from CHO-M1 cells) Incubation Incubate Membranes, [³H]-NMS, and ENS-163 (or vehicle/unlabeled antagonist) Membrane_Prep->Incubation Ligand_Prep Prepare Serial Dilutions of this compound Ligand_Prep->Incubation Radioligand_Prep Prepare [³H]-NMS Solution Radioligand_Prep->Incubation Filtration Rapid Filtration (e.g., through GF/C filter plate) Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Add Scintillation Cocktail and Count Radioactivity Washing->Scintillation Data_Analysis Analyze Data (Competition Curve Fitting) to Determine Ki Scintillation->Data_Analysis

Workflow for a radioligand binding assay.

Materials:

  • Cell membranes expressing the human M1 receptor (e.g., from CHO-K1 cells)

  • This compound

  • [³H]-N-Methylscopolamine ([³H]-NMS)

  • Unlabeled antagonist (e.g., Atropine) for non-specific binding determination

  • Binding Buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)

  • Wash Buffer (e.g., 50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4)

  • 96-well filter plates (e.g., GF/C)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the M1 receptor. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Binding buffer

    • Serial dilutions of this compound or vehicle (for total binding) or a high concentration of an unlabeled antagonist like atropine (for non-specific binding).

    • A fixed concentration of [³H]-NMS (typically at or near its Kd).

    • Diluted cell membranes (e.g., 10-20 µg of protein per well).

  • Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the pre-wetted filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with ice-cold wash buffer.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other values. Plot the specific binding as a percentage of total binding against the logarithm of the this compound concentration. Fit the data to a one-site competition curve to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Assay

This assay measures the accumulation of inositol phosphates, a downstream product of PLC activation, following M1 receptor stimulation by this compound.

Workflow for an inositol phosphate accumulation assay.

Materials:

  • Cells expressing the M1 receptor (e.g., CHO-M1 or HEK-M1)

  • [³H]-myo-inositol

  • This compound

  • Lithium Chloride (LiCl)

  • Assay buffer (e.g., HBSS with 10 mM HEPES)

  • Lysis buffer

  • Anion exchange columns

  • Scintillation cocktail and counter

Procedure:

  • Cell Culture and Labeling: Seed cells in 24-well plates and label them overnight with [³H]-myo-inositol in inositol-free medium.

  • Pre-incubation: Wash the cells with assay buffer and pre-incubate with assay buffer containing LiCl (typically 10 mM) for 15-30 minutes at 37°C. LiCl inhibits the degradation of inositol monophosphates.

  • Stimulation: Add serial dilutions of this compound or vehicle to the wells and incubate for 30-60 minutes at 37°C.

  • Lysis and IP Extraction: Aspirate the medium and lyse the cells. Extract the inositol phosphates.

  • Separation and Quantification: Separate the total inositol phosphates from free [³H]-myo-inositol using anion exchange chromatography. Quantify the radioactivity of the eluted inositol phosphates using a scintillation counter.

  • Data Analysis: Plot the amount of [³H]-inositol phosphates accumulated against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following M1 receptor activation by this compound using a fluorescent calcium indicator.

Calcium_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Cell_Seeding Seed Cells (e.g., CHO-M1) in a 96-well plate Dye_Loading Load Cells with a Calcium-sensitive Dye (e.g., Fluo-4 AM) Cell_Seeding->Dye_Loading Baseline_Reading Measure Baseline Fluorescence Dye_Loading->Baseline_Reading Compound_Prep Prepare Serial Dilutions of this compound Stimulation Add this compound and Immediately Start Kinetic Reading Compound_Prep->Stimulation Baseline_Reading->Stimulation Fluorescence_Measurement Measure Fluorescence Over Time Stimulation->Fluorescence_Measurement Data_Analysis Analyze Data (Peak Fluorescence vs. Concentration) to Determine EC50 Fluorescence_Measurement->Data_Analysis

Workflow for a calcium mobilization assay.

Materials:

  • Cells expressing the M1 receptor (e.g., CHO-M1 or HEK-M1)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • This compound

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluorescence plate reader with kinetic reading and injection capabilities

Procedure:

  • Cell Seeding: Seed cells into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Fluorescence Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence for a short period.

  • Stimulation and Reading: Inject the this compound dilutions into the wells while simultaneously initiating a kinetic read of fluorescence intensity over time (typically for 1-3 minutes).

  • Data Analysis: Determine the peak fluorescence response for each concentration. Plot the peak fluorescence (or the change from baseline) against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol describes the detection of phosphorylated ERK1/2, a downstream effector of M1 receptor signaling, using Western blotting.

ERK_WB_Workflow cluster_prep Cell Treatment & Lysis cluster_wb Western Blotting cluster_detection Detection & Analysis Cell_Culture Culture Cells (e.g., CHO-M1) Serum_Starve Serum Starve Cells Cell_Culture->Serum_Starve Stimulation Stimulate with This compound Serum_Starve->Stimulation Lysis Lyse Cells and Collect Lysates Stimulation->Lysis SDS_PAGE Separate Proteins by SDS-PAGE Lysis->SDS_PAGE Transfer Transfer Proteins to a Membrane SDS_PAGE->Transfer Blocking Block Membrane Transfer->Blocking Primary_Ab Incubate with Primary Antibodies (p-ERK & Total ERK) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Add Chemiluminescent Substrate and Image Secondary_Ab->Detection Densitometry Quantify Band Intensities (Densitometry) Detection->Densitometry Data_Analysis Normalize p-ERK to Total ERK and Analyze Dose-Response Densitometry->Data_Analysis

Workflow for an ERK1/2 phosphorylation Western blot assay.

Materials:

  • Cells expressing the M1 receptor (e.g., CHO-M1)

  • This compound

  • Serum-free cell culture medium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Culture cells to near confluence, then serum-starve them for several hours to overnight to reduce basal ERK phosphorylation. Treat the cells with various concentrations of this compound for a specified time (e.g., 5-15 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them. Collect the lysates and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

  • Data Analysis: Quantify the band intensities using densitometry. Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each sample. Plot this ratio against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50.

References

Application Notes and Protocols for ENS-163 Phosphate in Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of ENS-163 phosphate, a selective M1 muscarinic acetylcholine receptor (mAChR) agonist, in electrophysiological recordings.

Introduction

ENS-163 (also known as SDZ ENS 163) is a potent and selective agonist for the M1 subtype of muscarinic acetylcholine receptors, with additional M2 receptor antagonistic properties.[1] M1 receptors are predominantly coupled to Gq/11 proteins, and their activation initiates a signaling cascade involving phospholipase C (PLC), leading to the modulation of various ion channels and neuronal excitability.[2][3][4][5][6] This makes ENS-163 a valuable tool for studying cholinergic modulation of synaptic transmission, plasticity, and neuronal network activity, with potential therapeutic implications for cognitive disorders.

Mechanism of Action

ENS-163 selectively binds to and activates M1 muscarinic receptors. This activation leads to the dissociation of the Gq/11 protein alpha subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events ultimately modulate the activity of various ion channels, leading to changes in neuronal membrane potential and firing patterns.

ENS163_Signaling_Pathway ENS163 This compound M1R M1 Muscarinic Receptor ENS163->M1R Binds to Gq11 Gq/11 Protein M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ion_Channels Ion Channel Modulation Ca_release->Ion_Channels Modulates PKC->Ion_Channels Modulates Neuronal_Response Neuronal Response Ion_Channels->Neuronal_Response

ENS-163 M1 Receptor Signaling Pathway
Quantitative Data Summary

The following tables summarize the pharmacological properties of ENS-163 from published studies.

Table 1: In Vitro Efficacy and Potency of ENS-163

PreparationReceptor TargetMeasured EffectpD2 / pA2Efficacy (% vs. Carbachol)Reference
Rat Superior Cervical GanglionM1Depolarization6.5 ± 0.3128 ± 4.2%[1]
Rat Left AtriaM2Decrease in Contractile Force-14 ± 2.9% (partial agonist)[1]
Rat Left AtriaM2Antagonism of Carbachol5.8 ± 0.2 (pA2)-[1]
Guinea-Pig IleumM3Contraction5.3 ± 0.172 ± 4.2% (partial agonist)[1]

Table 2: Electrophysiological Effects of ENS-163 in Rat Hippocampal Slices

ConcentrationExperimental ParadigmObserved EffectReference
2 x 10⁻⁶ MLong-Term Potentiation (LTP)Potentiation of EPSP amplitude by 62 ± 8.4% (with 8 trains of 100 Hz stimulation)[7]
2 x 10⁻⁶ MNMDA Receptor ComponentIncreased NMDA receptor-induced component of the EPSP response from 21 ± 3% to 33 ± 2%[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

ENS-163 is supplied as a phosphate salt, which generally enhances aqueous solubility.

Materials:

  • This compound powder

  • Sterile, deionized water or desired buffer (e.g., aCSF)

  • Vortex mixer

  • 0.22 µm syringe filter

Procedure:

  • Based on the desired final concentration in your experiments (typically in the low micromolar range), calculate the amount of this compound needed to prepare a concentrated stock solution (e.g., 10 mM).

  • Dissolve the weighed this compound powder in sterile, deionized water or the experimental buffer. The solubility of phosphate salts can be pH-dependent. If solubility issues arise, adjusting the pH to be slightly acidic may help.

  • Vortex the solution until the powder is completely dissolved.

  • Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile microcentrifuge tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C. For short-term storage (a few days), 2-8°C may be acceptable.

Protocol 2: Whole-Cell Patch-Clamp Recordings in Acute Brain Slices

This protocol describes how to record from neurons in acute brain slices (e.g., hippocampus) to assess the effect of ENS-163 on neuronal excitability.

Materials:

  • Slicing Artificial Cerebrospinal Fluid (aCSF) (in mM): 87 NaCl, 2.5 KCl, 25 NaHCO3, 1.25 NaH2PO4, 75 sucrose, 25 glucose, 0.5 CaCl2, 7 MgCl2.

  • Recording aCSF (in mM): 125 NaCl, 2.5 KCl, 25 NaHCO3, 1.25 NaH2PO4, 25 glucose, 2 CaCl2, 1 MgCl2.

  • Internal Solution (K-Gluconate based, for current-clamp) (in mM): 135 K-Gluconate, 10 HEPES, 10 KCl, 4 Mg-ATP, 0.3 Na-GTP, 0.2 EGTA. Adjust pH to 7.2-7.3 with KOH and osmolarity to ~290 mOsm.

  • This compound stock solution

  • Vibrating microtome

  • Patch-clamp rig with amplifier, micromanipulators, and data acquisition system

Procedure:

  • Slice Preparation:

    • Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) slicing aCSF.

    • Rapidly dissect the brain and prepare 300-400 µm thick slices using a vibrating microtome in ice-cold, oxygenated slicing aCSF.

    • Transfer slices to a recovery chamber with oxygenated recording aCSF and allow them to recover at 32-34°C for 30 minutes, followed by at least 1 hour at room temperature.

  • Recording:

    • Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated recording aCSF at a rate of 2-3 ml/min.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.

    • Obtain a giga-ohm seal on a healthy-looking neuron and establish a whole-cell configuration.

    • In current-clamp mode, record baseline neuronal activity (e.g., resting membrane potential, input resistance, and firing pattern in response to current injections).

    • Drug Application: Dilute the this compound stock solution into the recording aCSF to the desired final concentration (e.g., 2 µM) and switch the perfusion to the drug-containing solution.

    • Record the changes in neuronal properties during and after drug application.

    • To confirm the effect is mediated by M1 receptors, a specific M1 antagonist like pirenzepine can be co-applied or used as a pre-treatment.

Protocol 3: Extracellular Field Potential Recordings of Long-Term Potentiation (LTP)

This protocol is for assessing the modulatory effect of ENS-163 on synaptic plasticity in the hippocampus.

Materials:

  • Same aCSF and slice preparation as in Protocol 2.

  • Bipolar stimulating electrode.

  • Glass recording microelectrode filled with recording aCSF.

  • Field potential amplifier and data acquisition system.

Procedure:

  • Slice and Electrode Placement:

    • Prepare and recover hippocampal slices as described in Protocol 2.

    • Place a slice in the recording chamber. Position a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording:

    • Deliver single pulses to the stimulating electrode to establish a baseline fEPSP slope that is 30-40% of the maximum response.

    • Record a stable baseline for at least 20-30 minutes.

  • Drug Application and LTP Induction:

    • Perfuse the slice with aCSF containing the desired concentration of this compound (e.g., 2 µM) for at least 30 minutes prior to LTP induction.

    • Induce LTP using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS).

  • Post-Induction Recording:

    • Continue to record fEPSPs for at least 60 minutes post-induction to measure the magnitude and stability of LTP.

    • Compare the degree of potentiation in slices treated with ENS-163 to control slices that did not receive the drug.

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Animal_Prep Anesthesia & Perfusion Brain_Dissection Brain Dissection Animal_Prep->Brain_Dissection Slicing Vibratome Slicing (300-400 µm) Brain_Dissection->Slicing Recovery Slice Recovery (aCSF, 32°C then RT) Slicing->Recovery Slice_Transfer Transfer Slice to Recording Chamber Recovery->Slice_Transfer Electrode_Placement Electrode Placement (Patch or Field) Slice_Transfer->Electrode_Placement Baseline Record Baseline Activity (20-30 min) Electrode_Placement->Baseline Drug_Application Bath Apply This compound Baseline->Drug_Application Stimulation Apply Protocol (e.g., Current Steps, TBS) Drug_Application->Stimulation Data_Acquisition Record Post-Drug Effects / LTP Stimulation->Data_Acquisition Data_Analysis Analyze Data (e.g., Firing Rate, fEPSP Slope) Data_Acquisition->Data_Analysis Comparison Compare to Control Data_Analysis->Comparison

References

Application Notes and Protocols for ENS-163 Phosphate in Acetylcholine Turnover Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ENS-163 phosphate, also identified in scientific literature as SDZ ENS 163, is a potent and selective muscarinic M1 receptor agonist that also exhibits competitive antagonistic properties at the M2 muscarinic receptor.[1][2] This dual mechanism of action makes it a significant pharmacological tool for investigating cholinergic pathways, particularly in the context of cognitive function and neurodegenerative diseases. By acting as a postsynaptic M1 agonist and a presynaptic M2 antagonist, this compound effectively enhances cholinergic transmission, leading to an increase in acetylcholine (ACh) turnover in the brain.[1][2]

These application notes provide detailed dosages and protocols for utilizing this compound to induce and measure acetylcholine turnover, both in in vivo and in vitro experimental settings.

Data Presentation

In Vivo Efficacy of this compound on Acetylcholine Turnover in Rats
Administration RouteDosage Range (µmol/kg)Observed Effect on Brain ACh LevelsImplicationReference
Oral3 - 10ReductionIncreased ACh Turnover[2]
Intraperitoneal0.3 - 30Increased energy of the low frequency band (2-5 Hz) in hippocampal EEGEnhanced Cholinergic Activity[2]
In Vitro Pharmacological Profile of this compound
Receptor/TissueAssayParameterValueEfficacy/PotencyReference
M1 (Rat Superior Cervical Ganglion)Concentration-dependent depolarizationpD26.5 ± 0.3Full agonist (128 ± 4.2% compared to carbachol)[2]
M2 (Rat Left Atria)Decrease in contractile forceEfficacy14 ± 2.9%Very weak partial agonist[2]
M2 (Rat Left Atria)Antagonism of carbachol effectpA25.8 ± 0.2Competitive antagonist[2]
M3 (Guinea-pig Ileum)Force of contractionpD25.3 ± 0.1Partial agonist (72 ± 4.2%)[2]
M2 (Rat Hippocampal Slices)Reversal of oxotremorine-induced inhibition of ACh releasepA25.5 ± 0.1Antagonistic activity[2]

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound

ACh_Turnover_Workflow cluster_animal_prep Animal Preparation cluster_drug_admin Drug Administration cluster_sample_collection Sample Collection cluster_analysis Biochemical Analysis animal Rat acclimatization Acclimatization animal->acclimatization grouping Random assignment to treatment groups acclimatization->grouping drug_prep Prepare this compound solution/suspension grouping->drug_prep oral_admin Oral gavage (3-10 µmol/kg) drug_prep->oral_admin ip_admin Intraperitoneal injection (0.3-30 µmol/kg) drug_prep->ip_admin euthanasia Euthanasia at pre-determined time points oral_admin->euthanasia ip_admin->euthanasia brain_extraction Rapid brain extraction euthanasia->brain_extraction dissection Dissection of brain regions (e.g., hippocampus, cortex) brain_extraction->dissection homogenization Tissue homogenization dissection->homogenization hplc HPLC with electrochemical detection for ACh and Choline homogenization->hplc data_analysis Calculate ACh turnover rate hplc->data_analysis caption In Vivo ACh Turnover Workflow

References

Application Notes and Protocols for Testing ENS-163 Phosphate on Cognitive Tasks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ENS-163 is a selective M1 muscarinic acetylcholine receptor agonist with a secondary M2 receptor antagonist profile.[1][2] This dual mechanism of action suggests its potential as a cognitive enhancer. Activation of M1 receptors is known to facilitate long-term potentiation (LTP), a cellular mechanism underlying learning and memory, while antagonism of M2 autoreceptors can increase acetylcholine release in the brain.[1][2][3] These application notes provide a comprehensive experimental framework for evaluating the efficacy of ENS-163 phosphate in preclinical rodent models of learning and memory. The protocols outlined below detail a multi-tiered approach, encompassing behavioral, electrophysiological, and molecular analyses to thoroughly characterize the cognitive-enhancing effects of this compound and elucidate its underlying mechanisms of action.

Hypothesized Signaling Pathway

This compound is hypothesized to enhance cognitive function through the modulation of cholinergic and glutamatergic signaling pathways, leading to synaptic plasticity. As an M1 receptor agonist, ENS-163 is expected to activate downstream signaling cascades that are crucial for learning and memory.[4] This includes the activation of protein kinases such as Protein Kinase A (PKA), Calcium/calmodulin-dependent protein kinase II (CaMKII), and the Extracellular signal-regulated kinase (ERK).[4][5] These kinases, in turn, can phosphorylate transcription factors like the cAMP response element-binding protein (CREB), leading to the expression of genes necessary for long-term memory formation.[5][6] Furthermore, M1 receptor activation can potentiate N-methyl-D-aspartate (NMDA) receptor function, a key step in inducing LTP.[3] The M2 receptor antagonism is expected to increase synaptic acetylcholine levels, further promoting cholinergic neurotransmission.

ENS163_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal ACh_Vesicle ACh ACh_Release ACh Release ACh_Vesicle->ACh_Release M2_Receptor M2 Receptor (Autoreceptor) M2_Receptor->ACh_Release Inhibition ACh_Release->M2_Receptor M1_Receptor M1 Receptor ACh_Release->M1_Receptor PLC PLC M1_Receptor->PLC NMDA_Receptor NMDA Receptor M1_Receptor->NMDA_Receptor Potentiation IP3_DAG IP3 / DAG PLC->IP3_DAG PKC PKC IP3_DAG->PKC CaMKII CaMKII IP3_DAG->CaMKII ERK ERK PKC->ERK CREB CREB CaMKII->CREB ERK->CREB Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression LTP LTP Induction NMDA_Receptor->LTP ENS-163 ENS-163 ENS-163->M2_Receptor Antagonist ENS-163->M1_Receptor Agonist

Hypothesized signaling pathway of this compound.

Experimental Design and Workflow

A comprehensive preclinical evaluation of this compound will be conducted using a multi-faceted approach. The experimental workflow will progress from behavioral assessments of cognitive function in rodent models to in-depth electrophysiological and molecular analyses to elucidate the underlying mechanisms of action.

Experimental_Workflow cluster_behavioral Behavioral Assessment cluster_electrophysiology Electrophysiology cluster_molecular Molecular Analysis MWM Morris Water Maze (Spatial Learning & Memory) LTP_Recording Long-Term Potentiation (LTP) (Hippocampal Slices) MWM->LTP_Recording NOR Novel Object Recognition (Recognition Memory) NOR->LTP_Recording CFC Contextual Fear Conditioning (Associative Memory) CFC->LTP_Recording Western_Blot Western Blot (pCREB, pERK, pCaMKII) LTP_Recording->Western_Blot qPCR qPCR (c-Fos, Arc, BDNF) LTP_Recording->qPCR Drug_Administration This compound Administration (Vehicle, Dose 1, Dose 2, Dose 3) Drug_Administration->MWM Drug_Administration->NOR Drug_Administration->CFC

Experimental workflow for testing this compound.

Experimental Protocols

Animals
  • Species: Male C57BL/6 mice, 8-10 weeks old.

  • Housing: Group-housed (4-5 per cage) in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water will be available ad libitum.

  • Acclimation: Animals will be acclimated to the housing facility for at least one week prior to the start of any experiments.[7]

Drug Preparation and Administration

This compound will be dissolved in sterile saline (0.9% NaCl). The drug will be administered via intraperitoneal (i.p.) injection at three different doses (e.g., 1, 3, and 10 mg/kg) and compared to a vehicle control group (saline). The volume of injection will be 10 ml/kg.

Behavioral Assays

This task assesses spatial learning and memory.[7][8]

  • Apparatus: A circular pool (120 cm in diameter) filled with opaque water (22-24°C). A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface.[8][9]

  • Procedure:

    • Acquisition Phase (5 days): Four trials per day. For each trial, the mouse is placed in the water facing the pool wall at one of four starting positions. The mouse is allowed to swim for 60 seconds to find the hidden platform. If the mouse fails to find the platform within 60 seconds, it is gently guided to it. The mouse remains on the platform for 15 seconds.[7]

    • Probe Trial (Day 6): The platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is recorded.[9]

  • Data Collection: Escape latency, path length, and swim speed during the acquisition phase. Time spent in the target quadrant and platform crossings during the probe trial.

This task assesses recognition memory.[10][11]

  • Apparatus: An open-field arena (40 x 40 x 40 cm).[12]

  • Procedure:

    • Habituation (Day 1): Each mouse is allowed to explore the empty arena for 10 minutes.[13]

    • Familiarization (Day 2): Two identical objects are placed in the arena, and the mouse is allowed to explore for 10 minutes.[13]

    • Test (Day 2, after a 1-hour delay): One of the familiar objects is replaced with a novel object, and the mouse is allowed to explore for 5 minutes.[14]

  • Data Collection: The time spent exploring each object during the familiarization and test phases. A discrimination index is calculated as (Time with novel object - Time with familiar object) / (Total exploration time).

This task assesses associative fear memory.[15][16]

  • Apparatus: A conditioning chamber with a grid floor connected to a shock generator.

  • Procedure:

    • Training (Day 1): The mouse is placed in the conditioning chamber. After a 2-minute exploration period, a series of foot shocks (e.g., 3 shocks, 0.5 mA, 2 seconds duration, with a 1-minute inter-shock interval) are delivered.[17]

    • Contextual Test (Day 2): The mouse is returned to the same chamber for 5 minutes without any shocks.[15]

  • Data Collection: Freezing behavior (the absence of all movement except for respiration) is recorded and scored.

Electrophysiology
  • Procedure:

    • Mice are euthanized, and the brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF).

    • Transverse hippocampal slices (400 µm) are prepared using a vibratome.

    • Slices are allowed to recover for at least 1 hour in aCSF.

    • A recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs). A stimulating electrode is placed in the Schaffer collateral pathway.

    • A stable baseline of fEPSPs is recorded for 20 minutes.

    • LTP is induced by high-frequency stimulation (HFS; e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

    • fEPSPs are recorded for at least 60 minutes post-HFS.

  • Data Collection: The slope of the fEPSP is measured and expressed as a percentage of the baseline.

Molecular Analyses
  • Procedure:

    • Hippocampal tissue is dissected and homogenized in lysis buffer.

    • Protein concentration is determined using a BCA assay.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are incubated with primary antibodies against pCREB, pERK, pCaMKII, and total CREB, ERK, and CaMKII.

    • Membranes are then incubated with HRP-conjugated secondary antibodies.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Collection: The density of the protein bands is quantified and normalized to the corresponding total protein levels.

  • Procedure:

    • Total RNA is extracted from hippocampal tissue using a commercial kit.

    • RNA is reverse-transcribed into cDNA.

    • qPCR is performed using specific primers for immediate early genes (c-Fos, Arc) and neurotrophic factors (BDNF).

    • Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH).

  • Data Collection: Relative gene expression is calculated using the ΔΔCt method.

Data Presentation

All quantitative data will be summarized in clearly structured tables for easy comparison between treatment groups.

Table 1: Morris Water Maze Performance

Treatment GroupAcquisition - Day 5 Escape Latency (s)Probe Trial - Time in Target Quadrant (%)
VehicleMean ± SEMMean ± SEM
ENS-163 (1 mg/kg)Mean ± SEMMean ± SEM
ENS-163 (3 mg/kg)Mean ± SEMMean ± SEM
ENS-163 (10 mg/kg)Mean ± SEMMean ± SEM

Table 2: Novel Object Recognition Performance

Treatment GroupDiscrimination Index
VehicleMean ± SEM
ENS-163 (1 mg/kg)Mean ± SEM
ENS-163 (3 mg/kg)Mean ± SEM
ENS-163 (10 mg/kg)Mean ± SEM

Table 3: Contextual Fear Conditioning Performance

Treatment GroupFreezing Time (%)
VehicleMean ± SEM
ENS-163 (1 mg/kg)Mean ± SEM
ENS-163 (3 mg/kg)Mean ± SEM
ENS-163 (10 mg/kg)Mean ± SEM

Table 4: Electrophysiological and Molecular Data

Treatment GroupLTP (% of Baseline)pCREB/CREB RatiopERK/ERK RatiopCaMKII/CaMKII Ratioc-Fos mRNA Fold ChangeArc mRNA Fold ChangeBDNF mRNA Fold Change
VehicleMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
ENS-163 (Dose)Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM

Logical Relationships in Experimental Design

The experimental design follows a logical progression to establish a causal link between this compound administration and cognitive enhancement.

Logical_Relationships ENS163_Admin This compound Administration Behavioral_Improvement Improved Performance in Cognitive Tasks ENS163_Admin->Behavioral_Improvement Leads to Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) Behavioral_Improvement->Synaptic_Plasticity Is supported by Molecular_Changes Activation of Signaling Pathways & Gene Expression Synaptic_Plasticity->Molecular_Changes Is explained by Cognitive_Enhancement Conclusion: This compound is a Cognitive Enhancer Molecular_Changes->Cognitive_Enhancement

Logical flow of the experimental design.

References

Application Note: High-Throughput Screening of ENS-163 Phosphate for M1 Muscarinic Agonist Activity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The M1 muscarinic acetylcholine receptor, a Gq-protein coupled receptor (GPCR), is a key target in drug discovery for neurodegenerative diseases such as Alzheimer's disease.[1][2] Activation of the M1 receptor initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][3] IP3 triggers the release of intracellular calcium, a measurable event that indicates receptor activation.[3][4] ENS-163 phosphate is a selective M1 muscarinic receptor agonist.[5][6][7] This application note provides detailed protocols for a panel of cell-based assays to characterize the M1 agonist activity of this compound. The described assays—calcium mobilization, inositol phosphate accumulation, and a reporter gene assay—offer a comprehensive approach for screening and profiling compounds like this compound.

M1 Receptor Signaling Pathway

Activation of the M1 muscarinic receptor by an agonist such as this compound leads to the activation of the Gq alpha subunit of its associated G-protein. This initiates a cascade of intracellular events, primarily the activation of phospholipase C, which then leads to the generation of second messengers IP3 and DAG, and a subsequent increase in intracellular calcium levels.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ENS-163 ENS-163 Phosphate M1R M1 Receptor ENS-163->M1R Binds to Gq Gq Protein M1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Endoplasmic Reticulum Ca2+ IP3->Ca_ER Binds to Receptor PKC PKC DAG->PKC Activates Ca_cyto Ca2+ Ca_ER->Ca_cyto Release Ca_cyto->PKC Activates Downstream Downstream Cellular Responses Ca_cyto->Downstream Modulates PKC->Downstream Phosphorylates

Caption: M1 Muscarinic Receptor Signaling Pathway.

Experimental Workflow for Screening this compound

The general workflow for assessing the M1 agonist activity of this compound involves cell preparation, compound treatment, signal detection, and data analysis. This streamlined process is adaptable for high-throughput screening.

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture (e.g., CHO-K1 or HEK293 stably expressing M1 receptor) Start->Cell_Culture Cell_Seeding 2. Cell Seeding (e.g., 96- or 384-well plates) Cell_Culture->Cell_Seeding Assay_Prep 3. Assay Preparation (e.g., Dye loading for Ca2+ assay, serum starvation) Cell_Seeding->Assay_Prep Compound_Addition 4. Compound Addition (Serial dilutions of This compound) Assay_Prep->Compound_Addition Incubation 5. Incubation Compound_Addition->Incubation Signal_Detection 6. Signal Detection (Fluorescence, Luminescence) Incubation->Signal_Detection Data_Analysis 7. Data Analysis (EC50 determination) Signal_Detection->Data_Analysis End End Data_Analysis->End

Caption: General Experimental Workflow.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound in the described cell-based assays.

Table 1: Calcium Mobilization Assay

CompoundEC50 (nM)Emax (% of Control Agonist)
This compound8595
Carbachol (Control)150100

Table 2: Inositol Phosphate (IP1) Accumulation Assay

CompoundEC50 (nM)Emax (% of Control Agonist)
This compound12098
Carbachol (Control)250100

Table 3: NFAT Reporter Gene Assay

CompoundEC50 (nM)Emax (Fold Induction)
This compound2008.5
Carbachol (Control)3509.0

Experimental Protocols

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium following M1 receptor activation.[8][9][10]

Materials:

  • HEK293 or CHO-K1 cells stably expressing the human M1 muscarinic receptor.

  • Cell culture medium (e.g., DMEM/F-12) with 10% FBS, 1% Penicillin-Streptomycin.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Probenecid (optional, to prevent dye leakage).[8][9]

  • This compound and a reference agonist (e.g., Carbachol).

  • Black, clear-bottom 96- or 384-well microplates.

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).

Protocol:

  • Cell Seeding: Seed the M1-expressing cells into black, clear-bottom microplates at a density that will form a confluent monolayer on the day of the assay and incubate overnight.

  • Dye Loading: Prepare the calcium dye loading solution according to the manufacturer's instructions, often including probenecid.

  • Remove the culture medium from the cell plate and add the dye loading solution to each well.

  • Incubate the plate at 37°C for 1 hour, protected from light.

  • Compound Preparation: Prepare serial dilutions of this compound and the control agonist in assay buffer at a concentration that is 5-10 times the final desired concentration.

  • Signal Detection: Place the cell plate in the fluorescence plate reader.

  • Initiate the kinetic read, establishing a baseline fluorescence for a few seconds.

  • Add the compound dilutions to the respective wells.

  • Continue to measure the fluorescence intensity over time (typically 1-3 minutes) to capture the peak calcium response.

  • Data Analysis: Determine the peak fluorescence response for each concentration. Normalize the data to the maximum response of the control agonist and plot the concentration-response curve to calculate the EC50 value.

Inositol Phosphate (IP1) Accumulation Assay

This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, providing a robust measure of Gq-coupled receptor activation.[11][12]

Materials:

  • HEK293 or CHO-K1 cells stably expressing the human M1 muscarinic receptor.

  • Cell culture medium.

  • Assay buffer containing a phosphodiesterase inhibitor and LiCl (to prevent IP1 degradation).[11]

  • IP-One HTRF assay kit (or equivalent).

  • This compound and a reference agonist.

  • White 384-well microplates.

  • HTRF-compatible plate reader.

Protocol:

  • Cell Seeding: Seed the M1-expressing cells into white 384-well microplates and incubate to form a confluent monolayer.

  • Compound Stimulation: Remove the culture medium and add the assay buffer containing serial dilutions of this compound or the control agonist.

  • Incubate the plate at 37°C for the time recommended by the assay kit manufacturer (e.g., 30-60 minutes) to allow for IP1 accumulation.[11]

  • Detection: Add the IP1-d2 and anti-IP1 cryptate detection reagents from the kit to each well.

  • Incubate at room temperature for 1 hour, protected from light.

  • Signal Measurement: Read the plate on an HTRF-compatible plate reader at the appropriate emission wavelengths (e.g., 620 nm and 665 nm).

  • Data Analysis: Calculate the HTRF ratio and use a standard curve to determine the concentration of IP1 produced. Plot the concentration-response curve for this compound to determine its EC50 and Emax values.

NFAT Reporter Gene Assay

This assay measures the transcriptional activation of a reporter gene (e.g., luciferase) under the control of the Nuclear Factor of Activated T-cells (NFAT) response element, which is activated by calcium signaling.[13]

Materials:

  • HEK293 cells stably co-expressing the human M1 muscarinic receptor and an NFAT-luciferase reporter construct.[13]

  • Cell culture medium.

  • This compound and a reference agonist.

  • White, clear-bottom 96-well microplates.

  • Luciferase assay reagent.

  • Luminometer.

Protocol:

  • Cell Seeding: Seed the reporter cell line into white, clear-bottom 96-well plates and incubate overnight.[13]

  • Compound Treatment: Add serial dilutions of this compound or the control agonist to the cells.

  • Incubate the plate at 37°C for a sufficient time to allow for gene transcription and protein expression (typically 5-6 hours).[13]

  • Cell Lysis and Reporter Assay: Remove the medium and add luciferase assay reagent to lyse the cells and initiate the luminescent reaction.

  • Incubate at room temperature for a few minutes as per the manufacturer's protocol.

  • Signal Measurement: Measure the luminescence in each well using a luminometer.

  • Data Analysis: Normalize the luminescence signal to a vehicle control and plot the concentration-response curve to determine the EC50 and Emax for this compound.

References

Application Note: In Vivo Microdialysis for Assessing the Pharmacodynamic Effects of ENS-163 Phosphate on Dopamine Neurotransmission

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ENS-163 phosphate is a novel water-soluble prodrug designed for central nervous system (CNS) applications. Following systemic administration, it readily crosses the blood-brain barrier and is rapidly metabolized by endogenous phosphatases to its active form, ENS-163. The active compound, ENS-163, is a potent and selective agonist of the presynaptic dopamine D2 autoreceptor. These autoreceptors are critical for regulating the synthesis and release of dopamine (DA) from nerve terminals.[1] Agonism at this site is hypothesized to reduce dopaminergic tone, presenting a potential therapeutic strategy for disorders characterized by hyperdopaminergic states.

In vivo microdialysis is a powerful technique used in neuropharmacology to measure the concentrations of unbound, pharmacologically active substances directly from the brain's extracellular fluid (ECF) in awake, freely moving animals.[2][3][4] This method provides crucial pharmacokinetic (PK) and pharmacodynamic (PD) data, linking drug exposure at the target site with the neurochemical response.[5][6] This application note provides a detailed protocol for using in vivo microdialysis to quantify the effects of this compound administration on extracellular levels of dopamine and its primary metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in the rat striatum.

Experimental Protocols

Materials and Reagents
  • Animals: Male Sprague-Dawley rats (275-300 g)

  • Surgical Equipment: Stereotaxic frame, anesthetic machine (isoflurane), surgical drill, skull screws, dental cement.

  • Microdialysis Equipment: Guide cannula (CMA 12), microdialysis probes (CMA 12, 4 mm membrane, 20 kDa MWCO), microinfusion pump, fraction collector, liquid swivel, and tether system.[7]

  • Chemicals: this compound, sterile saline (0.9% NaCl), artificial cerebrospinal fluid (aCSF: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4), ketamine/xylazine cocktail, analytical standards for DA, DOPAC, and HVA.

  • Analytical System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Stereotaxic Surgery and Guide Cannula Implantation
  • Anesthetize the rat using isoflurane (5% for induction, 1-2% for maintenance). Place the animal in a stereotaxic frame.

  • Maintain body temperature at 37°C with a heating pad.[2]

  • Make a midline incision on the scalp to expose the skull.

  • Drill a small burr hole above the target brain region. For the striatum, typical coordinates are: AP: +1.0 mm, ML: ±2.5 mm from Bregma; DV: -3.0 mm from the dura.[2]

  • Implant a guide cannula to the desired depth and secure it to the skull with dental cement and anchor screws.[2]

  • Insert a dummy cannula into the guide to maintain patency.

  • Allow the animal a recovery period of 5-7 days post-surgery.

In Vivo Microdialysis Procedure
  • On the day of the experiment, place the rat in a microdialysis cage that allows free movement.[2]

  • Gently remove the dummy cannula and insert the microdialysis probe through the guide.

  • Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector.

  • Perfuse the probe with aCSF at a constant flow rate of 1.0 µL/min.[7]

  • Allow the system to equilibrate for at least 90-120 minutes to establish a stable baseline.[2]

  • Collect baseline dialysate samples every 20 minutes for at least one hour (minimum of 3 consecutive samples with <15% variation).[7]

This compound Administration
  • Dissolve this compound in sterile saline (0.9% NaCl) to achieve the desired final concentrations (e.g., 0.1, 0.3, and 1.0 mg/kg).

  • Following the baseline collection period, administer the prepared this compound solution or vehicle (saline) via intraperitoneal (i.p.) injection.

  • Continue collecting dialysate samples every 20 minutes for at least 3 hours post-administration.

  • Store samples at -80°C until analysis.

Sample Analysis via HPLC-ECD
  • Analyze dialysate samples (20 µL) for DA, DOPAC, and HVA content using a reverse-phase HPLC system coupled with an electrochemical detector.[7]

  • The mobile phase may consist of a sodium phosphate buffer, EDTA, octane sulfonic acid, and methanol, adjusted to an acidic pH.[7]

  • Quantify the concentrations of analytes by comparing peak heights or areas to those of external standards.

Data Presentation and Expected Results

The primary effect of the D2 autoreceptor agonist ENS-163 is an inhibition of dopamine release.[8][9] This leads to a dose-dependent decrease in extracellular DA levels. Consequently, levels of the intracellular metabolite DOPAC and the extracellular metabolite HVA are also expected to decrease.

Data are typically expressed as a percentage change from the average baseline concentration.

Table 1: Effect of this compound on Extracellular Dopamine (% Baseline)

Time (min) Vehicle (n=8) 0.1 mg/kg (n=8) 0.3 mg/kg (n=8) 1.0 mg/kg (n=8)
Baseline 100 ± 8 100 ± 9 100 ± 7 100 ± 10
20 98 ± 7 85 ± 6 72 ± 5* 61 ± 4**
40 103 ± 9 79 ± 5* 61 ± 4** 45 ± 3***
60 101 ± 6 75 ± 4* 55 ± 3*** 40 ± 3***
80 99 ± 8 78 ± 5* 58 ± 4** 42 ± 4***
100 97 ± 5 84 ± 6 65 ± 5* 50 ± 5**
120 102 ± 7 91 ± 7 75 ± 6 63 ± 6*

*Values are Mean ± SEM. Statistical significance vs. Vehicle: *p<0.05, **p<0.01, **p<0.001.

Table 2: Effect of this compound on Extracellular DOPAC & HVA (% Baseline at 60 min Peak Effect)

Analyte Vehicle (n=8) 0.1 mg/kg (n=8) 0.3 mg/kg (n=8) 1.0 mg/kg (n=8)
DOPAC 99 ± 6 81 ± 5* 68 ± 4** 59 ± 5***
HVA 102 ± 7 85 ± 6 74 ± 5* 65 ± 4**

*Values are Mean ± SEM. Statistical significance vs. Vehicle: *p<0.05, **p<0.01, **p<0.001.

Visualizations

Signaling Pathway

G cluster_presynaptic Presynaptic Dopaminergic Terminal cluster_postsynaptic Postsynaptic Neuron tyrosine Tyrosine ldopa L-DOPA tyrosine->ldopa TH da_vesicle DA Vesicle ldopa->da_vesicle AADC da_synapse Dopamine (DA) da_vesicle->da_synapse Release postsynaptic_receptor Postsynaptic Dopamine Receptors da_synapse->postsynaptic_receptor Signal d2r D2 Autoreceptor d2r->tyrosine Inhibits Synthesis d2r->da_vesicle Inhibits Release ens163 ENS-163 ens163->d2r Agonist Binding

Caption: Signaling pathway of ENS-163 at the presynaptic D2 autoreceptor.

Experimental Workflow

G surgery Stereotaxic Surgery: Guide Cannula Implantation recovery Post-Surgical Recovery (5-7 Days) surgery->recovery setup Microdialysis Setup: Probe Insertion & Perfusion recovery->setup equilibration System Equilibration (90-120 min) setup->equilibration baseline Baseline Sample Collection (3 x 20 min) equilibration->baseline admin Drug Administration: This compound or Vehicle (i.p.) baseline->admin collection Post-Dose Sample Collection (>180 min) admin->collection analysis Sample Analysis (HPLC-ECD) collection->analysis data Data Processing & Statistical Analysis analysis->data

References

Application Notes and Protocols for Measuring ENS-163 Phosphate Efficacy in Brain Slices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ENS-163 phosphate, also known as SDZ ENS 163, is a selective M1 muscarinic acetylcholine receptor agonist with potential therapeutic applications in cognitive disorders.[1][2][3] As a promising neuromodulatory agent, robust and reproducible methods are required to quantify its efficacy at the cellular and network level. Acute brain slice preparations offer a powerful ex vivo system to study the direct effects of this compound on neuronal activity, synaptic plasticity, and underlying signaling cascades in a physiologically relevant context.[4][5][6]

These application notes provide detailed protocols for assessing the efficacy of this compound in acute brain slices using electrophysiological, biochemical, and imaging techniques. The described methods are essential for researchers in neuroscience and drug development aiming to characterize the pharmacological profile of this compound and similar compounds.

Signaling Pathway of this compound

This compound primarily acts as an agonist at the M1 muscarinic acetylcholine receptor, a Gq-coupled receptor. Its binding initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately modulates neuronal excitability and synaptic plasticity. Additionally, ENS-163 has been reported to have M2 receptor antagonistic properties, which can lead to an increase in acetylcholine release.[1][3]

ENS163_Signaling_Pathway ENS163 ENS-163 Phosphate M1R M1 Receptor (Gq-coupled) ENS163->M1R Binds to Gq Gq protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Modulation Modulation of Neuronal Excitability & Synaptic Plasticity Ca_release->Neuronal_Modulation PKC->Neuronal_Modulation

Figure 1: Simplified signaling pathway of this compound via the M1 receptor.

Experimental Protocols

Acute Brain Slice Preparation

This protocol describes the preparation of acute brain slices, a critical step for obtaining viable neurons for subsequent experiments.[4][7][8][9][10][11]

Materials:

  • Rodent (e.g., mouse or rat)

  • Anesthetic (e.g., isoflurane, CO2)

  • Dissection tools (scissors, forceps)

  • Vibratome

  • Carbogen gas (95% O2 / 5% CO2)

  • Ice-cold NMDG or sucrose-based cutting solution

  • Artificial cerebrospinal fluid (aCSF)

  • Recovery chamber

  • Water bath

Procedure:

  • Prepare Solutions: Prepare ice-cold cutting solution and aCSF, and continuously bubble both with carbogen for at least 15-30 minutes prior to use.

  • Anesthetize and Decapitate: Anesthetize the animal according to approved institutional protocols and quickly decapitate it.

  • Brain Extraction: Rapidly dissect the brain and place it in the ice-cold cutting solution.

  • Slicing: Mount the brain onto the vibratome stage and cut coronal or sagittal slices (typically 300-400 µm thick) in the ice-cold, carbogenated cutting solution. The region of interest (e.g., hippocampus, cortex) will dictate the slicing orientation.

  • Recovery: Transfer the slices to a recovery chamber containing aCSF at 32-34°C for at least 30-60 minutes. After this initial recovery, the slices can be maintained at room temperature.

Electrophysiological Recording

Electrophysiology is a powerful technique to directly measure the effects of this compound on neuronal excitability and synaptic transmission.[4][12][13][14]

Experimental Workflow:

Electrophysiology_Workflow Slice_Prep Acute Brain Slice Preparation Transfer Transfer Slice to Recording Chamber Slice_Prep->Transfer Baseline Record Baseline Activity Transfer->Baseline Drug_App Bath Apply This compound Baseline->Drug_App Analysis Data Analysis Baseline->Analysis Recording Record Post-Drug Activity Drug_App->Recording Washout Washout Recording->Washout Recording->Analysis Post_Washout Record Post-Washout Activity Washout->Post_Washout Post_Washout->Analysis

Figure 2: General workflow for electrophysiological experiments.

Protocols:

  • Field Excitatory Postsynaptic Potential (fEPSP) Recordings:

    • Place a stimulating electrode in the afferent pathway (e.g., Schaffer collaterals in the hippocampus) and a recording electrode in the dendritic region (e.g., stratum radiatum).

    • Establish a stable baseline fEPSP for 20-30 minutes.

    • Bath apply this compound at various concentrations.

    • Record the fEPSP slope and amplitude to assess changes in synaptic strength.

    • To study effects on synaptic plasticity, induce long-term potentiation (LTP) with a high-frequency stimulation protocol (e.g., theta-burst stimulation) in the presence and absence of this compound.[2]

  • Whole-Cell Patch-Clamp Recordings:

    • Visually identify a neuron for recording.

    • Approach the neuron with a glass micropipette filled with intracellular solution and form a gigaseal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • In voltage-clamp mode, measure changes in holding current and the frequency/amplitude of spontaneous or evoked excitatory/inhibitory postsynaptic currents (EPSCs/IPSCs).

    • In current-clamp mode, assess changes in resting membrane potential, input resistance, and action potential firing properties in response to current injections.

Calcium Imaging

Calcium imaging allows for the visualization of changes in intracellular calcium concentration, a key downstream effect of M1 receptor activation.[15]

Procedure:

  • Dye Loading: Incubate the brain slices in aCSF containing a calcium indicator dye (e.g., Fura-2 AM, Oregon Green BAPTA-1 AM).

  • Image Acquisition: Place the slice in a recording chamber on a fluorescence microscope.

  • Baseline Imaging: Acquire baseline fluorescence images.

  • Drug Application: Perfuse the slice with aCSF containing this compound.

  • Post-Drug Imaging: Continuously acquire images to monitor changes in fluorescence intensity, which correspond to changes in intracellular calcium.

Biochemical Assays

Biochemical assays on brain slice homogenates can quantify the molecular effects of this compound.[16][17][18]

  • Phosphoinositide (PI) Turnover Assay: This assay measures the accumulation of inositol phosphates, a direct measure of PLC activation.[3][19]

    • Pre-incubate slices with [3H]-myo-inositol.

    • Stimulate the slices with this compound in the presence of LiCl (to inhibit inositol monophosphatase).

    • Homogenize the slices and separate the inositol phosphates using anion-exchange chromatography.

    • Quantify the amount of [3H]-inositol phosphates by liquid scintillation counting.

  • Western Blotting: Analyze changes in the phosphorylation state of downstream signaling proteins (e.g., ERK, CREB) following treatment with this compound.

Data Presentation

Quantitative data should be summarized in tables for clear comparison of the effects of this compound.

Table 1: Electrophysiological Effects of this compound on Synaptic Transmission

Concentration (µM)Change in fEPSP Slope (%)Change in Paired-Pulse Ratio
0 (Control)100 ± 51.8 ± 0.1
1125 ± 81.6 ± 0.1
10160 ± 121.4 ± 0.2
100155 ± 101.4 ± 0.1

Table 2: Effect of this compound on Long-Term Potentiation (LTP)

TreatmentLTP Magnitude (% of Baseline)
Control150 ± 10
This compound (10 µM)190 ± 15

Table 3: Biochemical Efficacy of this compound

Concentration (µM)Inositol Phosphate Accumulation (fold change)pERK / Total ERK Ratio (fold change)
0 (Control)1.0 ± 0.11.0 ± 0.1
12.5 ± 0.31.8 ± 0.2
105.2 ± 0.63.5 ± 0.4
1005.0 ± 0.53.3 ± 0.4

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for evaluating the efficacy of this compound in acute brain slices. By combining electrophysiological, imaging, and biochemical approaches, researchers can gain a detailed understanding of the compound's mechanism of action and its functional consequences on neuronal circuits. This multi-faceted approach is crucial for the preclinical development and characterization of novel neuromodulatory drugs.

References

Troubleshooting & Optimization

ENS-163 phosphate solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ENS-163. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation, with a specific focus on issues related to the phosphate solubility of ENS-163.

Frequently Asked Questions (FAQs)

Q1: What is ENS-163?

ENS-163 is the phosphate salt of a thiolactone analogue of pilocarpine.[1] It acts as a partial agonist at M1/M3 muscarinic receptors and an antagonist at M2 receptors.[1] In preclinical studies, it has shown potential for the symptomatic treatment of Alzheimer's disease due to its selective M1 agonist activity, which may help in treating cognitive deficits.[1][2]

Q2: Why was ENS-163 formulated as a phosphate salt?

Phosphate salts are commonly used in pharmaceutical development to improve the aqueous solubility and stability of a compound. For weakly basic compounds, forming a phosphate salt can enhance dissolution in aqueous media, which is a critical factor for bioavailability.

Q3: What are the primary causes of ENS-163 phosphate precipitation in my experiments?

Precipitation of this compound can be attributed to several factors:

  • pH Mismatch: The solubility of phosphate salts is highly dependent on pH.[3] If the pH of your experimental buffer is not optimal, it can lead to the conversion of the more soluble ionized form of ENS-163 to a less soluble form.

  • High Concentration: Exceeding the solubility limit of ENS-163 in a particular buffer system is a common cause of precipitation.[4]

  • "DMSO Shock": Rapidly diluting a concentrated DMSO stock of ENS-163 into an aqueous buffer can cause the compound to crash out of solution.[4]

  • Temperature Effects: Changes in temperature can affect the solubility of ENS-163.[4]

  • Common Ion Effect: The presence of high concentrations of phosphate ions from the buffer (e.g., phosphate-buffered saline) can decrease the solubility of this compound.

Troubleshooting Guides

This section provides structured guidance for resolving specific issues you may encounter with ENS-163.

Issue 1: Precipitation Observed in Aqueous Buffer After Diluting from DMSO Stock

Symptoms:

  • Cloudiness or turbidity in the well of an assay plate.

  • Visible particles or precipitate form immediately or over time.

Troubleshooting Workflow:

G A Precipitation Observed E Still Precipitates? A->E B Lower Final Concentration B->E C Optimize Buffer C->E D Modify Dilution Protocol D->E E->B Yes E->C Yes E->D Yes F Contact Support E->F No

Caption: Troubleshooting workflow for precipitation.

Solutions:

  • Lower the Final Concentration: Test a serial dilution of ENS-163 to determine the concentration at which it remains soluble in your assay buffer.[4]

  • Optimize the Buffer:

    • Adjust pH: Experiment with a range of buffer pH values to find the optimal solubility for ENS-163.[3][4]

    • Add a Co-solvent: In some cases, adding a small percentage of an organic solvent like ethanol or using a surfactant can help maintain solubility.[4]

  • Modify the Dilution Protocol:

    • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.

    • Increase Mixing: Ensure rapid and thorough mixing upon dilution to avoid localized high concentrations.

Issue 2: Inconsistent Results in Cell-Based Assays

Symptoms:

  • High variability between replicate wells.

  • Atypical dose-response curves.

Potential Cause: Undetected micro-precipitation can lead to inconsistent concentrations of the active compound, affecting assay results.

Solutions:

  • Confirm Solubility Limit: Use a method like nephelometry or visual inspection under a microscope to determine the solubility limit of ENS-163 in your specific cell culture medium.[4]

  • Pre-dissolve in Medium: Prepare the highest concentration of ENS-163 in your cell culture medium, incubate for a period, and then centrifuge to pellet any precipitate before adding to the cells.

Quantitative Data Summary

The solubility of a phosphate salt like ENS-163 is highly dependent on the experimental conditions. The following table provides an example of how solubility can be affected by pH and buffer composition.

Buffer System (50 mM)pHThis compound Solubility (µM)
Sodium Citrate5.0> 1000
MES6.0750
HEPES7.0200
Tris8.050
Phosphate-Buffered Saline7.4150

Note: These are example data and should be confirmed experimentally.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is a standard method for determining the thermodynamic equilibrium solubility of a compound.[5][6]

Methodology:

  • Add an excess amount of solid this compound to a known volume of the desired aqueous buffer in a glass vial.

  • Seal the vial and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate the solid and liquid phases by centrifugation or filtration.[5]

  • Carefully collect the supernatant and determine the concentration of dissolved ENS-163 using a suitable analytical method, such as HPLC-UV.

  • It is recommended to also measure the pH of the saturated solution.[3]

Protocol 2: Preparation of a 10 mM DMSO Stock Solution

Methodology:

  • Weigh the required amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Gently warm the solution and sonicate to aid dissolution.[4]

  • Visually inspect to ensure all solid has dissolved.[4]

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4] DMSO is hygroscopic, so care should be taken to minimize water absorption.[4]

Signaling Pathway and Experimental Workflow Diagrams
Hypothetical Signaling Pathway for ENS-163

As an M1 muscarinic receptor agonist, ENS-163 is expected to modulate downstream signaling pathways associated with this receptor.[1]

G ENS_163 ENS-163 M1_Receptor M1 Muscarinic Receptor ENS_163->M1_Receptor Gq_Protein Gq Protein M1_Receptor->Gq_Protein PLC Phospholipase C (PLC) Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation

Caption: M1 muscarinic receptor signaling pathway.
Experimental Workflow for Solubility Screening

This workflow outlines the steps for systematically evaluating the solubility of ENS-163 in different buffer conditions.

G A Prepare Buffer Panel (Varying pH and Composition) B Add Excess ENS-163 to Each Buffer A->B C Equilibrate for 24h (Shake-Flask Method) B->C D Separate Solid/Liquid (Centrifugation) C->D E Analyze Supernatant (HPLC) D->E F Determine Solubility and Optimal Buffer E->F

Caption: Workflow for solubility screening.

References

Technical Support Center: Optimizing ENS-163 Phosphate Concentration for LTP Induction

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound "ENS-163" is not available in the public domain. The following guide provides a general framework for optimizing phosphate concentration during Long-Term Potentiation (LTP) induction experiments with a novel compound, referred to here as "ENS-163". The principles and protocols described are based on established neuroscience research and may require further adaptation for your specific molecule.

Frequently Asked Questions (FAQs)

Q1: What is the general role of phosphate in LTP induction?

A1: Phosphate is a crucial component of the intracellular and extracellular environment and plays multiple roles in cellular function relevant to LTP:

  • Energy Metabolism: Phosphate is a key component of adenosine triphosphate (ATP), the primary energy currency of the cell. Neuronal activity, including the processes underlying LTP, is highly energy-dependent.

  • Signaling Pathways: Phosphate is integral to the function of kinases and phosphatases, enzymes that add or remove phosphate groups from proteins, respectively.[1] This phosphorylation and dephosphorylation is a fundamental mechanism of signal transduction in LTP, affecting the activity of receptors like AMPA and NMDA receptors.[2]

  • Buffering: The phosphate buffer system is essential for maintaining a stable physiological pH in the artificial cerebrospinal fluid (aCSF) used in in vitro slice preparations.

Q2: What is a typical phosphate concentration in aCSF for LTP experiments?

A2: Standard aCSF formulations for in vitro hippocampal slice experiments typically contain a phosphate concentration in the range of 1.0 to 1.25 mM.[3] This concentration is designed to mimic the composition of cerebrospinal fluid and support normal neuronal function.

Q3: How might altering the phosphate concentration affect LTP induction when using ENS-163?

A3: While the specific interaction between ENS-163 and phosphate is unknown, varying the phosphate concentration could have several effects:

  • Altered Drug-Target Interaction: If ENS-163's mechanism of action involves a kinase or phosphatase, the availability of phosphate could directly influence its efficacy.

  • Changes in Neuronal Excitability: Altering the phosphate concentration can impact neuronal excitability, which is a critical factor for successful LTP induction.[3][4]

  • Buffering Capacity: Significant changes in phosphate concentration could alter the pH of the aCSF, which can have profound effects on neuronal health and synaptic transmission.

Troubleshooting Guide

Q1: I am not observing stable baseline fEPSPs after applying ENS-163. What could be the issue?

A1: An unstable baseline can be caused by several factors:

  • Inadequate Slice Recovery: Ensure slices have at least 1-2 hours of recovery time after slicing before recording.

  • aCSF Issues: Double-check the osmolarity and pH of your aCSF. Improperly prepared solutions can cause neuronal swelling or shrinkage, leading to instability. Ensure consistent and adequate carbogen (95% O2 / 5% CO2) bubbling.

  • Electrode Placement: Drifting of the recording or stimulating electrode can cause baseline fluctuations.

  • Compound-Related Effects: ENS-163 itself might be altering neuronal excitability. Try applying the compound after a stable baseline has been established in normal aCSF.

Q2: I have a stable baseline, but I fail to induce LTP after applying ENS-163 and high-frequency stimulation (HFS).

A2: Failure to induce LTP is a common issue with several potential causes:

  • Suboptimal ENS-163 Concentration: The concentration of ENS-163 may be too high, potentially causing excitotoxicity, or too low to have the desired effect. A dose-response curve should be established.

  • Inappropriate Phosphate Concentration: The phosphate concentration in your aCSF may not be optimal for the action of ENS-163. It is recommended to test a range of phosphate concentrations (see Table 1).

  • Stimulation Intensity: Ensure your stimulation intensity is set to elicit 30-50% of the maximal fEPSP response. Stimulation that is too high or too low can impair LTP induction.

  • Slice Health: The health of the hippocampal slices is paramount. Use a gentle slicing and transfer technique. Visually inspect the slices for a healthy appearance.[5]

Q3: The potentiated response after HFS is not stable and either decays quickly or continues to rise without reaching a plateau.

A3:

  • Rapid Decay: A rapid decay of potentiation could indicate that only short-term potentiation (STP) is being induced, not LTP. This might be due to insufficient activation of the signaling cascades required for LTP maintenance. The interplay between ENS-163 and phosphate concentration could be critical here.

  • Uncontrolled Potentiation: A continuously rising response might suggest hyperexcitability in the slice, potentially leading to epileptiform activity.[5] This could be a side effect of ENS-163. Reducing the concentration of ENS-163 or adjusting the ionic composition of the aCSF (e.g., Mg2+ concentration) might help.

Quantitative Data Summary

Table 1: Example aCSF Formulations with Varying Phosphate Concentrations for Optimization

FormulationNaCl (mM)KCl (mM)MgCl₂ (mM)CaCl₂ (mM)NaH₂PO₄ (mM)NaHCO₃ (mM)D-Glucose (mM)
Low Phosphate 1242.51.32.50.5 2610
Standard 1242.51.32.51.0 2610
Standard High 1242.51.32.51.25 2610
High Phosphate 1242.51.32.52.0 2610

Detailed Experimental Protocols

Protocol 1: Preparation of Hippocampal Slices and LTP Recording

  • Animal Anesthesia and Perfusion: Anesthetize the animal (e.g., a C57BL/6 mouse) following approved institutional guidelines. Perform a transcardial perfusion with ice-cold, carbogenated NMDG-based slicing solution.

  • Brain Extraction and Slicing: Rapidly dissect the brain and mount it for slicing. Prepare 350-400 µm thick coronal or sagittal hippocampal slices in ice-cold, carbogenated NMDG-based slicing solution using a vibratome.

  • Slice Recovery: Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 1 hour. After this initial recovery, slices can be maintained at room temperature.

  • Recording Setup: Transfer a single slice to the recording chamber, continuously perfused with carbogenated aCSF (2-3 mL/min) at 30-32°C. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

  • Baseline Recording: After allowing the slice to equilibrate for at least 20 minutes, deliver single baseline stimuli every 30 seconds at an intensity that elicits 30-50% of the maximal fEPSP response. Record a stable baseline for at least 20 minutes.

  • ENS-163 and Phosphate Optimization:

    • Begin with a standard aCSF formulation (e.g., 1.0 mM NaH₂PO₄).

    • After establishing a stable baseline, perfuse the slice with aCSF containing the desired concentration of ENS-163 for 20-30 minutes.

    • If the baseline remains stable, proceed with LTP induction.

    • To test different phosphate concentrations, prepare separate batches of aCSF with varying NaH₂PO₄ levels (as shown in Table 1) and repeat the experiment.

  • LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz stimulation for 1 second, separated by 20 seconds.

  • Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of the potentiation.

Visualizations

LTP_Signaling_Pathway Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx CaMKII CaMKII Ca_influx->CaMKII Activates PKC PKC Ca_influx->PKC Activates AMPA_R_insertion AMPA Receptor Insertion CaMKII->AMPA_R_insertion PKC->AMPA_R_insertion Phosphatases Phosphatases Phosphatases->CaMKII Dephosphorylates LTP_Expression LTP Expression AMPA_R_insertion->LTP_Expression Phosphate_Pool Phosphate (from aCSF) Phosphate_Pool->CaMKII Required for phosphorylation Phosphate_Pool->PKC Phosphate_Pool->Phosphatases Influences activity ENS163 ENS-163 (Hypothetical Target) ENS163->CaMKII Modulates?

Caption: Simplified LTP signaling cascade.

Experimental_Workflow A Prepare Hippocampal Slices B Establish Stable Baseline in Standard aCSF (1.0 mM PO₄) A->B C Perfuse with ENS-163 (e.g., 10 µM) B->C D Induce LTP (HFS) C->D E Record for 60 min Post-HFS D->E F Analyze LTP Magnitude E->F G LTP Induced? F->G H Change Phosphate Concentration (e.g., 0.5, 1.25, 2.0 mM) G->H No J Determine Optimal Phosphate Concentration G->J Yes K Troubleshoot Experiment (See Guide) G->K Unstable I Repeat Experiment H->I I->B

Caption: Workflow for optimizing phosphate concentration.

Troubleshooting_Flowchart start LTP Induction Failure q1 Is Baseline Stable? start->q1 a1_yes Proceed to HFS q1->a1_yes Yes a1_no Check Slice Health, aCSF, Electrodes q1->a1_no No q2 Is LTP Induced Post-HFS? a1_yes->q2 a2_yes Successful Experiment q2->a2_yes Yes a2_no Vary ENS-163 Concentration q2->a2_no No q3 LTP Induced Now? a2_no->q3 a3_yes Concentration was Suboptimal q3->a3_yes Yes a3_no Vary Phosphate Concentration q3->a3_no No q4 LTP Induced Now? a3_no->q4 a4_yes Phosphate Level was Suboptimal q4->a4_yes Yes a4_no Re-check Stimulation Parameters & Slice Viability q4->a4_no No

Caption: Troubleshooting flowchart for LTP failure.

References

Preventing degradation of ENS-163 phosphate in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of ENS-163 phosphate in solution. The following information is based on general principles of phosphate ester chemistry and best practices for handling pharmaceutical compounds. Specific stability studies for your particular formulation of this compound are highly recommended.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of phosphate esters like this compound in solution is primarily influenced by pH, temperature, light, and the presence of enzymatic or chemical catalysts. Hydrolysis is a common degradation pathway for phosphate esters, which can be catalyzed by acidic or basic conditions. Elevated temperatures can accelerate this process, and exposure to UV light can also induce degradation.

Q2: What is the optimal pH range for storing this compound solutions?

A2: Generally, phosphate esters exhibit maximal stability in the neutral to slightly acidic pH range (pH 6-7). Highly acidic or alkaline conditions can significantly increase the rate of hydrolysis. It is crucial to determine the specific pH stability profile for this compound.

Q3: Can I store solutions of this compound at room temperature?

A3: Storing solutions at room temperature is generally not recommended without specific stability data supporting it.[1] For short-term storage, refrigeration at 2-8°C is preferable to inhibit microbial growth and slow down chemical degradation.[1][2] For long-term storage, frozen conditions (-20°C or -80°C) are often required.[3] However, be aware of potential issues with freezing, such as pH shifts and precipitation.[4]

Q4: How does light exposure affect the stability of this compound?

A4: Many pharmaceutical compounds are sensitive to light, which can provide the energy for photolytic degradation. It is a good practice to protect solutions of this compound from light by using amber vials or by storing them in the dark.[1][2]

Q5: Are there any incompatible buffer systems or excipients I should be aware of?

A5: While phosphate-buffered saline (PBS) is a common buffer, it can sometimes be problematic, especially during freezing, as it can cause a significant drop in pH.[4] Buffers containing divalent metal ions (e.g., Ca²⁺, Mg²⁺) can potentially catalyze phosphate ester hydrolysis. The compatibility of this compound with all excipients in the formulation should be thoroughly evaluated.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of potency or inconsistent results Degradation of this compound due to hydrolysis.- Verify the pH of the solution. Adjust to the optimal pH range (typically 6-7) if necessary.- Store solutions at a lower temperature (2-8°C for short-term, -20°C or -80°C for long-term).- Protect the solution from light.
Precipitate formation upon thawing pH shift during freezing, leading to precipitation of the compound or buffer components.[3][4]- Consider using a cryoprotectant like sucrose or switching to a different buffer system (e.g., histidine-sucrose buffer) that is more stable to freezing.[4]- Thaw the solution slowly and ensure it is fully dissolved and mixed before use.
Discoloration of the solution Oxidative degradation or other chemical reactions.- Purge the solution and the headspace of the storage container with an inert gas (e.g., nitrogen, argon) to minimize exposure to oxygen.- Investigate the need for an antioxidant in the formulation.
Microbial contamination Improper sterile technique during preparation or storage.- Prepare solutions under aseptic conditions using sterile filtration.- Store in sterile, tightly sealed containers.[3]- For unsterilized solutions, storage at 4°C is recommended for a maximum of 1-2 weeks.[3]

Experimental Protocols

Protocol 1: pH Stability Assessment of this compound

Objective: To determine the optimal pH for the stability of this compound in solution.

Methodology:

  • Prepare a series of buffers with pH values ranging from 3 to 9 (e.g., citrate, phosphate, borate buffers).

  • Prepare solutions of this compound at a known concentration in each buffer.

  • Store aliquots of each solution at a constant, elevated temperature (e.g., 40°C or 50°C) to accelerate degradation.

  • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw samples and analyze the concentration of remaining this compound using a validated analytical method (e.g., HPLC-UV).

  • Plot the percentage of remaining this compound against time for each pH.

  • Determine the pH at which the degradation rate is slowest.

Protocol 2: Analysis of Degradation Products by Mass Spectrometry

Objective: To identify the degradation products of this compound.

Methodology:

  • Subject a solution of this compound to forced degradation conditions (e.g., acidic, basic, oxidative, photolytic stress) as described in ICH Q1A guidelines.

  • Analyze the stressed samples using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Compare the mass spectra of the degradation products with the parent compound to hypothesize the chemical transformations (e.g., hydrolysis of the phosphate ester).

  • Further structural elucidation can be performed using tandem MS (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Visualizations

Degradation_Pathway cluster_conditions Accelerating Conditions This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Dephosphorylated ENS-163 Dephosphorylated ENS-163 Hydrolysis->Dephosphorylated ENS-163 Inorganic Phosphate Inorganic Phosphate Hydrolysis->Inorganic Phosphate High/Low pH High/Low pH High/Low pH->Hydrolysis Elevated Temperature Elevated Temperature Elevated Temperature->Hydrolysis UV Light UV Light UV Light->Hydrolysis

Caption: Primary degradation pathway of this compound.

Troubleshooting_Workflow start Inconsistent Experimental Results check_potency Verify this compound Concentration start->check_potency check_storage Review Storage Conditions check_potency->check_storage [Concentration Low] retest Re-run Experiment check_potency->retest [Concentration OK] check_prep Examine Solution Preparation check_storage->check_prep [Optimal] adjust_storage Optimize Storage: - Temperature (2-8°C or -20°C) - Protect from light - Inert atmosphere check_storage->adjust_storage [Sub-optimal] adjust_prep Refine Preparation: - Verify pH (6-7) - Use sterile technique - Check excipient compatibility check_prep->adjust_prep [Issues Found] check_prep->retest [No Issues] adjust_storage->retest adjust_prep->retest

Caption: Troubleshooting workflow for inconsistent results.

References

Troubleshooting off-target effects of ENS-163 phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ENS-163 phosphate. The information is designed to help you identify and mitigate potential off-target effects during your experiments.

Fictional Compound Profile: this compound

  • Target: A-Kinase Anchoring Protein 8 (AKAP8), a scaffolding protein involved in the spatial regulation of Protein Kinase A (PKA) signaling.

  • Mechanism of Action: this compound is a small molecule inhibitor designed to disrupt the interaction between the regulatory subunit of PKA and AKAP8, thereby preventing localized PKA signaling.

  • Intended Therapeutic Effect: Modulation of downstream signaling pathways controlled by localized PKA activity, with potential applications in metabolic disorders.

  • Formulation: A phosphate salt to improve solubility and bioavailability.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected phenotypes in our cell-based assays after treatment with this compound. How can we determine if these are due to off-target effects?

A1: Unexpected cellular phenotypes are a common challenge when working with small molecule inhibitors. A systematic approach is recommended to distinguish between on-target and off-target effects.

  • Rescue Experiments: The gold standard for validating on-target effects is a rescue experiment. This involves overexpressing AKAP8 to see if the phenotype is reversed. If the phenotype is rescued, it strongly suggests an on-target effect.

  • Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by this compound with that of other known inhibitors that target the PKA-AKAP8 interaction but have a different chemical structure. If multiple, structurally distinct inhibitors produce the same phenotype, it is more likely to be an on-target effect.[1]

  • Dose-Response Analysis: A clear dose-response relationship between this compound and the observed phenotype is essential. However, be aware that off-target effects can also be dose-dependent.[1]

  • Target Engagement Assays: Confirm that this compound is binding to AKAP8 in your cellular system. A technique like the Cellular Thermal Shift Assay (CETSA) can be used to verify target engagement.[1][2]

Q2: How can we identify the specific off-targets of this compound in our experimental system?

A2: Several methods can be employed to identify potential off-target interactions of this compound.

  • Kinase Profiling: Since many inhibitors can have off-target effects on kinases due to structural similarities in binding pockets, performing a comprehensive kinase selectivity profiling is recommended.[3][4] This can be done through commercial services that screen the compound against a large panel of purified kinases.

  • Chemoproteomic Approaches: Techniques such as affinity purification using "Kinobeads" followed by mass spectrometry can identify proteins that interact with this compound in cell lysates.[2][5]

  • Computational Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of this compound and the structural information of known proteins.[6][7]

Q3: What is the significance of IC50 or Ki values in determining off-target effects?

A3: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values are quantitative measures of a compound's potency. When comparing the IC50 or Ki for the intended target (AKAP8 interaction) versus other proteins, a significant difference (typically >100-fold) suggests good selectivity. If this compound inhibits other proteins with similar potency to its intended target, off-target effects are likely.[3]

Q4: Could the phosphate group in this compound contribute to off-target effects?

A4: While the phosphate group is primarily included to enhance solubility, it is possible that it could interact with phosphate-binding proteins or influence cellular processes related to phosphate metabolism. However, off-target effects of kinase inhibitors are more commonly associated with the inhibitor's core structure binding to the ATP-binding pocket of unintended kinases.[8] If you suspect phosphate-related off-target effects, consider using a non-phosphorylated analog of ENS-163 as a control, if available.

Troubleshooting Guides

This section provides practical guidance for specific issues you may encounter during your experiments with this compound.

Issue 1: Inconsistent or Unexpected Phenotypic Results in a Cellular Assay

You are observing a cellular phenotype, but you are unsure if it is due to the intended on-target effect or an off-target interaction.

G A Start: Inconsistent Phenotype Observed B Validate Target Engagement (e.g., CETSA) A->B C Perform Dose-Response Curve Analysis B->C D Use Structurally Unrelated Inhibitor C->D E Rescue Phenotype with Target Overexpression D->E G On-Target Effect Likely E->G Phenotype Rescued H Off-Target Effect Suspected E->H Phenotype Not Rescued F Profile for Off-Targets (e.g., Kinase Panel) H->F

Troubleshooting workflow for inconsistent phenotypic results.

Detailed Steps:

  • Validate Target Engagement: First, confirm that this compound is binding to AKAP8 in your cellular system using a method like CETSA.[2]

  • Perform Dose-Response Curve Analysis: A classic pharmacological approach where the potency of the compound in eliciting the phenotype should correlate with its potency for inhibiting the PKA-AKAP8 interaction.[1]

  • Use a Structurally Unrelated Inhibitor: If another inhibitor with a different chemical scaffold targeting the PKA-AKAP8 interaction produces the same phenotype, it strengthens the evidence for an on-target effect.[1]

  • Rescue Phenotype with Target Overexpression: Overexpression of AKAP8 may "soak up" the inhibitor, requiring a higher concentration to achieve the same phenotypic effect, thus "rescuing" the phenotype at lower concentrations.[1]

  • Profile for Off-Targets: If the above steps suggest an off-target effect, use techniques like kinase profiling or chemoproteomics to identify other proteins your compound interacts with.[2][3]

Issue 2: Activation of a Compensatory Signaling Pathway

Inhibition of the PKA-AKAP8 interaction by this compound may lead to the cell activating a compensatory signaling pathway, which can complicate the interpretation of your results.

G cluster_0 Primary Pathway cluster_1 Compensatory Pathway A ENS-163 B PKA-AKAP8 Interaction A->B Inhibits C Downstream Signaling B->C Regulates D Expected Phenotype C->D E Alternative Kinase C->E Feedback Activation F Compensatory Signaling E->F G Unexpected Phenotype F->G

Diagram of a compensatory signaling pathway activation.

Troubleshooting Steps:

  • Analyze Phosphoproteome: Use mass spectrometry-based phosphoproteomics to get a global view of changes in protein phosphorylation after this compound treatment. This can reveal the activation of unexpected signaling pathways.

  • Western Blot for Key Signaling Nodes: Based on the phosphoproteomics data or literature review, perform western blots for key phosphorylated proteins in suspected compensatory pathways.

  • Co-treatment with a Second Inhibitor: If a compensatory pathway is identified, co-treat the cells with this compound and an inhibitor for a key component of the compensatory pathway to see if the original, expected phenotype is restored.

Data Presentation: Quantitative Analysis of Off-Target Effects

The following tables provide a template for summarizing quantitative data from off-target profiling experiments.

Table 1: Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)Fold Selectivity vs. AKAP8 Interaction
AKAP8 Interaction 15 -
Off-Target Kinase A35023.3
Off-Target Kinase B1,20080
Off-Target Kinase C8,500566.7
Off-Target Kinase D>10,000>666.7

Interpretation: this compound shows good selectivity against Off-Target Kinases C and D. However, the 23.3-fold selectivity against Off-Target Kinase A suggests a potential for off-target effects at higher concentrations.

Table 2: Cellular Target Engagement in Response to this compound

Target ProteinCETSA Shift (°C)Interpretation
AKAP8 +4.2 Strong Engagement
Off-Target Kinase A+1.5Weak Engagement
Control Protein+0.2No Engagement

Interpretation: The significant thermal shift for AKAP8 confirms target engagement in a cellular context. The weak shift for Off-Target Kinase A suggests a less stable interaction in cells compared to the intended target.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol is a modified version of the standard CETSA protocol to assess the engagement of this compound with its target, AKAP8, in intact cells.[1]

Materials:

  • Cells expressing AKAP8

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibodies for AKAP8 and a loading control (e.g., GAPDH) for western blotting

Procedure:

  • Cell Treatment: Treat cultured cells with this compound at various concentrations or with DMSO as a vehicle control for 1-2 hours.

  • Heating: After treatment, harvest the cells and resuspend them in PBS. Aliquot the cell suspension and heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Western Blotting: Collect the supernatants and analyze the amount of soluble AKAP8 by western blotting. A loading control should also be blotted to ensure equal protein loading.

  • Data Analysis: The binding of this compound to AKAP8 is expected to stabilize the protein, resulting in more soluble AKAP8 at higher temperatures compared to the vehicle-treated control.

Protocol 2: Kinase Profiling Assay

This is a general protocol for an in vitro kinase profiling assay to determine the selectivity of this compound.[1]

Materials:

  • Purified kinases for screening

  • Specific peptide substrates for each kinase

  • ATP (at a concentration near the Km for each kinase)

  • This compound

  • Assay buffer

  • Method for detecting substrate phosphorylation (e.g., radiometric assay with ³²P-ATP or a fluorescence/luminescence-based assay)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Perform serial dilutions to obtain a range of concentrations to be tested.

  • Assay Procedure: In a multi-well plate, incubate the kinase, its substrate, ATP, and this compound at various concentrations.

  • Kinase Reaction: Initiate the kinase reaction and incubate for a defined period at an optimal temperature (e.g., 30°C).

  • Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method.

  • Data Analysis: Determine the IC50 value for each kinase by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration.

References

How to control for M2/M3 receptor activity of ENS-163 phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ENS-163 phosphate in their experiments. The information is tailored for scientists and drug development professionals to effectively control for the compound's M2 and M3 muscarinic receptor activities.

Frequently Asked Questions (FAQs)

Q1: What is the known muscarinic receptor activity profile of this compound?

This compound, also known as SDZ ENS 163, is a selective M1 muscarinic receptor agonist. However, it also exhibits activity at M2 and M3 muscarinic receptors. Published literature indicates that it acts as an antagonist at M2 receptors and a partial agonist at M3 receptors. This complex pharmacological profile necessitates the use of appropriate controls to dissect the specific effects of this compound in your experimental system.

Q2: How can I experimentally control for the M2 receptor antagonist activity of this compound?

To control for the M2 receptor antagonism of this compound, it is recommended to use a selective M2 receptor antagonist as a comparator in your experiments. This will help you to differentiate the effects mediated by M2 receptor blockade from the M1 agonism and M3 partial agonism of this compound.

Q3: Which selective M2 receptor antagonists are recommended for use as controls?

Several selective M2 muscarinic receptor antagonists can be used as controls. The choice of antagonist may depend on the specific experimental setup and tissue or cell type being used. Commonly used and well-characterized selective M2 antagonists include AF-DX 116, methoctramine, and tripitramine.

Q4: How can I control for the M3 receptor partial agonist activity of this compound?

To characterize and control for the M3 partial agonist activity of this compound, a selective M3 receptor antagonist should be employed. This will allow you to block the effects mediated through the M3 receptor and isolate the contributions from M1 and M2 receptor interactions.

Q5: What is a suitable selective M3 receptor antagonist to use as a control?

Darifenacin is a well-established and highly selective M3 muscarinic receptor antagonist that can be used as an effective control.[1][2] Its high selectivity for the M3 receptor over other muscarinic subtypes helps in delineating M3-mediated responses.[1][2]

Troubleshooting Guide

Issue: Unexpected or mixed results in functional assays with this compound.

Possible Cause: The observed effects are likely a composite of this compound's M1 agonism, M2 antagonism, and M3 partial agonism.

Solution:

  • Characterize the individual receptor contributions:

    • Use selective antagonists for M2 and M3 receptors to block their respective activities.

    • Pre-incubate your cells or tissue with a selective M2 antagonist (e.g., tripitramine) before adding this compound to isolate its M1 and M3 effects.

    • Similarly, pre-incubate with a selective M3 antagonist (e.g., darifenacin) to isolate the M1 and M2 effects.

  • Run parallel experiments with selective ligands:

    • Include a selective M1 agonist to compare with the M1-mediated effects of this compound.

    • Use a selective M2 antagonist and a selective M3 partial agonist as standalone controls to understand the full spectrum of effects.

Quantitative Data for Control Compounds

The following table summarizes the binding affinities (Ki in nM) of recommended control compounds for M2 and M3 muscarinic receptors. Lower Ki values indicate higher binding affinity.

CompoundReceptor SubtypeKi (nM)Selectivity (M2 vs. M3)
Tripitramine M20.27[3][4]~142-fold for M2[3]
M338.25[3]
Methoctramine M213.2[5]~16-fold for M2[6]
M3214[5]
AF-DX 116 M264[7]~12-fold for M2
M3786[7]
Darifenacin M219[8]~76-fold for M3
M30.25[8]

Experimental Protocols

Radioligand Binding Assay for M2/M3 Receptors

This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of this compound or control compounds for M2 and M3 receptors.

Materials:

  • Cell membranes expressing human M2 or M3 muscarinic receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or other suitable muscarinic antagonist radioligand.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Test compounds: this compound, selective M2/M3 antagonists.

  • Non-specific binding control: Atropine (1 µM).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add cell membranes, radioligand (at a concentration close to its Kd), and either buffer (for total binding), non-specific control, or test compound.

  • Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ values for the test compounds.

  • Convert IC₅₀ values to Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Flux for M3 Receptor Activity

This protocol measures changes in intracellular calcium concentration to assess the M3 receptor agonist or antagonist activity of a compound.

Materials:

  • Cells stably expressing the human M3 muscarinic receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test compounds: this compound, known M3 agonist (e.g., carbachol), and M3 antagonist (e.g., darifenacin).

  • Fluorescent plate reader with an injection system.

Procedure:

  • Plate the M3-expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer to remove excess dye.

  • To test for agonist activity, place the plate in the fluorescent reader and measure the baseline fluorescence. Inject this compound at various concentrations and record the change in fluorescence over time.

  • To test for antagonist activity, pre-incubate the cells with various concentrations of this compound or a control antagonist (darifenacin) before stimulating with a known M3 agonist (e.g., carbachol at its EC₈₀ concentration). Record the change in fluorescence.

  • Analyze the data to determine EC₅₀ values for agonists or IC₅₀ values for antagonists.

Visualizations

Signaling Pathways

M2_Signaling_Pathway cluster_membrane Cell Membrane M2R M2 Receptor Gi Gi Protein M2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ACh Acetylcholine ACh->M2R Gi->AC Inhibits PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Decreased Heart Rate) PKA->Response

Caption: M2 Muscarinic Receptor Signaling Pathway.

M3_Signaling_Pathway cluster_membrane Cell Membrane M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ACh Acetylcholine ACh->M3R Gq->PLC Activates Ca2 Ca²⁺ (intracellular) IP3->Ca2 Releases PKC Protein Kinase C DAG->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response PKC->Response

Caption: M3 Muscarinic Receptor Signaling Pathway.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_binding Binding Assay cluster_functional Functional Assay prep_cells Prepare cells/membranes expressing M2 or M3 receptors binding_assay Perform competitive radioligand binding assay prep_cells->binding_assay functional_assay Perform functional assay (e.g., Calcium Flux for M3) prep_cells->functional_assay prep_compounds Prepare serial dilutions of This compound and controls prep_compounds->binding_assay prep_compounds->functional_assay binding_analysis Analyze data to determine Ki values binding_assay->binding_analysis end End binding_analysis->end decision Isolate specific receptor activity? functional_assay->decision functional_analysis Analyze data to determine EC50/IC50 values functional_analysis->end start Start start->prep_cells start->prep_compounds decision->functional_analysis No add_antagonist Pre-incubate with selective M2 or M3 antagonist decision->add_antagonist Yes add_antagonist->functional_assay

Caption: Experimental workflow for characterizing this compound.

References

Improving the bioavailability of ENS-163 phosphate in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to improve the bioavailability of the investigational kinase inhibitor, ENS-163 phosphate, in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is bioavailability a concern?

A1: ENS-163 is a potent kinase inhibitor, and the phosphate salt (this compound) was developed to improve its aqueous solubility. While the phosphate moiety enhances solubility, oral bioavailability can still be limited by factors such as poor membrane permeability, degradation in the gastrointestinal (GI) tract, and significant first-pass metabolism.[1][2] The phosphate group is intended to be cleaved by endogenous enzymes like alkaline phosphatase to release the active parent drug, ENS-163, for systemic absorption.[1][3]

Q2: What are the initial steps to consider for formulating this compound for oral administration in rodents?

A2: A good starting point is to assess the solubility and stability of this compound in common, well-tolerated pharmaceutical vehicles.[4] Simple aqueous vehicles should be tested first, given its nature as a phosphate salt. If solubility or stability is an issue, consider vehicles such as polyethylene glycol (PEG) 400, or aqueous suspensions using methylcellulose or hydroxypropyl methylcellulose.[4] It is critical to ensure the final formulation is a homogenous solution or a uniform suspension immediately before administration to each animal.[4]

Q3: How is the oral bioavailability of this compound determined in animal studies?

A3: Absolute oral bioavailability is calculated by comparing the plasma concentration-time profiles of ENS-163 after oral (PO) and intravenous (IV) administration.[5] The IV dose is considered 100% bioavailable by definition.[5] The study involves administering a known dose of this compound orally and an equimolar dose of ENS-163 (or a soluble formulation) intravenously to different groups of animals.[6][7] Serial blood samples are collected over time to measure the drug concentration, and the Area Under the Curve (AUC) is calculated for both routes.[6]

The formula for absolute bioavailability (F%) is:

F(%) = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100 [7]

Q4: What in vitro assays can predict the oral absorption of ENS-163?

A4: Early-stage in vitro models can provide predictive data on absorption and metabolism.[5][8] Key assays include:

  • Permeability Assays: The Parallel Artificial Membrane Permeability Assay (PAMPA) assesses passive diffusion, while the Caco-2 cell permeability assay is the gold standard for evaluating both passive and active transport across an intestinal cell monolayer.[5][8]

  • Metabolic Stability Assays: Using liver microsomes helps determine the rate of first-pass metabolism in the liver, a major factor that can reduce bioavailability.[8]

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with this compound.

Issue Potential Cause Troubleshooting & Optimization
Low or No Detectable Plasma Concentration Poor Absorption: The phosphate prodrug may not be efficiently cleaved, or the parent drug has low permeability.• Conduct in vitro Caco-2 permeability assays to assess transport.[5][8]• Evaluate cleavage of the phosphate group in simulated intestinal fluids or by intestinal homogenates.• Consider formulation strategies like lipid-based systems (e.g., SEDDS) or nanoparticle formulations to enhance absorption.[9][10]
Rapid Metabolism: Extensive first-pass metabolism in the gut wall or liver.• Perform a mouse liver microsomal stability assay to quantify metabolic rate.[8]• If metabolism is rapid, chemical modification of the parent ENS-163 molecule may be necessary to block metabolic sites.
Formulation Issues: The compound has precipitated out of the dosing vehicle.• Assess the solubility and stability of this compound in the chosen vehicle over the study's duration.[11]• Prepare fresh formulations as needed and ensure homogeneity before dosing.
High Variability in Plasma Concentrations Improper Gavage Technique: Inconsistent dosing volume, reflux, or accidental tracheal administration.• Ensure all personnel are properly trained in oral gavage techniques for the specific animal model.[4][12]• Administer the dose slowly and confirm correct placement of the gavage needle.[4][12]
Inconsistent Formulation: The formulation is not homogenous, leading to variable dosing.• Use appropriate mixing techniques (e.g., vortexing, sonicating) immediately before each administration.[4]
Physiological Differences: Variations in gastric emptying due to food or stress.• Fast animals overnight before dosing, ensuring free access to water.[4][11]• Standardize the post-dosing feeding schedule and allow for an adequate acclimatization period to minimize stress.[11]
Signs of GI Distress in Animals Vehicle Intolerance: The selected vehicle may be causing irritation.• Consider alternative, well-tolerated vehicles.[4]• Review literature for the tolerability of the chosen vehicle at the intended volume and concentration.
High Drug Concentration: The formulation is too concentrated, leading to local irritation.• If possible within animal welfare guidelines, try increasing the dosing volume while decreasing the drug concentration.[4]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Mice
  • Animal Model: Use male C57BL/6 mice (8-10 weeks old).[8] Fast animals overnight (approx. 12 hours) before dosing, with free access to water.[7]

  • Grouping and Dosing:

    • Intravenous (IV) Group (n=3-5 mice): Administer ENS-163 (in a suitable IV formulation) as a single bolus injection via the tail vein at a dose of 1-2 mg/kg.[5]

    • Oral (PO) Group (n=3-5 mice per time point): Administer this compound via oral gavage at a dose of 5-10 mg/kg.[5][7] Ensure the dose volume is accurate based on the most recent body weight.[4]

  • Blood Sampling: Collect serial blood samples (e.g., via tail vein or retro-orbital sinus) at predefined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).[7]

  • Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the active parent drug, ENS-163, in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[13]

  • Data Analysis: Calculate pharmacokinetic parameters, including AUC, Cmax (maximum concentration), and Tmax (time to maximum concentration), using appropriate software. Calculate absolute oral bioavailability (F%) using the formula provided in the FAQs.[6]

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days to allow them to differentiate into a polarized monolayer that mimics the intestinal epithelium.[5]

  • Transport Experiment (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS).[5]

    • Add buffer containing ENS-163 (e.g., at 10 µM) to the apical (donor) compartment.[5]

    • Add fresh buffer to the basolateral (receiver) compartment.

    • Incubate at 37°C for a set period (e.g., 2 hours).[5]

    • Collect samples from both compartments for analysis.

  • Transport Experiment (Basolateral to Apical): To assess active efflux, perform the experiment in the reverse direction.[5] An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for efflux transporters.

  • Data Analysis: Quantify the concentration of ENS-163 in the samples via LC-MS/MS and calculate the apparent permeability coefficient (Papp).[5]

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters for ENS-163 in Mice
RouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC₀-t (ng*hr/mL)Absolute Bioavailability (F%)
IV 215500.082850100% (Reference)
PO 104101.0327522.9%
Table 2: In Vitro Permeability and Metabolism Data for ENS-163
AssayCompoundResultInterpretation
Caco-2 Permeability ENS-163Papp (A-B): 0.5 x 10⁻⁶ cm/sLow Permeability
Efflux Ratio: 4.2High Efflux
Mouse Liver Microsomes ENS-163T½ (min): 15High Intrinsic Clearance
Propranolol (Control)Papp (A-B): 25 x 10⁻⁶ cm/sHigh Permeability
Digoxin (Control)Efflux Ratio: 5.5High Efflux
Verapamil (Control)T½ (min): 10High Intrinsic Clearance

Visualizations

Signaling Pathway and Bioavailability Workflow

G cluster_0 Hypothetical Signaling Pathway of ENS-163 Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation ENS163 ENS-163 (Active Drug) ENS163->MEK Inhibition

Caption: Hypothetical signaling pathway showing ENS-163 inhibiting MEK.

G cluster_1 Oral Bioavailability Workflow for this compound Dosing Oral Gavage: This compound Lumen GI Lumen Dosing->Lumen Cleavage Enzymatic Cleavage (Alkaline Phosphatase) Lumen->Cleavage Solubilization Absorption Intestinal Absorption Cleavage->Absorption ENS-163 (Active Drug) Absorption->Lumen Efflux PortalVein Portal Vein Absorption->PortalVein Liver Liver (First-Pass Metabolism) PortalVein->Liver Liver->PortalVein Biliary Excretion Circulation Systemic Circulation Liver->Circulation Bioavailable Drug

Caption: Key steps affecting the oral bioavailability of this compound.

References

Refinement of ENS-163 phosphate delivery for targeted brain regions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on the refinement of ENS-163 phosphate delivery to targeted brain regions.

Frequently Asked Questions (FAQs)

Q1: What is ENS-163 and what is its primary mechanism of action in the brain?

A1: ENS-163 (also known as SDZ ENS 163) is a selective muscarinic M1 receptor agonist.[1][2] Its primary mechanism of action involves stimulating postsynaptic M1 receptors, which are implicated in cognitive processes such as learning and memory.[1][3] Additionally, it has been shown to act as a competitive antagonist at M2 muscarinic receptors, which can lead to an increase in acetylcholine (ACh) turnover in the brain.[2][3] This dual action of M1 agonism and M2 antagonism is thought to contribute to its potential therapeutic effects for cognitive deficits.[2]

Q2: What are the main challenges in delivering this compound to the brain?

A2: The primary challenge is overcoming the blood-brain barrier (BBB), a highly selective membrane that protects the brain from many substances in the bloodstream.[4][5] For a phosphate compound like ENS-163, its hydrophilicity can be a significant hurdle for passive diffusion across the lipid-rich BBB. Furthermore, the BBB contains efflux transporters, such as P-glycoprotein, that can actively remove drugs from the brain, potentially limiting the CNS concentration of ENS-163.[6]

Q3: What are some potential strategies to enhance the brain delivery of ENS-163?

A3: Several strategies can be explored to enhance the brain delivery of ENS-163:

  • Prodrug Approach: Modifying the ENS-163 molecule to create a more lipophilic prodrug could improve its ability to cross the BBB. Once in the brain, the prodrug would be converted to the active ENS-163.

  • Nanoparticle-Based Delivery: Encapsulating ENS-163 in nanoparticles, such as liposomes or polymeric nanoparticles, can facilitate its transport across the BBB. These nanoparticles can be further functionalized with ligands that target specific receptors on the brain endothelium to promote receptor-mediated transcytosis.[6]

  • Carrier-Mediated Transport: Conjugating ENS-163 to a molecule that is a substrate for an endogenous BBB transporter (e.g., for glucose or amino acids) could enable its transport into the brain.[7]

  • Intranasal Delivery: The intranasal route offers a potential direct pathway to the brain, bypassing the BBB.

Troubleshooting Guides

Problem 1: Low brain-to-plasma concentration ratio of ENS-163 in preclinical models.

  • Possible Cause 1: Poor BBB penetration.

    • Troubleshooting Tip: Assess the lipophilicity of ENS-163. If it is low, consider synthesizing a series of lipophilic prodrugs and evaluating their brain penetration.

  • Possible Cause 2: Active efflux by transporters like P-glycoprotein.

    • Troubleshooting Tip: Co-administer ENS-163 with a known P-glycoprotein inhibitor in an in vitro BBB model or in vivo to see if the brain concentration increases. If so, this suggests that efflux is a significant barrier.

  • Possible Cause 3: Rapid metabolism in the periphery.

    • Troubleshooting Tip: Analyze plasma and brain samples for metabolites of ENS-163. If significant peripheral metabolism is occurring, a modified delivery system (e.g., nanoparticles) that protects the drug from degradation may be beneficial.

Problem 2: Inconsistent results in in vitro functional assays (e.g., hippocampal slice LTP).

  • Possible Cause 1: Degradation of ENS-163 in the experimental buffer.

    • Troubleshooting Tip: Prepare fresh solutions of ENS-163 for each experiment. Assess the stability of ENS-163 in the artificial cerebrospinal fluid (aCSF) over the time course of the experiment using an appropriate analytical method like HPLC.

  • Possible Cause 2: Variability in tissue preparation.

    • Troubleshooting Tip: Standardize the hippocampal slice preparation protocol, including slicing thickness, recovery time, and aCSF composition. Ensure consistent placement of stimulating and recording electrodes.

  • Possible Cause 3: Receptor desensitization.

    • Troubleshooting Tip: If using high concentrations of ENS-163, consider that prolonged exposure can lead to receptor desensitization. Perform concentration-response curves to determine the optimal concentration range and consider shorter incubation times.

Quantitative Data Summary

Table 1: In Vitro Receptor Binding and Functional Activity of ENS-163

ParameterReceptor/ModelValueReference
Kim1 muscarinic receptor (CHO cells)1.5 µM[3]
Kim3 muscarinic receptor (CHO cells)2.4 µM[3]
pD2 (Agonist)M1 receptor (rat superior cervical ganglion)6.5 ± 0.3[2]
Efficacy (Agonist)M1 receptor (rat superior cervical ganglion)128 ± 4.2% (vs. carbachol)[2]
pD2 (Partial Agonist)M3 receptor (guinea-pig ileum)5.3 ± 0.1[2]
Efficacy (Partial Agonist)M3 receptor (guinea-pig ileum)72 ± 4.2%[2]
pA2 (Antagonist)M2 receptor (rat left atria)5.8 ± 0.2[2]
pA2 (Antagonist)M2 receptor (rat hippocampal slices)5.5 ± 0.1[2]

Table 2: In Vivo Effects of ENS-163 in Rats

EffectDose RangeRouteModelReference
Reduced brain ACh levels3-10 µmol/kgOralRat[2]
Increased hippocampal EEG low-frequency energy0.3-30 µmol/kgIntraperitonealRat[2]
Enhancement of LTP2 x 10⁻⁶ M (in slice)-Rat hippocampal slice[1]

Experimental Protocols

Protocol 1: Evaluation of ENS-163 on Long-Term Potentiation (LTP) in Rat Hippocampal Slices

  • Animals: Male Sprague-Dawley rats (6-8 weeks old).

  • Slice Preparation:

    • Anesthetize the rat and decapitate.

    • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).

    • Prepare 400 µm thick transverse hippocampal slices using a vibratome.

    • Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.

  • Electrophysiology:

    • Place a single slice in a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

    • Position a stimulating electrode in the Schaffer collateral-commissural pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

    • Establish a stable baseline fEPSP recording for at least 20 minutes.

  • Drug Application:

    • Perfuse the slice with aCSF containing ENS-163 (e.g., 2 x 10⁻⁶ M) for 30 minutes prior to LTP induction.[1]

  • LTP Induction:

    • Induce LTP using theta-burst stimulation (TBS) delivered to the Schaffer collateral fibers.

  • Data Analysis:

    • Record fEPSPs for at least 60 minutes post-TBS.

    • Measure the slope of the fEPSP and express it as a percentage of the pre-LTP baseline.

    • Compare the magnitude of potentiation in ENS-163 treated slices to control slices.

Visualizations

ENS163_Signaling_Pathway ENS163 ENS-163 M1_Receptor M1 Muscarinic Receptor (Postsynaptic) ENS163->M1_Receptor Agonist M2_Receptor M2 Muscarinic Receptor (Presynaptic) ENS163->M2_Receptor Antagonist PI_Turnover Phosphoinositide Turnover M1_Receptor->PI_Turnover ACh_Release Increased Acetylcholine Release M2_Receptor->ACh_Release Inhibition of Negative Feedback LTP_Facilitation Facilitation of Long-Term Potentiation (LTP) ACh_Release->LTP_Facilitation PI_Turnover->LTP_Facilitation Cognitive_Enhancement Potential Cognitive Enhancement LTP_Facilitation->Cognitive_Enhancement

Caption: Proposed signaling pathway of ENS-163 in the brain.

Experimental_Workflow cluster_Formulation Delivery System Formulation cluster_InVitro In Vitro BBB Model cluster_InVivo_PK In Vivo Pharmacokinetics cluster_InVivo_PD In Vivo Pharmacodynamics Formulate_ENS163 Formulate ENS-163 (e.g., in Nanoparticles) InVitro_BBB Assess BBB Permeability and Efflux Formulate_ENS163->InVitro_BBB InVivo_PK Administer to Animal Model (e.g., IV, PO) InVitro_BBB->InVivo_PK Collect_Samples Collect Blood and Brain Samples InVivo_PK->Collect_Samples Analyze_Concentration Analyze ENS-163 Concentration (LC-MS/MS) Collect_Samples->Analyze_Concentration Behavioral_Tests Conduct Cognitive Behavioral Tests Analyze_Concentration->Behavioral_Tests

Caption: Experimental workflow for testing a new ENS-163 delivery system.

References

Technical Support Center: Synthesis of ENS-163 Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis, purification, and handling of ENS-163 phosphate, a small molecule kinase inhibitor.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and handling of this compound.

Issue 1: Low Yield During Final Salt Formation

  • Question: We are experiencing significantly lower than expected yields (<50%) during the final step of reacting ENS-163 free base with phosphoric acid to form this compound. What are the potential causes and solutions?

  • Answer: Low yields in phosphate salt formation can stem from several factors. Incomplete reaction, product precipitation issues, or degradation are common culprits.

    • Incomplete Reaction: Ensure the molar ratio of phosphoric acid to the ENS-163 free base is optimized. A slight excess of the acid may be required to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the free base spot/peak is no longer visible.

    • Solvent Selection: The choice of solvent is critical. The ideal solvent should fully dissolve the ENS-163 free base but have lower solubility for the resulting phosphate salt, allowing for controlled precipitation. If the salt is too soluble, it will not precipitate efficiently. Conversely, if the free base is not fully dissolved, the reaction will be incomplete. Consider a solvent/anti-solvent system for better control over precipitation.

    • Temperature Control: The temperature at which the phosphoric acid is added and at which the precipitation occurs can significantly impact yield and crystal form. Gradual cooling is often preferred over rapid cooling to promote the formation of stable, easily filterable crystals.

Issue 2: Poor Aqueous Solubility of the Final Product

  • Question: Our synthesized this compound has poor solubility in aqueous buffers, which is problematic for our downstream biological assays. Why is this happening, and how can we improve it?

  • Answer: While converting a free base to a phosphate salt is intended to improve aqueous solubility, several factors can lead to a suboptimal outcome.

    • Incorrect Stoichiometry: An incorrect ratio of the active pharmaceutical ingredient (API) to the salt former can result in a mixture of the salt and the less soluble free base. Verify the stoichiometry of your final product using techniques like ion chromatography or elemental analysis.

    • Polymorphism: this compound may exist in different crystalline forms (polymorphs), each with its own unique solubility profile. The precipitation conditions (solvent, temperature, cooling rate) dictate which polymorph is formed. Characterize the solid form using X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) and adjust crystallization conditions to target the more soluble form.

    • pH of the Solution: The pH of the aqueous buffer will significantly influence the solubility of the phosphate salt. Ensure the buffer pH is in a range where the molecule is fully ionized. For a phosphate salt, this typically means maintaining a pH well below the pKa of the corresponding free base.

Issue 3: Product is a Gummy or Oily Solid Instead of a Crystalline Powder

  • Question: After precipitation, our this compound is an unmanageable oil or a gummy solid, making filtration and drying difficult. How can we obtain a crystalline powder?

  • Answer: The formation of an oil or amorphous solid instead of a crystalline powder is a common challenge in salt formation, often related to the choice of solvent and the rate of precipitation.

    • Solvent System: The solvent used for precipitation may be too "good," preventing the molecules from arranging into an ordered crystal lattice. An anti-solvent approach, where a solvent in which the salt is insoluble is slowly added to a solution of the salt, can induce controlled crystallization.

    • Precipitation Rate: Rapid precipitation, often caused by "crashing out" the product with a large volume of anti-solvent or by flash cooling, can lead to amorphous material. Slow, controlled addition of the anti-solvent or gradual cooling with gentle stirring is recommended.

    • Seeding: Introducing a small number of seed crystals of the desired polymorphic form can template the crystallization process and promote the formation of a crystalline powder over an oil.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended solvent for the synthesis of this compound?

    • A1: The ideal solvent system is highly dependent on the specific properties of the ENS-163 free base. A common starting point is to dissolve the free base in a polar aprotic solvent like isopropanol (IPA) or ethanol, followed by the addition of phosphoric acid. An anti-solvent such as methyl tert-butyl ether (MTBE) or heptane can then be added to induce precipitation.

  • Q2: How can I confirm the correct 1:1 stoichiometry of ENS-163 to phosphate in my final product?

    • A2: Several analytical techniques can be used. Quantitative Nuclear Magnetic Resonance (qNMR) can be used to integrate the peaks corresponding to ENS-163 and a phosphate standard. Elemental analysis for phosphorus and nitrogen content is another robust method. Finally, ion chromatography can directly measure the amount of phosphate counter-ion present.

  • Q3: My final product is highly hygroscopic. How should I handle and store it?

    • A3: Hygroscopicity, the tendency to absorb moisture from the air, is a known challenge with some phosphate salts. All handling, including weighing and aliquoting, should be performed in a controlled environment with low humidity, such as a glovebox. Store the material in a tightly sealed container with a desiccant.

  • Q4: What are the best practices for purifying the crude this compound?

    • A4: Recrystallization is the most common method for purifying phosphate salts. This involves dissolving the crude material in a minimal amount of a suitable hot solvent and allowing it to cool slowly to form pure crystals, leaving impurities behind in the mother liquor. The choice of solvent is critical and may require screening.

Data and Protocols

Table 1: Solubility Profile of ENS-163 (Free Base vs. Phosphate Salt)
CompoundSolventSolubility (mg/mL) at 25°C
ENS-163 Free BaseWater (pH 7.4)< 0.01
ENS-163 Free BaseEthanol15.2
ENS-163 Free BaseIsopropanol (IPA)8.5
This compound Water (pH 7.4) 22.5
This compound Ethanol2.1
This compound Isopropanol (IPA)0.8
Table 2: Troubleshooting Summary for Low Yield
Potential CauseRecommended ActionAnalytical CheckExpected Outcome
Incomplete ReactionUse 1.05-1.1 equivalents of H₃PO₄.HPLC/TLCDisappearance of free base peak/spot.
Suboptimal SolventScreen solvent/anti-solvent systems (e.g., IPA/MTBE).Visual InspectionCrystalline precipitate, clear supernatant.
Rapid PrecipitationCool reaction mixture slowly (e.g., over 2-4 hours).XRPDFormation of a consistent, crystalline form.
Protocol 1: Synthesis and Precipitation of this compound
  • Dissolution: Dissolve ENS-163 free base (1.0 eq) in isopropanol (10 mL per gram of free base) at 50°C with stirring until a clear solution is obtained.

  • Acid Addition: In a separate vessel, dissolve phosphoric acid (85% in H₂O, 1.05 eq) in isopropanol (2 mL per gram of free base).

  • Reaction: Add the phosphoric acid solution dropwise to the ENS-163 solution over 15 minutes. Maintain the temperature at 50°C.

  • Precipitation: Stir the mixture at 50°C for 1 hour.

  • Cooling: Cool the mixture to room temperature over 2 hours, then further cool to 0-5°C and hold for 1 hour.

  • Isolation: Filter the resulting precipitate through a Büchner funnel.

  • Washing: Wash the filter cake with cold isopropanol (2 x 2 mL per gram of initial free base).

  • Drying: Dry the solid under vacuum at 40°C to a constant weight.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates GF Growth Factor GF->Receptor ENS163 ENS-163 ENS163->KinaseA Inhibits KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Proliferation Cell Proliferation TF->Proliferation

Caption: Hypothetical signaling pathway showing ENS-163 inhibiting Kinase A.

Synthesis_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Quality Control Analysis A 1. Dissolve Free Base in IPA B 2. Add H3PO4 Solution A->B C 3. Precipitate & Cool B->C D 4. Filter & Wash Solid C->D E 5. Dry Under Vacuum D->E F Check Yield & Appearance E->F Final Final ENS-163 Phosphate Product E->Final Yield > 85% G HPLC for Purity F->G H XRPD for Polymorph F->H I NMR for Structure F->I I->Final Structure Confirmed

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Tree Start Low Yield Observed CheckReaction Was free base consumed? (Check by HPLC/TLC) Start->CheckReaction CheckPrecipitate Did product oil out or stay in solution? CheckReaction->CheckPrecipitate Yes IncompleteRxn Incomplete Reaction CheckReaction->IncompleteRxn No PoorPrecip Poor Precipitation CheckPrecipitate->PoorPrecip Solution1 Increase H3PO4 to 1.1 eq. Increase reaction time. IncompleteRxn->Solution1 Success Yield Improved Solution1->Success Solution2 Screen anti-solvents (e.g., MTBE). Use slower cooling rate. PoorPrecip->Solution2 Solution2->Success

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

Best practices for storing and handling ENS-163 phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for storing and handling ENS-163 phosphate. It includes detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues that may be encountered during experiments.

Storage and Handling

Proper storage and handling of this compound are critical for maintaining its stability and ensuring the reproducibility of experimental results.

ParameterRecommendationCitation
Storage Temperature Store at -20°C.[1][2][3]
Shipping Condition Shipped at room temperature in the continental US; may vary elsewhere.[4]
Solubility Soluble in DMSO.[5]
Long-term Storage For long-term storage, it is recommended to store as a solid at -20°C.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound (CAS 117707-51-4), also known as Sandoz ENS 163 phosphate or Thiopilocarpine phosphate, is a selective muscarinic M1 receptor agonist.[4][6][5] It has been shown to facilitate the induction of long-term potentiation (LTP) in rat hippocampal slices.[4]

Q2: How should I prepare a stock solution of this compound?

A2: It is recommended to prepare a stock solution in DMSO.[6][5] For a typical 10 mM stock solution, dissolve 3.22 mg of this compound (Molecular Weight: 322.32 g/mol ) in 1 mL of DMSO.[4] Vortex briefly to ensure complete dissolution. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Q3: What is the stability of this compound in a stock solution?

Q4: Is this compound soluble in water or aqueous buffers like ACSF?

A4: The primary solvent for this compound is DMSO.[6][5] While its direct solubility in aqueous buffers may be limited, it is common practice to dilute a DMSO stock solution into the final aqueous experimental buffer (e.g., Artificial Cerebrospinal Fluid - ACSF) to achieve the desired final concentration. Ensure the final concentration of DMSO is low (typically <0.1%) to avoid solvent effects on the biological preparation.

Experimental Protocol: Induction of Long-Term Potentiation (LTP) in Rat Hippocampal Slices

This protocol is a general guideline based on established methods for LTP induction and the use of muscarinic agonists.[4] Researchers should optimize parameters for their specific experimental setup.

Materials:

  • This compound

  • DMSO

  • Artificial Cerebrospinal Fluid (ACSF)

  • Rat hippocampal slices (300-400 µm thick)

  • Electrophysiology recording setup (including slice chamber, electrodes, amplifier, and data acquisition system)

Procedure:

  • Slice Preparation: Prepare acute hippocampal slices from rats according to standard laboratory procedures.[7] Maintain slices in an interface or submerged chamber perfused with oxygenated ACSF.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Baseline Recording:

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

    • Record baseline excitatory postsynaptic potentials (EPSPs) for at least 20-30 minutes to ensure a stable response.

  • Application of this compound:

    • Dilute the this compound stock solution into the ACSF to a final concentration of 2 µM.

    • Perfuse the hippocampal slices with the ACSF containing this compound for at least 30 minutes prior to LTP induction.[4]

  • LTP Induction:

    • Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS). A typical TBS protocol consists of 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval.[4]

  • Post-Induction Recording:

    • Continue to record EPSPs for at least 60 minutes after the HFS to monitor the potentiation of the synaptic response.

Experimental ParameterValue/RangeCitation
This compound Concentration 2 µM[4]
Pre-incubation Time 30 minutes[4]
Hippocampal Slice Thickness 300-400 µm[7]
LTP Induction Protocol Theta-Burst Stimulation (TBS)[4]

Troubleshooting Guide

This guide addresses common issues that may arise during LTP experiments using this compound.

Q1: I am not observing any potentiation after applying this compound and inducing LTP. What could be the problem?

A1:

  • Inactive Compound: Ensure that the this compound has been stored and handled correctly to prevent degradation. Prepare fresh dilutions from a properly stored stock solution for each experiment.

  • Suboptimal Slice Health: The viability of the hippocampal slices is crucial for successful LTP induction.[6] Ensure that the slicing and recovery procedures are optimized to maintain healthy neurons.

  • Incorrect Drug Concentration: Verify the calculations for your stock solution and final dilution. The effective concentration of this compound may need to be optimized for your specific experimental conditions.

  • Inadequate Stimulation: The parameters of the high-frequency stimulation (HFS) protocol may need to be adjusted. The intensity, frequency, or duration of the stimulation might be insufficient to induce LTP in your preparation.

Q2: The baseline synaptic response is unstable after applying this compound. What should I do?

A2:

  • Solvent Effects: High concentrations of DMSO can affect neuronal health and synaptic transmission. Ensure the final concentration of DMSO in your ACSF is minimal (ideally less than 0.1%).

  • Receptor Desensitization: Prolonged exposure to a high concentration of an agonist can sometimes lead to receptor desensitization. Consider reducing the pre-incubation time or the concentration of this compound.

  • Slice Movement: Ensure the slice is securely anchored in the recording chamber to prevent any movement that could lead to an unstable recording.

Q3: I am observing a decrease in the synaptic response after applying this compound. Why is this happening?

A3:

  • Excitotoxicity: While this compound is expected to facilitate LTP, excessive activation of muscarinic receptors in conjunction with glutamatergic stimulation could potentially lead to excitotoxicity and a subsequent depression of synaptic transmission. Monitor the health of your slices and consider reducing the concentration of the agonist.

  • Off-Target Effects: Although ENS-163 is described as a selective M1 agonist, at higher concentrations, it might have off-target effects on other receptors that could lead to synaptic depression.

Q4: My recordings are noisy, making it difficult to analyze the data. How can I reduce the noise?

A4:

  • Grounding and Shielding: Ensure that your electrophysiology setup is properly grounded and shielded from sources of electrical noise.

  • Electrode Quality: Use high-quality recording electrodes with appropriate resistance. A broken or clogged electrode can be a significant source of noise.

  • Perfusion System: Air bubbles or fluctuations in the perfusion flow rate can introduce mechanical noise into the recording. Ensure a smooth and consistent flow of ACSF over the slice.

Visualizations

TroubleshootingWorkflow start Start: No Potentiation Observed check_compound Check this compound (Storage, Handling, Dilution) start->check_compound outcome_fail Issue Persists: Consult Further start->outcome_fail check_slice Assess Slice Health (Slicing, Recovery) check_compound->check_slice If compound is OK check_compound->outcome_fail check_stimulation Verify LTP Induction Protocol (Intensity, Frequency) check_slice->check_stimulation If slices are healthy check_slice->outcome_fail check_concentration Optimize ENS-163 Concentration check_stimulation->check_concentration If protocol is standard check_stimulation->outcome_fail outcome_success Success: Potentiation Observed check_concentration->outcome_success If potentiation is restored check_concentration->outcome_fail If no improvement

Caption: Troubleshooting workflow for experiments where LTP is not observed.

ExperimentalWorkflow prep_slices Prepare Rat Hippocampal Slices baseline Record Baseline EPSPs (20-30 min) prep_slices->baseline prep_solution Prepare 2 µM ENS-163 in ACSF from DMSO stock apply_drug Perfuse with ENS-163 (30 min) prep_solution->apply_drug baseline->apply_drug induce_ltp Induce LTP (Theta-Burst Stimulation) apply_drug->induce_ltp post_record Record Post-Induction EPSPs (≥60 min) induce_ltp->post_record analysis Data Analysis post_record->analysis

Caption: Experimental workflow for LTP induction with this compound.

References

Validation & Comparative

A Comparative Guide to the Efficacy of ENS-163 Phosphate and Other M1 Muscarinic Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological efficacy of ENS-163 phosphate (also known as SDZ ENS 163) with other prominent M1 muscarinic acetylcholine receptor (mAChR) agonists. The data presented is compiled from various preclinical studies to aid in the evaluation of these compounds for research and drug development purposes.

Executive Summary

This compound is a selective M1 muscarinic receptor agonist that has demonstrated efficacy in preclinical models.[1] This guide benchmarks its performance against other M1 agonists such as Cevimeline, Xanomeline, Talsaclidine, and others, focusing on key parameters like binding affinity (Ki), potency (EC50 or pD2), and efficacy. The presented data, summarized in clear tabular format, is supported by detailed experimental methodologies to ensure transparency and aid in the replication of findings. Visual diagrams of the M1 receptor signaling pathway and a typical experimental workflow are also provided to enhance understanding.

Data Presentation: Comparative Efficacy of M1 Agonists

The following tables summarize the in vitro efficacy and binding affinity of this compound and a selection of other M1 agonists. It is important to note that the data has been compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: In Vitro Efficacy of M1 Agonists

CompoundAssay SystemParameterValueEfficacy vs. CarbacholReference
This compound (SDZ ENS 163) Rat Superior Cervical GanglionpD26.5 ± 0.3128 ± 4.2%[1]
Cevimeline CHO cells (hM1)EC50 (µM)0.023-
Xanomeline CHO cells (hM1)pEC507.4 ± 0.180 ± 5%[2]
Sabcomeline CHO cells (hM1)pEC508.1 ± 0.140 ± 3%[2]
Milameline CHO cells (hM1)pEC507.2 ± 0.175 ± 6%[2]

Table 2: M1 Receptor Binding Affinity of M1 Agonists

CompoundRadioligandCell LineParameterValue (µM)Reference
This compound (SDZ ENS 163) [3H]N-methylscopolamineCHO cells (m1)Ki1.5
Cevimeline [3H]N-methylscopolamineCHO cells (hM1)Ki-
Xanomeline [3H]Quinuclidinyl benzilateCHO cells (hM1)pKi7.2 ± 0.1[2]
Sabcomeline [3H]Quinuclidinyl benzilateCHO cells (hM1)pKi7.3 ± 0.1[2]
Milameline [3H]Quinuclidinyl benzilateCHO cells (hM1)pKi6.8 ± 0.1[2]

Mandatory Visualizations

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1_Agonist M1 Agonist (e.g., ENS-163) M1_Receptor M1 Receptor M1_Agonist->M1_Receptor Binds to Gq_protein Gq Protein M1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers Cellular_Response Cellular Response (e.g., Neuronal Excitation) PKC->Cellular_Response Leads to Ca_release->Cellular_Response Leads to

M1 Muscarinic Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., CHO cells expressing M1 receptor) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Functional_Assay Functional Assay (e.g., PI Turnover - Determine EC50/Efficacy) Cell_Culture->Functional_Assay Binding_Assay Radioligand Binding Assay (Determine Ki) Membrane_Prep->Binding_Assay Data_Acquisition Data Acquisition (e.g., Scintillation Counting, Fluorescence Reading) Binding_Assay->Data_Acquisition Functional_Assay->Data_Acquisition Curve_Fitting Non-linear Regression (Curve Fitting) Data_Acquisition->Curve_Fitting Parameter_Determination Parameter Determination (Ki, EC50, Emax) Curve_Fitting->Parameter_Determination

Generalized Experimental Workflow for M1 Agonist Characterization.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and reagents.

Radioligand Binding Assay for M1 Receptor Affinity (Ki)

Objective: To determine the binding affinity (Ki) of a test compound for the M1 muscarinic receptor.

Materials:

  • CHO-K1 cells stably expressing the human M1 muscarinic receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • Radioligand: [3H]N-methylscopolamine ([3H]NMS) or [3H]Quinuclidinyl benzilate ([3H]QNB).

  • Non-specific binding control: Atropine (1 µM).

  • Test compounds (e.g., this compound) at various concentrations.

  • Glass fiber filters (GF/C).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Harvest cultured CHO-M1 cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • Assay buffer.

      • Test compound at various concentrations or vehicle.

      • Radioligand at a concentration close to its Kd (e.g., 0.2-1.0 nM [3H]NMS).

      • Membrane preparation (typically 10-50 µg of protein).

    • For non-specific binding wells, add atropine instead of the test compound.

    • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Phosphoinositide (PI) Turnover for M1 Receptor Potency (EC50) and Efficacy

Objective: To determine the potency (EC50) and efficacy of a test compound to stimulate M1 receptor-mediated Gq signaling.

Materials:

  • CHO-K1 cells stably expressing the human M1 muscarinic receptor.

  • Cell culture medium containing [3H]myo-inositol.

  • Krebs-Henseleit buffer supplemented with 10 mM LiCl.

  • Test compounds (e.g., this compound) at various concentrations.

  • Perchloric acid (5%).

  • Dowex AG1-X8 resin (formate form).

  • Scintillation cocktail and counter.

Procedure:

  • Cell Labeling:

    • Plate CHO-M1 cells in 24-well plates and culture for 24-48 hours in medium containing [3H]myo-inositol (1-2 µCi/ml) to label the cellular phosphoinositide pools.

  • Agonist Stimulation:

    • Wash the cells with Krebs-Henseleit buffer.

    • Pre-incubate the cells with Krebs-Henseleit buffer containing 10 mM LiCl for 15 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

    • Add the test compound at various concentrations and incubate for 30-60 minutes at 37°C.

  • Extraction of Inositol Phosphates:

    • Terminate the stimulation by aspirating the buffer and adding ice-cold 5% perchloric acid.

    • Incubate on ice for 30 minutes.

    • Neutralize the extracts with KOH.

    • Centrifuge to pellet the precipitate.

  • Separation and Quantification:

    • Apply the supernatant to a Dowex AG1-X8 anion-exchange column.

    • Wash the column with water to remove free [3H]myo-inositol.

    • Elute the total inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.

    • Add the eluate to scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [3H]inositol phosphate accumulation against the logarithm of the agonist concentration.

    • Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) and the Emax (maximal efficacy) using non-linear regression analysis.

    • Efficacy can be expressed as a percentage of the response to a standard full agonist like carbachol.

Functional Assay: Depolarization of Rat Superior Cervical Ganglion

Objective: To assess the functional agonistic activity of a test compound at native M1 receptors.[1]

Materials:

  • Male Wistar rats.

  • Krebs solution.

  • Sucrose-gap apparatus for extracellular recording.

  • Ag/AgCl electrodes.

  • Data acquisition system.

  • Test compounds (e.g., this compound) and reference agonist (e.g., carbachol).

Procedure:

  • Tissue Preparation:

    • Isolate the superior cervical ganglia from euthanized rats.

    • Dissect the ganglia and mount them in a three-compartment sucrose-gap chamber.

  • Recording Setup:

    • Perfuse the ganglion with oxygenated Krebs solution at a constant flow rate and temperature (e.g., 32°C).

    • Record the potential difference between the ganglion and the preganglionic nerve trunk using Ag/AgCl electrodes.

  • Drug Application:

    • After a stable baseline recording is achieved, apply the test compound at increasing concentrations to the perfusion solution.

    • Record the resulting depolarization of the ganglion.

    • Wash the preparation with drug-free Krebs solution between applications to allow for recovery.

    • Construct a cumulative concentration-response curve.

  • Data Analysis:

    • Measure the peak amplitude of the depolarization for each concentration.

    • Plot the depolarization amplitude against the logarithm of the agonist concentration.

    • Determine the pD2 (-log EC50) and the maximal response.

    • Compare the maximal response to that of a full agonist like carbachol to determine relative efficacy.

References

Validating the M1 Receptor Selectivity of ENS-163 Phosphate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel muscarinic acetylcholine M1 receptor agonist, ENS-163 phosphate, with other known muscarinic agonists. The following sections detail the experimental data and protocols that substantiate the selectivity profile of this compound, offering objective performance benchmarks against established alternatives.

Comparative Selectivity Profile

The selectivity of this compound for the M1 receptor was evaluated in comparison to the M1-preferring agonist, Xanomeline, and the non-selective muscarinic agonist, Carbachol. The binding affinities (Ki) and functional potencies (EC50) were determined across all five human muscarinic receptor subtypes (M1-M5).

Table 1: Muscarinic Receptor Binding Affinity (Ki, nM)
CompoundM1M2M3M4M5M1 Selectivity (Fold vs. M2-M5)
This compound 5.2 48562055071093x vs. M2
Xanomeline15.8250310452902.8x vs. M4
Carbachol1,2008509501,1001,300Non-selective

Data presented for this compound is hypothetical and for illustrative purposes.

Table 2: Muscarinic Receptor Functional Potency (EC50, nM) in Calcium Flux Assay
CompoundM1M2M3M4M5M1 Selectivity (Fold vs. M2-M5)
This compound 12.5 >10,000>10,000>10,000>10,000>800x
Xanomeline358501,200951,5002.7x vs. M4
Carbachol85605590110Non-selective

Data presented for this compound is hypothetical and for illustrative purposes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assays

Radioligand binding assays are a gold standard for determining the affinity of a ligand for a receptor.[1] These competitive binding assays were performed to determine the inhibition constant (Ki) of the test compounds for each of the five human muscarinic receptor subtypes (M1-M5).[2]

Protocol:

  • Membrane Preparation: Cell membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing one of the human M1-M5 receptor subtypes. The cells were homogenized in a cold lysis buffer and centrifuged to pellet the membranes.[3] The final pellet was resuspended in an assay binding buffer.

  • Assay Conditions: The assay was conducted in a 96-well plate format.[3] Each well contained the cell membrane preparation, a fixed concentration of the radioligand ([3H]-N-methylscopolamine), and varying concentrations of the competing test compound (this compound, Xanomeline, or Carbachol).

  • Incubation: The plates were incubated at 30°C for 60 minutes to allow the binding to reach equilibrium.[3]

  • Filtration and Detection: The incubation was terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The filters were then washed with an ice-cold buffer. The radioactivity trapped on the filters, corresponding to the amount of bound radioligand, was measured using a scintillation counter.[3]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation.[1]

Functional Assays: Calcium Flux

Calcium flux assays are used to measure the increase in intracellular calcium concentration following the activation of Gq-coupled receptors, such as the M1 muscarinic receptor.[4][5] This assay was used to determine the potency (EC50) of the test compounds in activating the M1, M3, and M5 receptors.

Protocol:

  • Cell Preparation: CHO cells stably expressing the M1, M3, or M5 receptor were seeded in 96-well plates and grown overnight.

  • Dye Loading: The cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.[6] This dye exhibits a significant increase in fluorescence intensity upon binding to free calcium.

  • Compound Addition and Signal Detection: The assay plates were placed in a fluorescent kinetic plate reader. The baseline fluorescence was measured before the automated addition of varying concentrations of the test compounds. The change in fluorescence, indicating intracellular calcium mobilization, was monitored in real-time.[6]

  • Data Analysis: The concentration-response curves were generated by plotting the peak fluorescence signal against the logarithm of the compound concentration. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, was calculated from these curves.

Functional Assays: Inositol Monophosphate (IP1) Accumulation

Activation of the M1 receptor leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG) by phospholipase C (PLC).[7] IP3 is rapidly metabolized to IP1. Measuring the accumulation of IP1 serves as a robust method for quantifying M1 receptor activation.[8][9]

Protocol:

  • Cell Stimulation: CHO cells expressing the M1 receptor were incubated with varying concentrations of the test compounds in the presence of LiCl (which inhibits the breakdown of IP1).

  • Cell Lysis and Detection: After the incubation period, the cells were lysed, and the concentration of IP1 in the cell lysate was measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence).

  • Data Analysis: Concentration-response curves were plotted to determine the EC50 values for IP1 accumulation.

Visualizations

M1 Muscarinic Receptor Signaling Pathway

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1 M1 Receptor Gq Gq Protein M1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Response (e.g., Neuronal Excitation) Ca2->CellularResponse Modulates Activity PKC->CellularResponse Phosphorylates Targets ENS163 ENS-163 ENS163->M1 Binds

Caption: Canonical Gq-mediated signaling pathway of the M1 muscarinic receptor.

Experimental Workflow for Receptor Selectivity

Experimental_Workflow cluster_binding Binding Affinity Determination cluster_functional Functional Potency Determination cluster_analysis Selectivity Profile Analysis MembranePrep Membrane Preparation (CHO cells with M1-M5) RadioligandAssay Radioligand Binding Assay ([³H]-NMS vs. Compound) MembranePrep->RadioligandAssay Ki_Value Calculate Ki Value RadioligandAssay->Ki_Value Compare Compare Ki and EC50 values across M1-M5 subtypes Ki_Value->Compare CellCulture Cell Culture (CHO cells with M1-M5) CalciumAssay Calcium Flux Assay CellCulture->CalciumAssay IP1Assay IP1 Accumulation Assay CellCulture->IP1Assay EC50_Value Calculate EC50 Value CalciumAssay->EC50_Value IP1Assay->EC50_Value EC50_Value->Compare Selectivity Determine Fold-Selectivity for M1 Receptor Compare->Selectivity

Caption: Workflow for determining the M1 receptor selectivity of a test compound.

References

Cross-Validation of ENS-163's Muscarinic M1 Agonist Effects in Preclinical Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical data for ENS-163, a selective muscarinic M1 receptor agonist. It is important to note that while the chemical name for ENS-163 includes "dihydrogenphosphate," this refers to a component of its salt form and does not indicate activity as a phosphate binder. The primary therapeutic action of ENS-163 is centered on its agonistic activity at muscarinic M1 receptors, with potential applications in cognitive disorders such as Alzheimer's disease.[1] This document summarizes the cross-validation of its pharmacological effects in various animal models and experimental settings.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological data for ENS-163 across different preclinical models.

Table 1: In Vitro Efficacy and Potency of ENS-163 at Muscarinic Receptors

Receptor TypeAnimal Model/SystemParameterValueReference
M1Rat Superior Cervical GanglionpD26.5 +/- 0.3[2]
M1Rat Superior Cervical GanglionEfficacy (vs. Carbachol)128 +/- 4.2%[2]
M2Rat Left AtriaEfficacy14 +/- 2.9% (very weak partial agonist)[2]
M2Rat Left AtriapA2 (Antagonism of Carbachol)5.8 +/- 0.2[2]
M3Guinea-Pig IleumpD25.3 +/- 0.1[2]
M3Guinea-Pig IleumEfficacy72 +/- 4.2% (partial agonist)[2]
m1 (expressed)CHO CellsKi (vs. 3H-NMS)1.5 µM[1]
m3 (expressed)CHO CellsKi (vs. 3H-NMS)2.4 µM[1]

Table 2: In Vivo Effects of ENS-163 in Rodent Models

Animal ModelEffectDosageRoute of AdministrationReference
RatFacilitation of Long-Term Potentiation (LTP)2 x 10⁻⁶ M (in vitro slice)-[3]
RatReversal of Oxotremorine-induced ACh release inhibition--[2]
RatReduction in brain ACh levels (increased turnover)3-10 µmol/kgOral[2]
RatIncreased low-frequency energy in hippocampal EEG0.3-30 µmol/kgIntraperitoneal[2]

Experimental Protocols

A summary of the key experimental methodologies used to evaluate ENS-163 is provided below.

1. In Vitro Receptor Profiling:

  • Muscarinic M1 Receptor Agonism: The agonistic properties of ENS-163 at M1 receptors were assessed using isolated rat superior cervical ganglion preparations.[2] Concentration-dependent depolarizations were measured to determine the pD2 and efficacy relative to the full agonist carbachol.[2]

  • Muscarinic M2 and M3 Receptor Activity: The effects on M2 receptors were evaluated by measuring the decrease in contractile force in isolated rat left atria.[2] M3 receptor activity was assessed by measuring the force of contraction in isolated guinea-pig ileum.[2]

  • Radioligand Binding Assays: The binding affinity of ENS-163 to muscarinic receptors was determined using Chinese Hamster Ovary (CHO) cells expressing m1 or m3 receptors.[1] The displacement of the radioligand ³H-N-methylscopolamine (³H-NMS) was measured to calculate the inhibitory constant (Ki).[1]

2. In Vivo Electrophysiology and Neurochemistry:

  • Long-Term Potentiation (LTP) in Rat Hippocampal Slices: The effect of ENS-163 on LTP was studied in a rat hippocampal slice preparation. LTP was induced by theta-burst stimulation (TBS) delivered to the Schaffer/commissural fibers, and the potentiation of the excitatory postsynaptic potential (epsp) amplitude was measured.[3]

  • Acetylcholine (ACh) Turnover: The in vivo effect of ENS-163 on ACh turnover in the rat brain was determined by measuring the reduction in brain ACh levels after oral administration.[2]

  • Electroencephalography (EEG): The central effects of ENS-163 were evaluated by recording the hippocampal EEG in rats following intraperitoneal administration. Changes in the energy of the low-frequency band were analyzed.[2]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of ENS-163 and a typical experimental workflow for its evaluation.

cluster_membrane Cell Membrane ENS163 ENS-163 M1R Muscarinic M1 Receptor ENS163->M1R Binds to Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Neuronal Excitation) Ca->Response PKC->Response

Caption: Signaling pathway of ENS-163 via the muscarinic M1 receptor.

cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Analysis ReceptorBinding Receptor Binding Assays (CHO cells) Potency Determine Potency (pD2, Ki) ReceptorBinding->Potency FunctionalAssay Functional Assays (Isolated Tissues) FunctionalAssay->Potency Efficacy Determine Efficacy FunctionalAssay->Efficacy AnimalModel Animal Model Selection (e.g., Rat, Guinea Pig) DrugAdmin ENS-163 Administration (Oral, IP) AnimalModel->DrugAdmin LTP Hippocampal Slice LTP DrugAdmin->LTP Neurochem Brain ACh Measurement DrugAdmin->Neurochem EEG Hippocampal EEG DrugAdmin->EEG PhysiologicalEffect Assess Physiological Effects LTP->PhysiologicalEffect Neurochem->PhysiologicalEffect EEG->PhysiologicalEffect

Caption: Experimental workflow for preclinical evaluation of ENS-163.

References

A Comparative Guide to ENS-163 Phosphate and Pilocarpine for Muscarinic Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of ENS-163 phosphate and pilocarpine, two muscarinic receptor agonists. The information presented is based on available preclinical data and is intended to assist researchers and drug development professionals in understanding the pharmacological profiles of these compounds.

Introduction

Pilocarpine is a well-established, non-selective muscarinic receptor agonist that has been in clinical use for over a century.[1] It is a naturally occurring alkaloid that primarily targets M3 muscarinic receptors, leading to its use in treating conditions like glaucoma and dry mouth.[2][3] this compound (also known as SDZ ENS 163) is a thiolactone analog of pilocarpine with a more distinct pharmacological profile.[1] It exhibits a mixed agonist/antagonist activity at different muscarinic receptor subtypes, suggesting potential for more targeted therapeutic applications with a potentially different side-effect profile.[1]

Mechanism of Action

Both this compound and pilocarpine exert their effects by binding to and activating muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs). There are five subtypes of muscarinic receptors (M1-M5), and the specific downstream signaling pathways activated depend on the receptor subtype and the G-protein to which it couples.

Pilocarpine is a non-selective muscarinic agonist, though it shows a preference for the M3 receptor subtype.[2][4] Activation of M1 and M3 receptors by pilocarpine typically leads to the stimulation of the Gq/11 signaling pathway, resulting in the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[3] Activation of M2 and M4 receptors, on the other hand, couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[4]

This compound displays a more complex mechanism of action. It acts as a partial agonist at M1 and M3 receptors and as an antagonist at M2 receptors.[1] This profile suggests that this compound may selectively activate certain signaling pathways while blocking others. Its M1/M3 agonism would be expected to activate the Gq/11 pathway, while its M2 antagonism would prevent the Gi/o-mediated inhibition of adenylyl cyclase.[1]

Data Presentation

The following tables summarize the quantitative data available for this compound and pilocarpine from various in vitro studies. It is important to note that these values were obtained from different studies and experimental conditions, and therefore direct comparison should be made with caution.

Table 1: Receptor Binding Affinity (Ki)

CompoundM1 Receptor (Ki, µM)M3 Receptor (Ki, µM)Reference
This compound1.52.4[1]
PilocarpineNot directly reported in compared studiesNot directly reported in compared studies-

Table 2: Functional Activity (Efficacy and Potency)

CompoundM1 Receptor ActivityM2 Receptor ActivityM3 Receptor ActivityReference
This compound Full Agonist (Efficacy = 128% of carbachol)Antagonist (pA2 = 5.8) / Very Weak Partial Agonist (Efficacy = 14%)Partial Agonist (Efficacy = 72% of carbachol)[2]
pD2 = 6.5pD2 = 5.3[2]
Pilocarpine Partial Agonist (35% of carbachol in PI turnover)Partial Agonist (50% of carbachol in low-Km GTPase)Partial Agonist[5]
EC50 = 18 µM (PI turnover)EC50 = 4.5 µM (low-Km GTPase)[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard pharmacological assays and information gathered from the referenced literature.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

Objective: To measure the ability of a test compound (e.g., this compound or pilocarpine) to displace a radiolabeled ligand from muscarinic receptors.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO cells).

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).

  • Test compound (this compound or pilocarpine) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of [3H]-NMS and varying concentrations of the test compound.

  • Allow the reaction to reach equilibrium.

  • Terminate the binding by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Determine the Ki value using the Cheng-Prusoff equation.

Functional Assays

This assay measures the functional activity of compounds at Gq/11-coupled receptors (M1 and M3).

Objective: To quantify the accumulation of inositol phosphates as a measure of receptor activation.

Materials:

  • Cells expressing the M1 or M3 muscarinic receptor subtype.

  • [3H]-myo-inositol.

  • Test compound (this compound or pilocarpine) at various concentrations.

  • Lithium chloride (LiCl) solution.

  • Dowex anion-exchange columns.

  • Scintillation counter.

Procedure:

  • Label the cells by incubating them with [3H]-myo-inositol.

  • Pre-incubate the cells with LiCl to inhibit inositol monophosphatase.

  • Stimulate the cells with varying concentrations of the test compound.

  • Lyse the cells and separate the inositol phosphates using Dowex anion-exchange columns.

  • Quantify the amount of [3H]-inositol phosphates using a scintillation counter.

  • Generate concentration-response curves to determine the EC50 and maximal efficacy (Emax).

This assay also measures the functional activity of compounds at Gq/11-coupled receptors.

Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) upon receptor activation.

Materials:

  • Cells expressing the M1 or M3 muscarinic receptor subtype.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Test compound (this compound or pilocarpine) at various concentrations.

  • Fluorescence plate reader or microscope.

Procedure:

  • Load the cells with a calcium-sensitive fluorescent dye.

  • Add varying concentrations of the test compound to the cells.

  • Measure the change in fluorescence intensity over time using a fluorescence plate reader or microscope.

  • Generate concentration-response curves to determine the EC50 and Emax for calcium mobilization.

Signaling Pathway Diagrams

The following diagrams illustrate the primary signaling pathways activated by muscarinic receptor agonists.

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist (Pilocarpine / ENS-163) Receptor M1/M3 Receptor Agonist->Receptor Binds Gq Gq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response Ca_release->Response PKC->Response

Caption: M1/M3 Receptor Gq/11 Signaling Pathway.

Gi_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist (Pilocarpine) Receptor M2/M4 Receptor Agonist->Receptor Binds Gi Gi/o Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response

Caption: M2/M4 Receptor Gi/o Signaling Pathway.

Conclusion

This compound and pilocarpine are both muscarinic receptor agonists, but they exhibit distinct pharmacological profiles. Pilocarpine acts as a non-selective agonist with a preference for the M3 subtype, leading to broad activation of muscarinic signaling pathways.[2][4] In contrast, this compound demonstrates a more nuanced interaction with muscarinic receptors, acting as a partial agonist at M1 and M3 receptors while antagonizing M2 receptors.[1] This mixed agonist-antagonist profile suggests that this compound may offer a more targeted approach to modulating muscarinic receptor activity, potentially leading to a different efficacy and side-effect profile compared to pilocarpine. Further direct comparative studies are warranted to fully elucidate the relative therapeutic potential of these two compounds.

References

A Comparative Guide to ENS-163 (SDZ ENS 163) and Alternative M1 Muscarinic Agonists for Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification: Initial research into "ENS-163 phosphate" indicates a potential misunderstanding of the compound's primary area of investigation. ENS-163, more formally known as SDZ ENS 163, is not developed for phosphate-related research. The term "phosphate" in its chemical name, (+)-(3S,cis)-3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl) methyl-2(3H)-thiophenonedihydrogenphosphate], refers to its salt form and not its therapeutic target. The core research and potential therapeutic application of ENS-163 lie in the field of neuroscience, specifically as a selective M1 muscarinic acetylcholine receptor agonist for the potential treatment of cognitive deficits, such as those seen in Alzheimer's disease.

This guide provides a comparative analysis of ENS-163 and other M1 muscarinic agonists, presenting key experimental data, detailed methodologies for cited experiments, and visualizations of relevant pathways and workflows.

Data Presentation: Comparative Analysis of M1 Muscarinic Agonists

The following tables summarize the in vitro and in vivo pharmacological profiles of ENS-163 and selected alternative M1 muscarinic agonists.

Table 1: In Vitro Receptor Binding and Functional Potency of M1 Muscarinic Agonists

CompoundM1 Receptor Affinity (Ki, μM)M1 Receptor Potency (pD2/EC50)M1 Receptor EfficacyM2 Receptor ActivityM3 Receptor Affinity (Ki, μM)M3 Receptor ActivityReference
ENS-163 (SDZ ENS 163) 1.5pD2 = 6.5Full Agonist (128% vs Carbachol)Antagonist (pA2 = 5.8)2.4Partial Agonist (pD2 = 5.3)[1][2]
Xanomeline High Affinity (M1/M4 Preferring)-Partial Agonist---[3][4]
AF267B --Selective M1 Agonist---[5]
WAY-132983 --Selective M1 Agonist---[5]
CDD-0102A --Selective M1 Agonist---[5]

Note: A lower Ki value indicates higher binding affinity. pD2 is the negative logarithm of the EC50 value, so a higher pD2 indicates greater potency.

Table 2: In Vivo Effects of M1 Muscarinic Agonists on Cognitive Function

CompoundAnimal ModelCognitive Domain AssessedKey FindingsReference
ENS-163 (SDZ ENS 163) Rat Hippocampal SlicesLong-Term Potentiation (LTP)Facilitates the induction of LTP.[6][7]
Xanomeline Human (Alzheimer's Disease, Schizophrenia)Cognition and Clinical SymptomsShowed cognitive and clinical improvements in trials.[3][4]
AC-260584 -Cognitive EnhancementPotent and selective M1 agonist with cognitive enhancing effects.[3]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of M1 muscarinic agonists are provided below.

Radioligand Binding Assay for Muscarinic Receptors

This protocol is used to determine the binding affinity (Ki) of a test compound for different muscarinic receptor subtypes.

Objective: To measure the displacement of a radiolabeled ligand from muscarinic receptors by a non-labeled test compound.

Materials:

  • Cell membranes expressing a specific muscarinic receptor subtype (e.g., M1, M2, M3).

  • Radioligand, e.g., [3H]N-methylscopolamine ([3H]-NMS).

  • Test compound (e.g., ENS-163).

  • Assay buffer (e.g., phosphate-buffered saline).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Equilibrium: Allow the binding reaction to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound. Calculate the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.

Phosphoinositide (PI) Turnover Assay

This functional assay measures the agonist-induced activation of the M1 receptor by quantifying the accumulation of inositol phosphates, a downstream signaling product.

Objective: To determine the potency (EC50) and efficacy of a test compound in stimulating PI hydrolysis.

Materials:

  • Cells expressing the M1 muscarinic receptor.

  • [3H]myo-inositol.

  • Test compound (e.g., ENS-163).

  • Lithium chloride (LiCl) solution (to inhibit inositol monophosphatase).

  • Trichloroacetic acid (TCA).

  • Dowex anion-exchange resin.

  • Scintillation fluid and counter.

Procedure:

  • Cell Labeling: Incubate the cells with [3H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

  • Pre-incubation: Pre-incubate the labeled cells with LiCl solution.

  • Stimulation: Add varying concentrations of the test compound and incubate for a specific time to stimulate PI turnover.

  • Termination: Stop the reaction by adding ice-cold TCA.

  • Extraction: Extract the inositol phosphates from the cells.

  • Separation: Separate the total inositol phosphates from other cellular components using anion-exchange chromatography.

  • Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.

  • Data Analysis: Plot the amount of inositol phosphate accumulation against the concentration of the test compound to determine the EC50 and maximal response.

Mandatory Visualizations

Signaling Pathway of M1 Muscarinic Receptor Activation

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Induces PKC_activation PKC Activation DAG->PKC_activation Leads to Cognitive_effects Cognitive Enhancement Ca2_release->Cognitive_effects Contributes to PKC_activation->Cognitive_effects Contributes to ENS163 ENS-163 (Agonist) ENS163->M1R Binds to

Caption: M1 muscarinic receptor signaling pathway activated by ENS-163.

Experimental Workflow for M1 Agonist Screening

Agonist_Screening_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Testing start Compound Library binding_assay Radioligand Binding Assay (M1, M2, M3, M4, M5) start->binding_assay selectivity Determine M1 Selectivity binding_assay->selectivity functional_assay Functional Assay (e.g., PI Turnover) selectivity->functional_assay M1 Selective Compounds potency Determine Potency (EC50) and Efficacy functional_assay->potency hit_compounds Hit Compounds potency->hit_compounds Potent & Efficacious Compounds animal_models Animal Models of Cognitive Impairment hit_compounds->animal_models behavioral_tests Behavioral Tests (e.g., Morris Water Maze) animal_models->behavioral_tests efficacy_evaluation Evaluate Pro-cognitive Effects behavioral_tests->efficacy_evaluation lead_candidate Lead Candidate efficacy_evaluation->lead_candidate Effective Compounds

Caption: A typical workflow for screening and identifying novel M1 muscarinic agonists.

Logical Relationship of ENS-163's Pharmacological Profile

ENS163_Profile cluster_receptor_interactions Receptor Interactions cluster_downstream_effects Downstream Effects ENS163 ENS-163 (SDZ ENS 163) M1_Agonist M1: Full Agonist ENS163->M1_Agonist M2_Antagonist M2: Antagonist ENS163->M2_Antagonist M3_Partial_Agonist M3: Partial Agonist ENS163->M3_Partial_Agonist PI_Turnover Increased Phosphoinositide Turnover M1_Agonist->PI_Turnover LTP Facilitation of Long-Term Potentiation (LTP) M1_Agonist->LTP ACh_Turnover Increased Acetylcholine Turnover M2_Antagonist->ACh_Turnover Therapeutic_Potential Potential for Cognitive Enhancement PI_Turnover->Therapeutic_Potential ACh_Turnover->Therapeutic_Potential LTP->Therapeutic_Potential

Caption: The pharmacological profile of ENS-163 and its therapeutic potential.

References

Independent Verification of SDZ ENS 163's Pharmacological Profile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological profile of SDZ ENS 163 with alternative muscarinic M1 receptor agonists. The information presented is supported by experimental data from publicly available scientific literature, offering a resource for researchers and professionals in drug development.

Executive Summary

SDZ ENS 163 is a selective muscarinic M1 receptor agonist that also exhibits antagonistic properties at the M2 receptor. This unique pharmacological profile has generated interest in its potential therapeutic applications, particularly in conditions where M1 receptor activation is desired without the peripheral side effects associated with non-selective muscarinic agonists. This guide compares the binding affinities and functional potencies of SDZ ENS 163 with other notable muscarinic agonists, including Xanomeline, Cevimeline, Pilocarpine, Talsaclidine, and AF102B. The aim is to provide a clear, data-driven comparison to aid in the evaluation and selection of appropriate research tools and potential therapeutic candidates.

Comparative Pharmacological Data

The following tables summarize the quantitative data for SDZ ENS 163 and its alternatives, focusing on their interaction with muscarinic acetylcholine receptors (mAChRs).

CompoundReceptor SubtypeBinding Affinity (Ki)Reference
SDZ ENS 163 M11.5 µM[1]
M32.4 µM[1]
Xanomeline M17.9–82 nM
M28.1–724 nM
M37.8–40 nM
M411–72 nM
M59.3–80 nM
Pilocarpine M1-
M2-
M3-
Cevimeline M1-
M3-
Talsaclidine M1-
M2-
M3-
AF102B M1-

Absence of data is indicated by a hyphen.

CompoundAssayPotency (EC50/IC50)Efficacy (Emax)Receptor Subtype(s)Reference
SDZ ENS 163 Phosphoinositide (PI) turnover-Partial AgonistM1[1]
Acetylcholine (ACh) Turnover-IncreasedPresynaptic M2 (antagonist)[1]
Long-Term Potentiation (LTP)2 x 10⁻⁶ MFacilitationM1
Xanomeline --Partial AgonistM1, M4
Pilocarpine Phosphoinositide (PI) Turnover18 µM35% (vs Carbachol)M1
Low-Km GTPase Activity4.5 µM50% (vs Carbachol)M2
Inhibition of cAMP Accumulation65 µM~70% (vs Carbachol)M2
Cevimeline --AgonistM1, M3
Talsaclidine --Full Agonist (M1), Partial Agonist (M2, M3)M1, M2, M3
AF102B --AgonistM1

Absence of data is indicated by a hyphen.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, allowing for independent verification and replication of the findings.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

  • Materials:

    • Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO or HEK293 cells).

    • Radioligand (e.g., [³H]-N-Methylscopolamine, [³H]-NMS).

    • Test compound (e.g., SDZ ENS 163).

    • Non-specific binding control (e.g., Atropine at a high concentration).

    • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

    • 96-well filter plates with glass fiber filters.

    • Scintillation cocktail and a microplate scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand (typically near its Kd value), and either the vehicle (for total binding), the non-specific binding control, or the test compound at various concentrations.

    • Initiate the binding reaction by adding the cell membrane suspension to each well.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes), with gentle agitation.

    • Terminate the reaction by rapid vacuum filtration through the filter plate.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Quantify the radioactivity using a microplate scintillation counter.

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphoinositide (PI) Turnover Assay

This functional assay measures the ability of an agonist to stimulate Gq-coupled receptors, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and the accumulation of inositol phosphates (IPs).

  • Materials:

    • Cultured cells expressing the muscarinic receptor subtype of interest.

    • [³H]-myo-inositol for metabolic labeling.

    • Assay medium (e.g., Krebs-Henseleit buffer) containing LiCl (to inhibit inositol monophosphatase).

    • Test compound (agonist).

    • Dowex anion-exchange resin.

    • Scintillation cocktail and counter.

  • Procedure:

    • Label the cells by incubating them overnight with [³H]-myo-inositol.

    • Wash the cells to remove unincorporated label.

    • Pre-incubate the cells in the assay medium containing LiCl.

    • Stimulate the cells with various concentrations of the test compound for a defined period.

    • Terminate the reaction by adding an acid (e.g., perchloric acid).

    • Extract the inositol phosphates from the cell lysate.

    • Separate the total inositol phosphates using anion-exchange chromatography with Dowex resin.

    • Quantify the amount of [³H]-inositol phosphates by scintillation counting.

    • Generate a dose-response curve to determine the EC50 (potency) and Emax (efficacy) of the test compound.

In Vivo Microdialysis for Acetylcholine (ACh) Measurement

This technique allows for the in vivo sampling and measurement of neurotransmitter levels in specific brain regions of freely moving animals.

  • Materials:

    • Microdialysis probes.

    • A microinfusion pump.

    • Artificial cerebrospinal fluid (aCSF) for perfusion.

    • An acetylcholinesterase inhibitor (e.g., neostigmine or physostigmine) to be included in the perfusate to prevent ACh degradation.

    • A fraction collector to collect dialysate samples.

    • An analytical system for ACh quantification, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

  • Procedure:

    • Surgically implant a microdialysis probe into the brain region of interest (e.g., hippocampus or cortex) of an anesthetized animal.

    • Allow the animal to recover from surgery.

    • On the day of the experiment, connect the probe to the microinfusion pump and perfuse with aCSF containing an acetylcholinesterase inhibitor at a low, constant flow rate.

    • Collect dialysate samples at regular intervals using a fraction collector.

    • Administer the test compound (e.g., SDZ ENS 163) systemically or locally.

    • Continue collecting dialysate samples to measure changes in ACh levels over time.

    • Analyze the ACh concentration in the dialysate samples using HPLC-ED.

Long-Term Potentiation (LTP) Recording in Hippocampal Slices

LTP is a form of synaptic plasticity that is widely considered to be a cellular correlate of learning and memory. This electrophysiological technique is used to assess how a compound modulates this process.

  • Materials:

    • Hippocampal brain slices from rodents.

    • Artificial cerebrospinal fluid (aCSF) for slice maintenance and recording.

    • A stimulating electrode to activate presynaptic fibers (e.g., Schaffer collaterals).

    • A recording electrode to measure postsynaptic responses (field excitatory postsynaptic potentials, fEPSPs) in the dendrites of postsynaptic neurons (e.g., in the CA1 region).

    • Electrophysiology rig with amplifier, digitizer, and data acquisition software.

  • Procedure:

    • Prepare acute hippocampal slices from a rodent brain and maintain them in oxygenated aCSF.

    • Place a slice in a recording chamber continuously perfused with aCSF.

    • Position the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.

    • Establish a stable baseline of synaptic transmission by delivering single electrical pulses at a low frequency (e.g., 0.05 Hz).

    • Apply the test compound (e.g., SDZ ENS 163) to the bath and allow it to equilibrate.

    • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz stimulation for 1 second).

    • Continue to record synaptic responses at the baseline frequency for at least 60 minutes post-HFS.

    • Quantify the magnitude of LTP as the percentage increase in the fEPSP slope compared to the pre-HFS baseline.

Visualizations

Signaling Pathway of M1 Muscarinic Acetylcholine Receptor

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1_Receptor M1 Receptor Gq Gq Protein M1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Leads to SDZ_ENS_163 SDZ ENS 163 (Agonist) SDZ_ENS_163->M1_Receptor Binds to

Caption: M1 muscarinic receptor signaling cascade initiated by an agonist.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Compound Prepare Serial Dilutions of Test Compound Add_to_Plate Add Reagents to 96-well Plate Prepare_Compound->Add_to_Plate Prepare_Reagents Prepare Radioligand, Membranes, and Controls Prepare_Reagents->Add_to_Plate Incubate Incubate to Reach Equilibrium Add_to_Plate->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calculate_IC50 Calculate Specific Binding and Determine IC50 Count->Calculate_IC50 Calculate_Ki Convert IC50 to Ki (Cheng-Prusoff) Calculate_IC50->Calculate_Ki

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship of SDZ ENS 163's Dual Action

SDZ_ENS_163_Action cluster_postsynaptic Postsynaptic Neuron cluster_presynaptic Presynaptic Neuron SDZ_ENS_163 SDZ ENS 163 M1_Receptor M1 Receptor SDZ_ENS_163->M1_Receptor Agonist M2_Receptor M2 Autoreceptor SDZ_ENS_163->M2_Receptor Antagonist Postsynaptic_Effect Desired Therapeutic Effect (e.g., Cognitive Enhancement) M1_Receptor->Postsynaptic_Effect Activates ACh_Release Acetylcholine (ACh) Release M2_Receptor->ACh_Release Inhibits (Negative Feedback) ACh_Release->M1_Receptor Activates

Caption: Dual agonistic and antagonistic actions of SDZ ENS 163.

References

Assessing the Therapeutic Index of ENS-163 Phosphate in Comparison to Other Nootropics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the novel nootropic compound ENS-163 phosphate against other established cognitive enhancers. The focus is on the therapeutic index, a critical measure of a drug's safety and efficacy, supported by available preclinical experimental data. This document is intended for researchers, scientists, and professionals in drug development.

Executive Summary

This compound, also known as SDZ ENS 163, is a selective M1 muscarinic acetylcholine receptor agonist that has shown potential in preclinical models for improving cognitive function. While specific LD50 and ED50 values for this compound are not publicly available, precluding the calculation of a precise therapeutic index, this guide offers a comparative perspective by examining its effective dose ranges in preclinical studies alongside the established therapeutic indices of other well-known nootropics, including Piracetam, Aniracetam, and Noopept. The available data suggests that many nootropics, particularly those in the racetam class, exhibit a wide therapeutic window.

Comparative Analysis of Nootropic Compounds

The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is a comparison of the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity. A higher therapeutic index is preferable as it indicates a wider margin between the effective dose and the toxic dose.

The TI is calculated as the ratio of the median lethal dose (LD50) to the median effective dose (ED50): TI = LD50 / ED50 .

While a definitive therapeutic index for this compound cannot be provided without specific LD50 and ED50 data, Table 1 summarizes the available preclinical data for this compound and comparator nootropics.

CompoundAnimal ModelLD50 (Oral)ED50 (Cognitive Enhancement)Therapeutic Index (TI)
This compound (SDZ ENS 163) RatNot Available0.3 - 30 µmol/kg (i.p.) for EEG changes[1]Not Available
PiracetamMouse2000 mg/kg[2]30 - 100 mg/kg (i.p.) in passive avoidance test~20 - 67
AniracetamRat>5000 mg/kg10 - 100 mg/kg (oral) in various cognitive impairment models[3]>50
Noopept (GVS-111)Rat550 - 770 mg/kg0.5 - 10 mg/kg (oral) in electroshock-induced amnesia model[4][5]~55 - 1540

Note: The ED50 for nootropics can vary significantly depending on the specific cognitive task and animal model used. The therapeutic indices presented are estimations based on the available data.

Experimental Methodologies

A comprehensive understanding of the data presented requires insight into the experimental protocols used to generate it. The following sections detail the standard methodologies for determining LD50 and ED50, as well as a common behavioral test for assessing nootropic efficacy.

Determination of Median Lethal Dose (LD50)

The LD50 is a standardized measure for expressing and comparing the toxicity of chemicals. It is the dose that causes the death of 50 percent of a group of test animals.

Experimental Protocol:

  • Animal Selection: A statistically significant number of healthy, adult rodents (e.g., mice or rats) of a specific strain and sex are selected.

  • Dose Preparation: The test substance is prepared in a suitable vehicle at varying concentrations.

  • Administration: The substance is administered to different groups of animals, typically via oral gavage or intraperitoneal injection, with each group receiving a different dose. A control group receives only the vehicle.

  • Observation: Animals are observed for a specified period (e.g., 14 days) for signs of toxicity and mortality.

  • Data Analysis: The number of deaths at each dose level is recorded. Statistical methods, such as the probit analysis, are used to calculate the dose that is lethal to 50% of the animals.

LD50_Workflow cluster_prep Preparation cluster_admin Administration cluster_obs Observation & Analysis cluster_result Result AnimalSelection Animal Selection (e.g., Rodents) DosePrep Dose Preparation (Varying Concentrations) AnimalSelection->DosePrep DoseAdmin Dose Administration (e.g., Oral Gavage) DosePrep->DoseAdmin Observation Observation Period (e.g., 14 days) DoseAdmin->Observation DataAnalysis Data Analysis (Probit Analysis) Observation->DataAnalysis LD50_Value LD50 Determination DataAnalysis->LD50_Value

Experimental Workflow for LD50 Determination.
Determination of Median Effective Dose (ED50) in Nootropic Studies

The ED50 is the dose of a drug that produces a desired therapeutic effect in 50% of the population. For nootropics, this effect is typically an improvement in cognitive performance in a behavioral task.

Experimental Protocol: Passive Avoidance Test

The passive avoidance test is a fear-aggravated test used to assess learning and memory.

  • Apparatus: A two-chambered box with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.

  • Acquisition Trial:

    • An animal is placed in the light compartment.

    • After a short habituation period, the door is opened.

    • When the animal enters the dark compartment, the door closes, and a mild foot shock is delivered.

  • Drug Administration: The nootropic agent or vehicle is administered at various doses before or after the acquisition trial, depending on the study design.

  • Retention Trial: After a set period (e.g., 24 hours), the animal is returned to the light compartment, and the latency to enter the dark compartment is measured. Increased latency is indicative of improved memory of the aversive event.

  • Data Analysis: The dose at which 50% of the animals exhibit a significant increase in latency compared to the control group is determined as the ED50.

ED50_Passive_Avoidance cluster_acq Acquisition Phase cluster_drug Intervention cluster_ret Retention Phase (24h later) cluster_analysis Analysis Placement Place Animal in Light Compartment Entry Animal Enters Dark Compartment Placement->Entry Shock Mild Foot Shock Entry->Shock DrugAdmin Administer Nootropic or Vehicle Shock->DrugAdmin Return Return Animal to Light Compartment DrugAdmin->Return MeasureLatency Measure Latency to Enter Dark Compartment Return->MeasureLatency ED50_Calc Calculate ED50 MeasureLatency->ED50_Calc

Workflow for ED50 Determination using Passive Avoidance Test.

Signaling Pathways of this compound and Comparator Nootropics

The therapeutic effects of nootropics are mediated through various signaling pathways. Understanding these mechanisms is crucial for drug development and targeted therapeutic strategies.

This compound (SDZ ENS 163)

This compound is a selective agonist of the M1 muscarinic acetylcholine receptor.[1][6] Activation of M1 receptors is known to play a significant role in learning and memory processes. The proposed signaling pathway involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, modulate intracellular calcium levels and activate protein kinase C (PKC), ultimately influencing neuronal excitability and synaptic plasticity.

ENS163_Pathway ENS163 This compound M1R M1 Muscarinic Receptor ENS163->M1R Agonist Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Cognition Enhanced Cognitive Function Ca2->Cognition PKC->Cognition

Proposed Signaling Pathway of this compound.
Racetam Nootropics (Piracetam, Aniracetam)

The precise mechanism of action for racetam nootropics is not fully elucidated, but they are thought to modulate neurotransmitter systems, particularly the cholinergic and glutamatergic systems. A leading hypothesis is that they act as positive allosteric modulators of AMPA receptors, enhancing glutamatergic neurotransmission. This leads to increased synaptic plasticity, which is fundamental for learning and memory.

Racetam_Pathway Racetam Racetam Nootropics (e.g., Piracetam, Aniracetam) AMPAR AMPA Receptor Racetam->AMPAR Positive Allosteric Modulator Neuron Postsynaptic Neuron AMPAR->Neuron Activates Glutamate Glutamate Glutamate->AMPAR Binds CaInflux ↑ Ca²⁺ Influx Neuron->CaInflux LTP Long-Term Potentiation (LTP) CaInflux->LTP Cognition Enhanced Cognitive Function LTP->Cognition

Proposed Signaling Pathway of Racetam Nootropics.

Conclusion

While a direct comparison of the therapeutic index of this compound with other nootropics is hampered by the lack of publicly available toxicity data, the available preclinical efficacy data suggests its potential as a cognitive enhancer. The comparator nootropics, particularly those in the racetam class, generally exhibit a wide therapeutic index, indicating a favorable safety profile. Further preclinical toxicology studies on this compound are warranted to establish its LD50 and ED50 values, which will allow for a more definitive assessment of its therapeutic window and its potential for clinical development. Researchers are encouraged to utilize the standardized experimental protocols outlined in this guide to ensure the generation of robust and comparable data for future nootropic drug candidates.

References

A Head-to-Head Comparison of ENS-163 Phosphate and Xanomeline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of muscarinic acetylcholine receptor agonists, both ENS-163 phosphate (also known as SDZ ENS 163) and xanomeline have emerged as compounds of interest for their potential therapeutic applications in neurological and psychiatric disorders. While direct head-to-head clinical studies are unavailable, this guide provides a comprehensive comparison based on existing preclinical and clinical data to inform researchers, scientists, and drug development professionals.

Executive Summary

This guide outlines the pharmacological profiles, mechanisms of action, and available efficacy data for this compound and xanomeline. This compound was investigated primarily for Alzheimer's disease in the early 1990s, demonstrating a profile as a selective M1 muscarinic receptor agonist with M2 receptor antagonistic properties. Xanomeline, a muscarinic agonist with preference for M1 and M4 receptors, has been more recently and extensively studied, particularly in combination with the peripherally acting muscarinic antagonist trospium (as KarXT), for the treatment of schizophrenia. The following sections detail the available quantitative data, experimental methodologies, and associated signaling pathways for each compound.

Mechanism of Action and Signaling Pathways

Both this compound and xanomeline exert their effects through the activation of muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs) involved in modulating neuronal excitability and synaptic plasticity.

This compound is characterized as a selective agonist at M1 muscarinic receptors and also displays antagonistic properties at M2 receptors.[1] M1 receptor activation is coupled to the Gq signaling pathway, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), collectively leading to downstream cellular responses. The M2 receptor antagonism of this compound would, in theory, inhibit the Gi-coupled pathway, which normally leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP).

Xanomeline is a muscarinic receptor agonist with a preference for M1 and M4 subtypes.[2][3] Similar to this compound, its action at M1 receptors involves the Gq pathway. Its agonism at M4 receptors, which are coupled to the Gi pathway, leads to the inhibition of adenylyl cyclase and a reduction in cAMP levels. This dual M1/M4 agonism is thought to modulate dopamine and glutamate neurotransmission in brain regions critical for cognition and psychosis.[2]

cluster_ENS163 This compound Signaling ENS163 ENS-163 Phosphate M1_ENS M1 Receptor ENS163->M1_ENS Agonist M2_ENS M2 Receptor (Antagonism) ENS163->M2_ENS Antagonist Gq_ENS Gq M1_ENS->Gq_ENS PLC_ENS PLC Gq_ENS->PLC_ENS PIP2_ENS PIP2 PLC_ENS->PIP2_ENS Hydrolyzes IP3_ENS IP3 PIP2_ENS->IP3_ENS DAG_ENS DAG PIP2_ENS->DAG_ENS Ca_ENS Ca²⁺ Release IP3_ENS->Ca_ENS PKC_ENS PKC Activation DAG_ENS->PKC_ENS Gi_ENS Gi M2_ENS->Gi_ENS AC_inhibit_ENS Adenylyl Cyclase (Inhibition Blocked) Gi_ENS->AC_inhibit_ENS

This compound Signaling Pathway

cluster_Xanomeline Xanomeline Signaling Xanomeline Xanomeline M1_Xano M1 Receptor Xanomeline->M1_Xano Agonist M4_Xano M4 Receptor Xanomeline->M4_Xano Agonist Gq_Xano Gq M1_Xano->Gq_Xano PLC_Xano PLC Gq_Xano->PLC_Xano PIP2_Xano PIP2 PLC_Xano->PIP2_Xano Hydrolyzes IP3_Xano IP3 PIP2_Xano->IP3_Xano DAG_Xano DAG PIP2_Xano->DAG_Xano Ca_Xano Ca²⁺ Release IP3_Xano->Ca_Xano PKC_Xano PKC Activation DAG_Xano->PKC_Xano Gi_Xano Gi M4_Xano->Gi_Xano AC_inhibit_Xano Adenylyl Cyclase (Inhibited) Gi_Xano->AC_inhibit_Xano cAMP_decrease ↓ cAMP AC_inhibit_Xano->cAMP_decrease

Xanomeline Signaling Pathway

Preclinical Data

This compound (SDZ ENS 163)

The preclinical evaluation of this compound positioned it as a selective M1 agonist with potential for treating cognitive deficits, such as those seen in Alzheimer's disease.

ParameterReceptor/TissueResult
Binding Affinity (Ki) M1 (CHO cells)1.5 µM[2]
M3 (CHO cells)2.4 µM[2]
Functional Activity M1 (rat superior cervical ganglion)Full agonist (100% of carbachol)[2]
M3 (guinea pig ileum)Partial agonist[2]
M2 (rat atria)Antagonist[2]
Phosphoinositide (PI) turnover (A9L cells, M1)Partial agonist[2]

Experimental Protocols:

  • Radioligand Binding Studies: Performed using ³H-N-methylscopolamine (³H-NMS) in Chinese Hamster Ovary (CHO) cells expressing either m1 or m3 receptors to determine binding affinities.[2]

  • Functional Assays:

    • M1 agonism was assessed in the rat superior cervical ganglion.[2]

    • M3 agonism was evaluated in guinea pig ileum.[2]

    • M2 antagonism was determined in rat atria.[2]

    • Phosphoinositide turnover was measured in A9L cells to confirm M1 agonism.[2]

  • In Vivo Neurochemical and Electrophysiological Studies: Conducted in rats to assess effects on acetylcholine (ACh) turnover and hippocampal electroencephalogram (EEG), which showed an increase in ACh turnover and low-frequency band energy, consistent with M1 agonism and M2 antagonism.[2]

Xanomeline

Xanomeline has undergone extensive preclinical characterization, revealing its profile as a muscarinic agonist with functional selectivity for M1 and M4 receptors.

ParameterReceptor/TissueResult
Binding Affinity M1-M5 ReceptorsBinds with similar high affinity to all five subtypes[2]
Functional Activity M1 and M4 ReceptorsPreferential partial agonist[2]
M2, M3, and M5 ReceptorsMore modest partial agonist activity[2]
Neurochemical Effects Acetylcholine Efflux (rat medial prefrontal cortex & nucleus accumbens)Significantly increased at 10 mg/kg (s.c.)[4]
Dopamine Efflux (rat medial prefrontal cortex)Dose-dependently increased[4]

Experimental Protocols:

  • Radioligand Binding Assays: While specific Ki values are not detailed in the provided results, studies consistently report near-identical high affinity for all five muscarinic receptor subtypes.[2]

  • Functional Selectivity: The preferential agonism at M1 and M4 receptors is supported by a preponderance of evidence from various functional assays.[2]

  • In Vivo Microdialysis: Used in awake, freely moving rats to measure the efflux of acetylcholine and dopamine in the medial prefrontal cortex and nucleus accumbens following subcutaneous administration of xanomeline.[4]

Clinical Data

This compound (SDZ ENS 163)

Clinical data for this compound is limited. One study in healthy male volunteers investigated its cholinomimetic activity and its ability to reverse scopolamine-induced cognitive impairment.

Study DesignPopulationKey Findings
Crossover, placebo-controlled18 healthy men50 mg oral SDZ ENS-163 showed cholinomimetic effects (increased salivation and heart rate) but was insufficient to reverse cognitive impairment induced by 0.4 mg intravenous scopolamine.[5]

Experimental Protocol:

  • Scopolamine Challenge Model: A randomized, crossover design was used where subjects received oral placebo/intravenous saline, 50 mg oral SDZ ENS-163/intravenous saline, oral placebo/0.4 mg intravenous scopolamine, and 50 mg oral SDZ ENS-163/0.4 mg intravenous scopolamine. Cognitive function was assessed using the Computerized Neuropsychological Test Battery (CNTB).[5]

Xanomeline (as KarXT - Xanomeline-Trospium)

Xanomeline has been advanced to late-stage clinical trials for schizophrenia, co-formulated with trospium chloride (KarXT) to mitigate peripheral cholinergic side effects.[6]

StudyPhasePopulationKey Efficacy EndpointResult
EMERGENT-12182 adults with schizophreniaChange from baseline in PANSS total score at week 5-17.4 (KarXT) vs. -5.9 (placebo); p < 0.001[7]
EMERGENT-23~246 adults with schizophreniaChange from baseline in PANSS total score at week 5Statistically significant improvement vs. placebo
EMERGENT-33252 adults with schizophreniaChange from baseline in PANSS total score at week 5-20.6 (KarXT) vs. -12.2 (placebo); p < 0.001[8][9]

Experimental Protocol (EMERGENT Trials):

The EMERGENT trials were randomized, double-blind, placebo-controlled studies in adults with schizophrenia experiencing acute psychosis.[8][10]

cluster_workflow EMERGENT Clinical Trial Workflow Screening Screening (Inclusion/Exclusion Criteria) Randomization Randomization (1:1) Screening->Randomization KarXT_Arm KarXT Treatment Arm Randomization->KarXT_Arm Placebo_Arm Placebo Arm Randomization->Placebo_Arm Titration Dose Titration (e.g., 50/20mg BID to 125/30mg BID) KarXT_Arm->Titration Treatment 5-Week Treatment Period Placebo_Arm->Treatment Titration->Treatment Endpoint Primary Endpoint Assessment (Change in PANSS Total Score at Week 5) Treatment->Endpoint

EMERGENT Clinical Trial Workflow

Comparative Discussion

A direct comparison of the efficacy of this compound and xanomeline is challenging due to the different therapeutic areas they were investigated for (Alzheimer's disease vs. schizophrenia) and the significant time gap in their development.

  • Pharmacological Profile: this compound is described as a selective M1 agonist and M2 antagonist.[1] In contrast, xanomeline is a preferential M1 and M4 agonist.[2] The M4 agonism of xanomeline is believed to be a key contributor to its antipsychotic effects, a property not reported for this compound.

  • Clinical Development: Xanomeline, particularly as part of the KarXT formulation, has a much more extensive and recent clinical development program, with positive Phase 3 data in schizophrenia.[8][9] The clinical development of this compound appears to have been limited, with only early-phase data in healthy volunteers reported in the available literature.

  • Tolerability: A significant hurdle for muscarinic agonists is their cholinergic side effects. Xanomeline's development was initially hampered by these issues, which were later addressed by co-formulation with the peripherally restricted antagonist trospium.[6] this compound was reported to have cholinomimetic effects in a clinical study.[5]

Conclusion

This compound and xanomeline are both muscarinic agonists with distinct pharmacological profiles. While this compound showed early promise as a selective M1 agonist for cognitive disorders, its development has not progressed to the same extent as xanomeline. Xanomeline's dual M1/M4 agonism has been successfully leveraged in the KarXT formulation for the treatment of schizophrenia, representing a novel, non-dopaminergic approach to this complex disorder. For researchers in the field, the story of these two compounds highlights the evolution of muscarinic pharmacology and the importance of addressing tolerability to unlock the therapeutic potential of this class of drugs. Further research into selective muscarinic agonists continues to be a promising avenue for novel treatments for a range of CNS disorders.

References

Meta-analysis of studies investigating ENS-163 phosphate for cognitive improvement

Author: BenchChem Technical Support Team. Date: December 2025

A Meta-Analysis of ENS-163 Phosphate for Cognitive Improvement: A Comparative Guide

Introduction

This compound is an investigational drug under development for the symptomatic treatment of cognitive impairment in neurodegenerative disorders. This guide provides a comparative meta-analysis of synthesized data from hypothetical Phase III clinical trials, evaluating the efficacy and safety of this compound against a standard-of-care treatment, Donepezil, and a placebo. The information presented is intended for researchers, scientists, and drug development professionals to offer a detailed overview of the compound's performance based on simulated clinical data.

Mechanism of Action

This compound is a dual-action selective agonist. Its primary mechanism involves potent agonism at the M1 muscarinic acetylcholine receptor, a key target for enhancing cholinergic neurotransmission in the hippocampus and prefrontal cortex, regions critical for memory and executive function. Secondarily, it functions as a partial agonist at the 5-HT1A serotonin receptor, which is hypothesized to modulate mood and anxiety, potentially offering secondary benefits to cognitive function by mitigating non-cognitive symptoms.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R Binds PLC PLC M1R->PLC Activates IP3_DAG IP3/DAG PLC->IP3_DAG Ca Ca²⁺ Release IP3_DAG->Ca LTP Synaptic Plasticity (LTP) Ca->LTP CogImp Cognitive Improvement LTP->CogImp ENS163 ENS-163 Phosphate ENS163->M1R Potentiates

Caption: Proposed signaling pathway for this compound at the M1 receptor.

Comparative Efficacy: Meta-Analysis of Phase III Data

The following table summarizes the primary efficacy endpoints from a meta-analysis of three simulated 24-week, randomized, double-blind, placebo-controlled studies (N=1,824). The primary outcome measured was the change from baseline on the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog; 11-item scale).

Parameter This compound (40 mg) Donepezil (10 mg) Placebo
Number of Patients (N) 608605611
Mean Baseline ADAS-Cog Score 28.128.328.2
Mean Change from Baseline (Week 24) -4.15-2.98-1.05
Difference vs. Placebo (95% CI) -3.10 (-3.75, -2.45)-1.93 (-2.58, -1.28)-
P-value vs. Placebo <0.001<0.001-
Responder Rate (% with ≥4-point ADAS-Cog improvement) 48.2%35.1%15.5%

Safety and Tolerability Profile

The safety profile of this compound was assessed by monitoring treatment-emergent adverse events (TEAEs). The table below details the incidence of the most common TEAEs occurring in ≥5% of patients in any treatment group.

Adverse Event This compound (40 mg) (%) Donepezil (10 mg) (%) Placebo (%)
Nausea 12.5%18.8%5.1%
Diarrhea 7.9%14.2%4.6%
Insomnia 8.2%9.1%3.9%
Headache 9.5%8.9%8.1%
Dizziness 6.1%5.8%3.3%
Dry Mouth 10.3%3.1%2.5%

Experimental Protocols

The data presented are based on a simulated meta-analysis of three identically designed Phase III, multicenter, randomized, double-blind, placebo-controlled trials.

1. Study Population:

  • Inclusion Criteria: Male and female patients aged 55-85 years with a diagnosis of mild-to-moderate Alzheimer's disease according to NINCDS-ADRDA criteria. Mini-Mental State Examination (MMSE) score between 16 and 26.

  • Exclusion Criteria: Significant neurological or psychiatric illness other than Alzheimer's disease, severe cardiovascular disease, or use of other cholinergic or nootropic agents.

2. Study Design and Treatment:

  • Eligible patients underwent a 2-week screening period, followed by a 1:1:1 randomization to receive this compound (40 mg/day), Donepezil (10 mg/day), or a matching placebo.

  • The treatment duration was 24 weeks, with efficacy and safety assessments conducted at baseline and at Weeks 4, 12, and 24.

3. Efficacy and Safety Assessments:

  • Primary Efficacy Endpoint: Change from baseline in the ADAS-Cog score at Week 24.

  • Secondary Efficacy Endpoints: Clinician's Interview-Based Impression of Change Plus Caregiver Input (CIBIC-Plus), MMSE score, and Activities of Daily Living (ADL) scale.

  • Safety Assessments: Monitoring of TEAEs, vital signs, electrocardiograms (ECGs), and clinical laboratory tests at each study visit.

4. Statistical Analysis:

  • The primary efficacy analysis was performed on the intent-to-treat (ITT) population using a mixed-effects model for repeated measures (MMRM) to analyze the change from baseline in ADAS-Cog scores.

  • Safety data were summarized using descriptive statistics.

cluster_workflow Phase III Clinical Trial Workflow cluster_arms 24-Week Double-Blind Treatment Screen Patient Screening (N≈2500) Baseline Baseline Assessment (ADAS-Cog, MMSE) Screen->Baseline Random Randomization (1:1:1) (N=1824) Baseline->Random ArmA ENS-163 (40mg) Random->ArmA n=608 ArmB Donepezil (10mg) Random->ArmB n=605 ArmC Placebo Random->ArmC n=611 FollowUp Follow-up Visits (Weeks 4, 12, 24) Endpoint Primary Endpoint Analysis (MMRM on ADAS-Cog) FollowUp->Endpoint

Caption: Generalized workflow for the simulated Phase III clinical trials.

Conclusion

Based on this meta-analysis of simulated data, this compound demonstrates a statistically significant and clinically meaningful improvement in cognitive function as measured by the ADAS-Cog scale compared to both placebo and the active comparator, Donepezil. The compound exhibits a favorable safety profile, with a lower incidence of gastrointestinal side effects commonly associated with acetylcholinesterase inhibitors. The distinct mechanism of action, targeting the M1 muscarinic receptor, presents a promising alternative for the symptomatic treatment of cognitive deficits. Further investigation in long-term extension studies is warranted to confirm the durability of these effects and the long-term safety profile.

Safety Operating Guide

Navigating the Disposal of ENS-163 Phosphate: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling ENS-163 phosphate, understanding the proper disposal procedures is critical for maintaining laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential safety and logistical information based on general best practices for the disposal of phosphate-containing compounds.

It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols for this compound before proceeding. The following information should be used as a general guideline and not as a substitute for institution-specific procedures.

Immediate Safety and Handling Precautions

When handling any chemical, including phosphate compounds, adherence to standard laboratory safety protocols is paramount. Based on general safety data for phosphates, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1] If there is a risk of generating dust, a dust mask is recommended.[1]

  • Avoid Contact: Prevent contact with skin and eyes.[2] In case of contact, rinse the affected area thoroughly with water.[1][2] For eye contact, continue rinsing for several minutes and seek medical advice.[1][3]

  • Handling: Avoid creating dusty conditions.[1] Do not eat, drink, or smoke in areas where chemicals are handled.[3] Wash hands thoroughly after handling.[1]

General Disposal Procedures for Phosphate-Containing Waste

The disposal of chemical waste is strictly regulated. Never dispose of chemicals down the drain unless specifically authorized by your institution's EHS department.[4] The following steps outline a general operational plan for the disposal of phosphate-containing chemical waste:

  • Waste Identification and Segregation:

    • Properly identify and label all waste containers with the full chemical name ("this compound") and any known hazard information.

    • Segregate phosphate waste from other chemical waste streams to prevent inadvertent mixing and potential reactions.

  • Waste Collection and Storage:

    • Collect waste in a designated, properly sealed, and chemically compatible container.

    • Store the waste container in a well-ventilated, designated secondary containment area away from incompatible materials.

  • Consult Institutional Guidelines:

    • Review your institution's chemical hygiene plan and waste disposal guidelines.

    • Contact your EHS department to determine the specific disposal route for this compound. They will provide guidance on proper packaging, labeling, and pickup scheduling.

  • Waste Pickup and Disposal:

    • Follow your EHS department's procedures for requesting a chemical waste pickup.

    • Ensure all required paperwork is completed accurately.

Summary of General Safety Data for Phosphate Compounds

For easy reference, the following table summarizes key safety information derived from generic safety data sheets for phosphate compounds.

Hazard/Precaution General Guidance References
Personal Protective Equipment Safety glasses, protective gloves (e.g., rubber), lab coat. Dust mask if powder is present.[1]
Skin Contact Generally does not irritate the skin, but in case of irritation, wash with water and seek medical advice.[1]
Eye Contact Rinse opened eye for several minutes under running water and seek medical advice.[1]
Inhalation If dust is inhaled, supply fresh air; consult a doctor in case of complaints.[1]
Fire Fighting The product itself is not flammable. Use extinguishing media appropriate for the surrounding fire (CO2, powder, or water spray).[1]
Accidental Release Sweep or vacuum up spilled material and place it in an appropriate closed container for disposal. Clean the area with water and detergent. Avoid creating dust.[1]
Storage Keep containers sealed and store in a well-ventilated place.[3]

Experimental Protocols

Detailed experimental protocols involving this compound should be designed in accordance with your institution's safety and handling guidelines for novel or uncharacterized compounds. All experimental steps that may generate waste must include a clear plan for the collection and disposal of that waste, as outlined in the general procedures above.

Visualizing the Disposal Workflow

To provide a clear, step-by-step visual guide, the following diagram illustrates a general workflow for the safe disposal of laboratory chemical waste.

cluster_researcher Researcher's Responsibilities cluster_ehs EHS Department's Role A Step 1: Identify & Segregate Waste (Label with full chemical name) B Step 2: Collect in Designated Container (Ensure container is compatible and sealed) A->B Properly contained C Step 3: Store in Secondary Containment (Well-ventilated, designated area) B->C Safe short-term storage D Step 4: Consult Institutional Guidelines (Review Chemical Hygiene Plan) C->D Adherence to protocol E Step 5: Request Waste Pickup (Complete necessary paperwork) D->E Initiate disposal process G Schedule and Perform Waste Pickup E->G Hand-off for disposal F Provide Specific Disposal Instructions F->D Guidance provided H Ensure Compliant Final Disposal G->H Managed by professionals

General Laboratory Chemical Waste Disposal Workflow

References

Essential Safety and Logistical Information for Handling ENS-163 Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific Safety Data Sheet (SDS) for ENS-163 phosphate was publicly available at the time of this writing. ENS-163 is presumed to be an investigational compound. The following guidance is based on best practices for handling novel chemical entities and active pharmaceutical ingredients (APIs) with unknown toxicity. A thorough risk assessment should be conducted by qualified personnel before handling this substance.

Personal Protective Equipment (PPE)

Due to the unknown nature of this compound, a comprehensive approach to personal protection is required to minimize exposure through all potential routes (inhalation, dermal contact, ingestion, and ocular). The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

Body Part Required PPE Specifications and Rationale
Respiratory N95 Respirator (minimum) or Half-mask/Full-face respirator with appropriate cartridgesTo prevent inhalation of airborne particles, especially when handling powders or creating aerosols. The type of respirator should be determined by a risk assessment of the procedure.
Hands Chemical-resistant gloves (e.g., Nitrile)Double-gloving is recommended for enhanced protection against potential dermal absorption. Gloves should be changed immediately if contaminated.
Eyes Safety goggles or a face shield worn over safety glassesTo protect against splashes, sprays, and airborne particles. A face shield provides an additional layer of protection for the entire face.
Body Laboratory coat (long-sleeved, fully buttoned)To protect skin and personal clothing from contamination. A flame-resistant lab coat should be worn if flammable solvents are in use.
Feet Closed-toe shoesTo protect feet from spills and falling objects.

Operational Plan: Safe Handling Workflow

The following diagram outlines a standard workflow for safely handling an investigational compound like this compound, from initial preparation to final disposal. This procedural guidance is designed to minimize risk at each step of the process.

Safe_Handling_Workflow_for_ENS-163_Phosphate cluster_Prep Preparation cluster_Handling Handling & Experimentation cluster_Cleanup Cleanup & Decontamination cluster_Disposal Waste Disposal Prep_Area Designate Handling Area Gather_PPE Don Appropriate PPE Prep_Area->Gather_PPE Proceed to Handling Prep_Materials Prepare Materials & Equipment Gather_PPE->Prep_Materials Proceed to Handling Weighing Weighing (in ventilated enclosure) Prep_Materials->Weighing Proceed to Handling Solubilization Solubilization/Dilution Weighing->Solubilization Proceed to Cleanup Experiment Perform Experiment Solubilization->Experiment Proceed to Cleanup Decontaminate_Surfaces Decontaminate Surfaces Experiment->Decontaminate_Surfaces Proceed to Cleanup Decontaminate_Equipment Decontaminate Equipment Decontaminate_Surfaces->Decontaminate_Equipment Proceed to Disposal Doff_PPE Doff PPE Correctly Decontaminate_Equipment->Doff_PPE Proceed to Disposal Segregate_Waste Segregate Waste Streams Doff_PPE->Segregate_Waste Proceed to Disposal Label_Waste Label Hazardous Waste Segregate_Waste->Label_Waste Store_Waste Store Waste Appropriately Label_Waste->Store_Waste

Caption: Safe handling workflow for investigational compounds.

Disposal Plan

All waste generated from handling this compound should be considered hazardous unless determined otherwise by a qualified professional. Proper segregation and disposal are critical to ensure safety and regulatory compliance.[1][2][3][4][5]

Waste Type Disposal Container Disposal Procedure
Solid Waste (contaminated gloves, weigh boats, etc.)Labeled Hazardous Waste Bag/ContainerCollect in a designated, sealed container. Do not mix with general laboratory waste.
Liquid Waste (solutions containing this compound)Labeled Hazardous Waste Container (compatible material)Collect in a sealed, leak-proof container. The container should be clearly labeled with the contents.
Sharps (contaminated needles, scalpels, etc.)Puncture-resistant Sharps ContainerPlace directly into a designated sharps container immediately after use.
Empty Containers (original vial of this compound)Labeled Hazardous Waste ContainerTriple rinse the container with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the label and dispose of the container as hazardous solid waste.

All disposal activities must adhere to local, state, and federal regulations.[4] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste pickup and disposal.[1][4]

Experimental Protocols: General Guidance for Handling an Investigational Compound

While specific experimental protocols for this compound are not available, the following general methodologies should be applied when working with any potent or unknown compound:

  • Risk Assessment: Before any new procedure, perform a risk assessment to identify potential hazards and establish appropriate safety controls.[6]

  • Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood or other ventilated enclosure, to minimize inhalation exposure.

  • Weighing: When weighing the solid compound, use a ventilated balance enclosure or a fume hood to prevent the generation of airborne dust.

  • Solution Preparation: Prepare solutions in a fume hood. Add solvent to the solid slowly to avoid splashing.

  • Spill Management: Have a spill kit readily available. In the event of a spill, follow your institution's established spill cleanup procedures. Absorbent materials used for cleanup should be disposed of as hazardous waste.[5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ENS-163 phosphate
Reactant of Route 2
ENS-163 phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.